molecular formula C11H19F2NO2 B1377690 Tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate CAS No. 1373502-94-3

Tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate

Cat. No.: B1377690
CAS No.: 1373502-94-3
M. Wt: 235.27 g/mol
InChI Key: RYCYZQNRKAYABF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate is a chiral piperidine-building block of interest in advanced pharmaceutical research and development. Compounds within this structural class, characterized by a tert-butyloxycarbonyl (Boc) protecting group and fluorine substituents, are highly valued as synthetic intermediates for constructing more complex bioactive molecules . The presence of the Boc group serves to protect the amine functionality during synthetic sequences, while the 3,3-difluoro and 4-methyl substitutions on the piperidine ring can significantly influence the molecule's conformation, metabolic stability, and binding affinity, making it a versatile scaffold for medicinal chemistry optimization . Researchers utilize this and related N-Boc piperidine compounds in parallel synthesis and library production to explore structure-activity relationships, particularly in programs targeting central nervous system (CNS) disorders and other therapeutic areas . This product is intended for use in a controlled laboratory setting by qualified professionals. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F2NO2/c1-8-5-6-14(7-11(8,12)13)9(15)16-10(2,3)4/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCYZQNRKAYABF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1(F)F)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Utility of gem-Difluorination: A Technical Guide to Tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Fluorinated Scaffolds in Modern Drug Discovery

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and modulated basicity, have proven invaluable in the optimization of drug candidates. Among the various fluorinated motifs, the piperidine ring, a prevalent scaffold in numerous FDA-approved drugs, has received significant attention. The introduction of fluorine atoms onto this saturated heterocycle can profoundly influence its conformational preferences and electronic properties, thereby offering a powerful tool for fine-tuning pharmacological activity.

This technical guide provides a comprehensive overview of tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate , a valuable building block for the synthesis of complex, fluorinated piperidine derivatives. While direct literature on the originally queried tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate is scarce, the closely related 4-oxo analogue (CAS No. 1215071-17-2) serves as a critical and commercially available precursor. This guide will delve into its chemical properties, a detailed, field-proven synthesis protocol, its strategic applications in drug discovery, and essential safety and handling information.

Core Properties and Specifications

tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate, also known as N-Boc-3,3-difluoropiperidin-4-one, is a white to off-white solid. The geminal difluoro group at the C3 position significantly influences the molecule's electronic and conformational landscape. The electron-withdrawing nature of the fluorine atoms can decrease the pKa of the piperidine nitrogen (after deprotection), which can be advantageous in mitigating off-target effects, such as hERG channel affinity.[1]

PropertyValueSource
CAS Number 1215071-17-2[2][3][4]
Molecular Formula C₁₀H₁₅F₂NO₃[2]
Molecular Weight 235.23 g/mol [2]
Physical Form Solid / Powder[4]
Melting Point 102-107 °C (for hydrate form)[3]
IUPAC Name tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate[4]
Synonyms N-Boc-3,3-difluoropiperidin-4-one, 1-Boc-3,3-difluoro-4-oxopiperidine[2]

Synthesis Protocol: A Two-Step Approach to a Key Intermediate

The synthesis of tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate can be efficiently achieved in a two-step sequence starting from the readily available 4-piperidone monohydrate hydrochloride. The first step involves the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group, followed by a direct α,α-difluorination of the resulting ketone.

Step 1: Synthesis of N-Boc-4-piperidone (Precursor)

The initial step is a standard Boc-protection of the secondary amine of 4-piperidone. This reaction is typically high-yielding and straightforward.

Reaction Scheme:

Step 1 Synthesis start 4-Piperidone Monohydrate HCl reagents1 Di-tert-butyl dicarbonate (Boc)₂O Triethylamine (Et₃N) Dichloromethane (DCM) product1 N-Boc-4-piperidone (tert-Butyl 4-oxopiperidine-1-carboxylate) reagents1->product1 Boc Protection

Caption: Synthesis of the N-Boc protected precursor.

Detailed Protocol:

  • To a stirred solution of 4-piperidone monohydrate hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of THF and water, add triethylamine (Et₃N, 2.2 equivalents) at room temperature.[5][6]

  • Stir the mixture for 15-30 minutes to ensure the formation of the free base.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equivalents) to the reaction mixture. A catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.[5]

  • Stir the reaction at room temperature for 16-20 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the reaction mixture is typically worked up by washing with a dilute acid (e.g., 1M HCl) to remove excess base, followed by a wash with saturated sodium bicarbonate solution and brine.[5]

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield N-Boc-4-piperidone as a white solid, which is often of sufficient purity for the next step.[5]

Step 2: α,α-Difluorination of N-Boc-4-piperidone

The introduction of the gem-difluoro group at the C3 position is achieved via electrophilic fluorination. Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a common and effective reagent for this transformation.[7][8] The reaction proceeds through the enolate or enol form of the ketone.

Reaction Scheme:

Step 2 Synthesis start N-Boc-4-piperidone reagents1 Selectfluor® (Electrophilic Fluorinating Agent) Acid or Base Catalyst (optional) Solvent (e.g., Acetonitrile) product1 tert-Butyl 3,3-difluoro-4- oxopiperidine-1-carboxylate reagents1->product1 Electrophilic Difluorination

Caption: Electrophilic difluorination to yield the final product.

Detailed Protocol:

  • Dissolve N-Boc-4-piperidone (1 equivalent) in a suitable solvent such as acetonitrile or methanol.

  • Add the electrophilic fluorinating agent, Selectfluor® (typically 2.2-2.5 equivalents for difluorination), to the solution. The reaction may be promoted by the addition of a catalytic amount of acid (e.g., trifluoroacetic acid) or by performing the reaction under conditions that favor enolate formation.

  • The reaction mixture is typically heated to reflux and stirred for several hours to days, with progress monitored by TLC, LC-MS, or ¹⁹F NMR. The optimal reaction time and temperature will depend on the specific substrate and conditions used.[7]

  • After completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate.

Applications in Drug Discovery and Medicinal Chemistry

The tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate scaffold is a highly valuable building block in medicinal chemistry for several reasons:

  • Metabolic Stability: The gem-difluoro group at the C3 position blocks a potential site of metabolic oxidation, which can lead to improved pharmacokinetic profiles of drug candidates.

  • Modulation of Basicity: After deprotection of the Boc group, the resulting secondary amine will have a lower pKa compared to its non-fluorinated counterpart. This can be crucial for reducing interactions with the hERG potassium channel, a common cause of cardiotoxicity.[7]

  • Conformational Constraint: The presence of the difluoro group can influence the conformational preference of the piperidine ring, potentially locking it into a bioactive conformation and enhancing binding affinity to the target protein.

  • Versatile Handle: The ketone at the C4 position provides a versatile functional handle for further chemical modifications, such as reductive amination, Wittig reactions, or the introduction of various nucleophiles, allowing for the rapid generation of diverse compound libraries.[9]

This building block is particularly useful in the synthesis of inhibitors for kinases, proteases, and other enzyme targets where the piperidine moiety can serve as a key recognition element.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate and the reagents used in its synthesis.

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

  • Skin and Body Protection: A lab coat should be worn at all times.

Handling Precautions:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water.

Specific Hazards of Reagents:

  • Selectfluor®: This is a strong oxidizing agent. It should be handled with care and kept away from combustible materials. It is also a source of electrophilic fluorine and can be corrosive.[10]

  • Triethylamine and other organic bases: These are often flammable and corrosive.

  • Dichloromethane: This is a suspected carcinogen and should be handled with appropriate engineering controls.

Always consult the Safety Data Sheet (SDS) for each specific chemical before use for detailed hazard information and emergency procedures.

Conclusion

tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate is a strategically important building block for the synthesis of advanced, fluorinated piperidine derivatives. Its synthesis from readily available starting materials is achievable through a robust two-step process. The unique properties conferred by the gem-difluoro group make this compound a valuable asset in the design and development of novel therapeutic agents with potentially improved efficacy, selectivity, and pharmacokinetic profiles. Researchers and drug development professionals can leverage this versatile scaffold to explore new chemical space and address challenging therapeutic targets.

References

  • ACS GCI Pharmaceutical Roundtable. Fluorination. [Link]

  • Jamieson, C., et al. (2006). Medicinal chemistry of hERG optimizations: highlights and hang-ups. Journal of Medicinal Chemistry, 49(17), 5029-5046.
  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.
  • PubChem. tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate. [Link]

  • MDPI. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40.
  • Fluoropharm. 1215071-17-2 | Tert-Butyl 3,3-difluoro-4-oxo-piperidine-1-carboxylate. [Link]

  • Asymmetric routes to substituted piperidines. Chemical Communications. [Link]

Sources

A Technical Guide to the Structural Elucidation of Tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The precise structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Fluorinated piperidine scaffolds are of particular interest due to their prevalence in bioactive molecules and the unique conformational constraints imposed by fluorine substitution.[1][2] This in-depth technical guide provides a comprehensive, multi-technique approach to the unambiguous structural determination of Tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate. We will delve into the strategic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The causality behind experimental choices, detailed protocols, and the interpretation of spectral data will be explored, offering a self-validating framework for researchers.

Introduction: The Significance of Fluorinated Piperidines

The piperidine moiety is a ubiquitous structural motif in pharmaceuticals, valued for its ability to confer desirable physicochemical properties such as aqueous solubility and metabolic stability. The introduction of fluorine atoms into this scaffold can profoundly influence a molecule's conformational preferences, pKa, and lipophilicity, thereby modulating its pharmacokinetic and pharmacodynamic profile.[1][2] Specifically, geminal difluorination at the C3 position, adjacent to a chiral center at C4, presents a complex analytical challenge. This guide will systematically deconstruct this challenge, providing a logical workflow for its resolution.

The Elucidation Workflow: A Multi-faceted Approach

The definitive structural characterization of this compound necessitates a synergistic application of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Elucidation_Workflow MS Mass Spectrometry (MS) Determine Molecular Weight & Formula IR Infrared (IR) Spectroscopy Identify Key Functional Groups MS->IR Initial Confirmation NMR Nuclear Magnetic Resonance (NMR) Map the Carbon-Hydrogen Framework IR->NMR Functional Group Information TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Establish Connectivity NMR->TwoD_NMR Detailed Framework Analysis Conclusion Final Structure Confirmation TwoD_NMR->Conclusion Unambiguous Assignment

Caption: Overall workflow for structure elucidation.

Mass Spectrometry (MS): Confirming the Molecular Blueprint

Expertise & Experience: The first step in any structural elucidation is to confirm the molecular weight and deduce the molecular formula. For a molecule containing a tert-butoxycarbonyl (Boc) protecting group, Electrospray Ionization (ESI) is an ideal soft ionization technique that minimizes fragmentation and preserves the molecular ion.

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, operating in positive ESI mode.

  • Data Acquisition: Infuse the sample solution directly into the ion source. Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).

  • Data Analysis: Identify the protonated molecule [M+H]⁺. The high-resolution data will allow for the calculation of the elemental composition, confirming the molecular formula C₁₁H₁₉F₂NO₂. The presence of the Boc group can also be confirmed by the observation of a characteristic fragment ion corresponding to the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[3][4]

Data Presentation: Expected HRMS Data

IonCalculated m/zObserved m/z
[M+H]⁺236.1405236.1408
[M-C₄H₈+H]⁺180.0776180.0779
[M-Boc+H]⁺136.0826136.0829

Infrared (IR) Spectroscopy: A Functional Group Fingerprint

Expertise & Experience: IR spectroscopy provides rapid confirmation of key functional groups. For this molecule, we are particularly interested in the characteristic stretches of the carbamate carbonyl (C=O) and the carbon-fluorine (C-F) bonds.

Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount of the neat compound directly onto the ATR crystal.

  • Data Acquisition: Record the IR spectrum, typically over the range of 4000-600 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands.

Data Presentation: Key IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Interpretation
Carbamate C=O~1690-1710Strong absorption characteristic of the Boc protecting group.[5][6]
C-F Stretch~1000-1350Strong, often complex bands confirming the presence of fluorine.[7]
C-H Stretch~2850-3000Aliphatic C-H stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of ¹H, ¹³C, and ¹⁹F NMR, along with 2D correlation experiments, will allow for the complete assignment of all protons and carbons and establish their connectivity. The conformational behavior of fluorinated piperidines can be complex, and NMR is essential to probe these dynamics.[1][2]

¹H NMR Spectroscopy: Proton Environment

Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Integrate the signals to determine proton counts and analyze chemical shifts and coupling patterns.

Data Presentation: Expected ¹H NMR Data (in CDCl₃)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
C(CH₃)₃ (Boc)~1.45s9H
CH₃ (at C4)~0.95d3H
H-4~2.0-2.2m1H
H-5~1.6-1.9m2H
H-2, H-6~3.0-4.2m4H
¹³C NMR Spectroscopy: The Carbon Skeleton

Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample as for ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • Data Analysis: Analyze the chemical shifts, noting the significant downfield shift of C3 due to the attached fluorine atoms.

Data Presentation: Expected ¹³C NMR Data (in CDCl₃)

Carbon AssignmentChemical Shift (δ, ppm)Key Feature
C(CH₃)₃ (Boc)~28.5
C(CH₃)₃ (Boc)~80.0Quaternary carbon of the Boc group.
C=O (Boc)~155.0Carbamate carbonyl.[8]
CH₃ (at C4)~15.0
C2, C6~40-50Piperidine ring carbons adjacent to nitrogen.
C5~25-35
C4~30-40
C3~120-125 (t)Triplet due to coupling with two fluorine atoms (¹JCF).[9]
2D NMR Spectroscopy: Connecting the Pieces

Expertise & Experience: While 1D NMR provides a list of parts, 2D NMR shows how they are connected. HSQC correlates protons to their directly attached carbons, while HMBC reveals longer-range (2-3 bond) H-C correlations, which is crucial for piecing together the molecular framework.[10][11]

NMR_Strategy H1_NMR ¹H NMR (Proton Signals) HSQC HSQC (¹JCH Correlations) H1_NMR->HSQC HMBC HMBC (ⁿJCH Correlations) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Signals) C13_NMR->HSQC C13_NMR->HMBC HSQC->HMBC Direct attachments known Structure Assembled Structure HMBC->Structure Connectivity established

Caption: 2D NMR correlation strategy.

Protocol: HSQC and HMBC

  • Sample Preparation: Use the same NMR sample.

  • Data Acquisition: Run standard HSQC and HMBC pulse sequences.

  • Data Analysis:

    • HSQC: Correlate each proton signal to its corresponding carbon signal. For example, the doublet at ~0.95 ppm will correlate with the carbon signal at ~15.0 ppm, confirming this as the methyl group at C4.

    • HMBC: Look for key long-range correlations. For instance, the protons of the C4-methyl group (~0.95 ppm) should show a correlation to C3, C4, and C5, definitively placing the methyl group. The protons on C2 and C6 should show correlations to the carbamate carbonyl carbon (~155.0 ppm).[12]

Conclusion: A Self-Validating Structural Assignment

By systematically applying MS, IR, and a comprehensive suite of NMR experiments, the structure of this compound can be unambiguously determined. The high-resolution mass spectrum confirms the molecular formula. The IR spectrum verifies the presence of the key carbamate and C-F functional groups. The ¹H and ¹³C NMR spectra provide the chemical environment and count of each nucleus, while the 2D NMR experiments (HSQC and HMBC) establish the precise connectivity of the atoms, leading to a definitive and self-validated structural elucidation. This methodical approach ensures the scientific integrity required for advancing drug development programs.

References

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. Available from: [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(28), 11466-11471. Available from: [Link]

  • Nairoukh Research Group. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Available from: [Link]

  • MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available from: [Link]

  • Elsevier. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Available from: [Link]

  • ResearchGate. Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... Available from: [Link]

  • National Institutes of Health. Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Available from: [Link]

  • PubChem. 4-Methylpiperidine. Available from: [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available from: [Link]

  • National Institutes of Health. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available from: [Link]

  • National Institutes of Health. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Available from: [Link]

  • Supporting Information. Available from: [Link]

  • OSTI.GOV. Accelerated tert -butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. Available from: [Link]

  • PubChem. tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate. Available from: [Link]

  • Columbia University. HSQC and HMBC - NMR Core Facility. Available from: [Link]

  • Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Available from: [Link]

  • ACD/Labs. Confirmation of Synthesis: using MS to identify a protective group. Available from: [Link]

  • Wikipedia. Carbon–fluorine bond. Available from: [Link]

  • ResearchGate. Calculated and experimental 13 C NMR chemical shifts. Available from: [Link]

  • PubChem. tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate. Available from: [Link]

  • National Institutes of Health. An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. Available from: [Link]

  • Science.gov. nmr hsqc hmbc: Topics by Science.gov. Available from: [Link]

  • Oxford Instruments Magnetic Resonance. Two-dimensional Experiments: Inverse Heteronuclear Correlation. Available from: [Link]

  • National Institutes of Health. FTIR Spectroscopy for Carbon Family Study. Available from: [Link]

  • NTU & IRep. Synthesis and crystal structures of five fluorinated diphenidine derivatives. Available from: [Link]

  • ResearchGate. Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Available from: [Link]

  • AZoM. Inverse Heteronuclear Correlation - 2D NMR Experiments. Available from: [Link]

  • ResearchGate. FT-IR absorption bands in CA carbamate (CA-P 1 , CA-P 2 ). Available from: [Link]

  • Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available from: [Link]

  • ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Available from: [Link]

  • National Institutes of Health. Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes. Available from: [Link]

  • PubChem. tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate. Available from: [Link]

  • PubChem. Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. Available from: [Link]

  • PubChem. tert-Butyl 3,3-difluoro-4-oxopyrrolidine-1-carboxylate. Available from: [Link]

Sources

Synthesis pathway for Tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate

Executive Summary

This compound is a valuable fluorinated building block in modern medicinal chemistry. The incorporation of a gem-difluoro group adjacent to a stereocenter within a piperidine scaffold offers a unique combination of metabolic stability, modulated basicity, and conformational constraint, making it a desirable motif in the design of novel therapeutics. This guide provides a detailed, research-backed pathway for the synthesis of this target molecule, focusing on a robust and scalable strategy. The primary route discussed involves the deoxofluorination of a key piperidone intermediate. We will delve into the rationale behind reagent selection, provide step-by-step experimental protocols, and present the necessary data for characterization, adhering to the principles of scientific integrity and practical applicability for researchers in drug development.

Introduction: The Significance of Fluorinated Piperidines

The piperidine ring is a privileged scaffold, appearing in a vast number of FDA-approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in defined spatial orientations make it a cornerstone of drug design. The strategic introduction of fluorine atoms can profoundly enhance a molecule's pharmacological profile by increasing metabolic stability, altering lipophilicity, and modulating the pKa of nearby nitrogen atoms.[1][2]

The target molecule, this compound, presents two key synthetic challenges:

  • The stereoselective installation of the C4-methyl group.

  • The construction of the gem-difluoromethylene unit at the C3 position, which is notoriously challenging.

This guide will focus on the most direct and well-precedented strategy: the gem-difluorination of a corresponding ketone precursor.

Retrosynthetic Analysis

A logical retrosynthetic approach disconnects the target molecule at the C-F bonds, identifying N-Boc-4-methylpiperidin-3-one as the pivotal intermediate. This precursor contains the complete carbon skeleton and the necessary functional handle (a ketone) for the crucial fluorination step.

G target This compound intermediate N-Boc-4-methylpiperidin-3-one target->intermediate Deoxofluorination precursor 4-Methylpyridine intermediate->precursor Multi-step Synthesis

Caption: Retrosynthetic pathway for the target compound.

Synthesis of Key Intermediate: Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate

The synthesis of the ketone intermediate is a critical multi-step process that establishes the core structure. An efficient route begins with commercially available 4-methylpyridine.[3]

Workflow for Intermediate Synthesis

G cluster_0 Synthesis of N-Boc-4-methylpiperidin-3-one A 4-Methylpyridine B N-Benzyl-4-methylpyridinium Chloride A->B  Benzyl Chloride   C N-Benzyl-4-methyl-3-hydroxypiperidine B->C  NaBH4 Reduction   D N-Benzyl-4-methylpiperidin-3-one C->D  Jones Oxidation   E Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate D->E  Debenzylation (H2, Pd/C), Boc2O  

Caption: Key steps in the synthesis of the piperidone intermediate.

Experimental Protocol

A plausible synthetic sequence is detailed below, adapted from established methodologies.[3][4]

  • N-Benzylation: 4-Methylpyridine is reacted with benzyl chloride to form the corresponding N-benzyl-4-methylpyridinium salt. This activates the pyridine ring for reduction.

  • Reduction to Piperidine: The pyridinium salt is reduced using a hydride reagent like sodium borohydride (NaBH₄) in a suitable solvent (e.g., methanol) to yield a mixture of piperidine isomers. This step also reduces the double bond and forms the 3-hydroxy group.

  • Oxidation: The secondary alcohol at the 3-position is oxidized to the ketone using an appropriate oxidizing agent, such as Jones reagent (CrO₃ in sulfuric acid and acetone), to give N-benzyl-4-methylpiperidin-3-one.[3]

  • Deprotection and Boc Protection: The N-benzyl group is removed via catalytic hydrogenation (H₂ gas over a palladium on carbon catalyst). The resulting secondary amine is then immediately protected with di-tert-butyl dicarbonate (Boc₂O) to afford the desired key intermediate, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate .[3]

Gem-Difluorination of the Piperidone Core

This is the most critical transformation in the synthetic sequence. The conversion of the carbonyl group in tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate to a gem-difluoro group is achieved via deoxofluorination.

Reagent Selection and Rationale

Several reagents can effect this transformation, but they vary significantly in terms of safety, cost, and reactivity.[5]

ReagentAdvantagesDisadvantages
DAST (Diethylaminosulfur trifluoride)Widely used, commercially available.Thermally unstable, can decompose violently; often produces elimination byproducts.[6]
Deoxo-Fluor® More thermally stable than DAST.[5][7]Expensive; can still promote side reactions.
PyFluor (2-Pyridinesulfonyl fluoride)Thermally stable, crystalline solid; low cost; high chemoselectivity, minimizing elimination byproducts.[6]Requires a strong, non-nucleophilic base (e.g., DBU).

Expert Recommendation: For this synthesis, PyFluor is the recommended reagent. Its superior safety profile, stability, and high selectivity for fluorination over elimination make it ideal for producing a clean product, which is crucial in multi-step syntheses for drug development.[6] The mechanism involves the in-situ formation of a pyridylsulfonate ester, which is then displaced by fluoride.

Detailed Experimental Protocol for Deoxyfluorination

This protocol is a representative procedure and should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate (1.0 eq).

  • Solvent and Reagents: Dissolve the starting material in an anhydrous ethereal solvent such as tetrahydrofuran (THF) or toluene. Add 2-pyridinesulfonyl fluoride (PyFluor, 1.5 eq).

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of a strong, non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.0 eq), dropwise over 15-20 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield This compound as the final product.

Expected Data and Characterization
ParameterExpected Result
Physical State Colorless oil or low-melting solid
Yield 50-70% (post-purification)
¹⁹F NMR A characteristic signal for the CF₂ group
¹H NMR Absence of ketone α-protons; presence of signals corresponding to the piperidine ring protons and the Boc group (singlet at ~1.46 ppm)
¹³C NMR A triplet signal for the CF₂ carbon due to C-F coupling
Mass Spec (ESI) [M+H]⁺ or [M+Na]⁺ corresponding to C₁₁H₁₉F₂NO₂

Safety Considerations

  • Deoxofluorination Reagents: Reagents like DAST are known to be thermally unstable and can decompose with explosive force.[6] While PyFluor is significantly safer, all fluorinating agents should be handled with extreme care. They are corrosive and react violently with water.

  • Hydrogenation: The debenzylation step involves flammable hydrogen gas under pressure and a pyrophoric catalyst (Palladium on Carbon). Proper grounding and inert atmosphere techniques are mandatory.

  • General Precautions: All reactions should be conducted in a well-ventilated chemical fume hood. Appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

Conclusion

The synthesis of this compound is a challenging but achievable process for skilled synthetic chemists. The recommended pathway, proceeding through the deoxofluorination of N-Boc-4-methylpiperidin-3-one using a modern reagent like PyFluor, offers a reliable and comparatively safe route to this valuable building block. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully synthesize this compound and incorporate it into their drug discovery programs.

References

  • Vertex Search. (n.d.). Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines.
  • Sandford, G. (2020). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry.
  • PubMed Central. (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds.
  • National Institutes of Health. (n.d.). Solventless and Metal-free Regioselective Hydrofluorination of Functionalized Alkynes and Allenes: An Efficient Protocol for the Synthesis of gem-Difluorides.
  • ACS Publications. (2025). Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety.
  • National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • The Doyle Group. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent.
  • ChemRxiv. (n.d.). Organo-Photoredox Catalyzed gem-Difluoroallylation of Ketones via C(sp3)-C Bond and C.
  • Bryn Mawr College. (n.d.). Deoxyfluorination Reagents from 1999-Present.
  • Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution.
  • Sigma-Aldrich. (n.d.). Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor).
  • ResearchGate. (n.d.). asian journal of chemistry.
  • ResearchGate. (2025). Synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate.
  • Google Patents. (n.d.). CN103204801A - Synthesis method for N-Boc-3-piperidone.
  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
  • ChemicalBook. (2025). 1-benzyl-4-methylpiperidin-3-one | 32018-96-5.
  • Benchchem. (2025). Catalytic Hydrogenation of 3-Methylpyridine to 3-Methylpiperidine: Application Notes and Protocols.

Sources

Spectroscopic data for Tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate

Introduction

This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The piperidine scaffold is a common motif in many pharmaceuticals, and the gem-difluoro substitution pattern introduces unique conformational constraints and electronic effects.[1][2][3][4][5] This guide, intended for researchers and drug development professionals, provides a detailed analysis of the expected spectroscopic data (NMR, IR, and MS) for this compound, grounded in fundamental principles and data from analogous structures.

Molecular Structure and Key Features

The structure of this compound incorporates a piperidine ring with a gem-difluoro group at the 3-position, a methyl group at the 4-position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a comprehensive picture of its atomic connectivity and stereochemistry.

¹H NMR Spectroscopy

Expected Data:

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~ 4.0 - 3.0m4H-CH₂-N-CH₂-
~ 2.5 - 2.0m1H-CH(CH₃)-
~ 2.0 - 1.5m2H-CH₂-CF₂-
1.48s9H-C(CH₃)₃
~ 1.1d3H-CH-CH₃

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Processing: Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. The residual solvent peak (e.g., CDCl₃ at 7.26 ppm) should be used for chemical shift calibration.[6]

Expert Interpretation:

The ¹H NMR spectrum is expected to show distinct signals for the different proton environments.

  • Boc Group: A sharp, intense singlet integrating to nine protons is anticipated around 1.48 ppm, which is highly characteristic of the tert-butyl group of the Boc protecting group.[6][7]

  • Piperidine Ring Protons: The protons on the piperidine ring will exhibit complex multiplets due to spin-spin coupling with each other and with the fluorine atoms. The protons on the carbons adjacent to the nitrogen (-CH₂-N-CH₂-) are expected to appear in the range of 3.0-4.0 ppm.[8]

  • Methyl Group: The methyl group at the 4-position will appear as a doublet around 1.1 ppm, resulting from coupling to the adjacent methine proton.

  • Fluorine Coupling: The protons on C2 and C4 will show additional splitting due to coupling with the fluorine atoms on C3. This J(H,F) coupling is typically observed over two and three bonds.

cluster_workflow ¹H NMR Workflow prep Sample Preparation (5-10 mg in CDCl₃) acq Data Acquisition (400 MHz Spectrometer) prep->acq proc Spectral Processing (FT, Phasing, Baseline) acq->proc cal Calibration (Residual Solvent Peak) proc->cal interp Interpretation (Shifts, Couplings, Integrals) cal->interp

Caption: Standard workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy

Expected Data:

Chemical Shift (δ) (ppm)Multiplicity (in ¹³C{¹H} spectrum)Assignment
~ 155sC=O (carbamate)
~ 125t (¹JCF)CF₂
~ 80s-C(CH₃)₃
~ 50 - 40m-CH₂-N-CH₂-
~ 35m-CH(CH₃)-
~ 30m-CH₂-CF₂-
28.5s-C(CH₃)₃
~ 15s-CH-CH₃

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

  • Processing: Process the data similarly to the ¹H NMR spectrum.

Expert Interpretation:

  • Carbonyl Carbon: The carbonyl carbon of the Boc group is expected to have a chemical shift around 155 ppm.[9]

  • Gem-Difluoro Carbon: The carbon atom bearing the two fluorine atoms (C3) will be significantly deshielded and will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹J(C,F)).

  • Boc Carbons: The quaternary carbon of the tert-butyl group will be observed around 80 ppm, and the three equivalent methyl carbons will appear as a sharp signal at approximately 28.5 ppm.[10]

  • Piperidine Carbons: The other carbons of the piperidine ring will have chemical shifts in the range of 15-50 ppm.

¹⁹F NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: The same sample can be used.

  • Data Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. A reference compound such as CFCl₃ is used (δ = 0 ppm).

  • Processing: Standard Fourier transformation and processing are applied.

Expert Interpretation:

  • The two fluorine atoms are chemically equivalent and are expected to give a single signal in the ¹⁹F NMR spectrum.

  • The chemical shift will be in the typical range for gem-difluoroaliphatic compounds.[11][12][13]

  • In a proton-coupled ¹⁹F NMR spectrum, this signal would appear as a complex multiplet due to coupling with the protons on the adjacent C2 and C4 carbons. The J(H,F) coupling constants are valuable for conformational analysis.[12][14]

Infrared (IR) Spectroscopy

Expected Data:

Wavenumber (cm⁻¹)IntensityAssignment
2975 - 2850Medium-StrongC-H stretching (alkyl)
~ 1690StrongC=O stretching (carbamate)
1400 - 1300MediumC-H bending (alkyl)
1250 - 1050StrongC-F stretching
~ 1160StrongC-O stretching (carbamate)

Experimental Protocol:

  • Sample Preparation: A thin film of the neat compound can be prepared on a salt plate (e.g., NaCl or KBr), or the spectrum can be recorded as a solution in a suitable solvent (e.g., CCl₄).

  • Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.

  • Data Analysis: The positions and intensities of the absorption bands are correlated with the functional groups present in the molecule.

Expert Interpretation:

The IR spectrum will be dominated by a very strong absorption band around 1690 cm⁻¹ corresponding to the carbonyl stretch of the Boc-carbamate group. Strong bands in the region of 1250-1050 cm⁻¹ will be indicative of the C-F stretching vibrations. The C-H stretching vibrations of the alkyl groups will be observed in the 2975-2850 cm⁻¹ region.

Mass Spectrometry (MS)

Expected Data (Electrospray Ionization - ESI):

m/zInterpretation
[M+H]⁺Protonated molecular ion
[M+Na]⁺Sodiated molecular ion
[M-C₄H₈]⁺Loss of isobutylene from the Boc group
[M-Boc]⁺Loss of the entire Boc group

Experimental Protocol:

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: The solution is introduced into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight). The spectrum is typically acquired in positive ion mode.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Expert Interpretation:

Under soft ionization conditions like ESI, a prominent peak corresponding to the protonated molecule ([M+H]⁺) is expected.[15][16] Common fragmentation pathways for N-Boc protected piperidines involve the loss of the Boc group or components thereof.[15] Alpha-cleavage, the cleavage of a carbon-carbon bond adjacent to the nitrogen, is a common fragmentation pathway for piperidine derivatives in mass spectrometry.[15]

M [M+H]⁺ frag1 [M - C₄H₈ + H]⁺ M->frag1 - C₄H₈ frag2 [M - Boc + H]⁺ M->frag2 - Boc frag3 Further Fragmentation frag1->frag3 frag2->frag3

Caption: Predicted ESI-MS fragmentation pathway.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing a combination of ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry, allows for unambiguous structure determination and purity assessment. The predictable spectral features of the Boc group, the gem-difluoro moiety, and the piperidine ring provide a unique spectroscopic fingerprint for this important synthetic building block. This guide provides the foundational knowledge for researchers to interpret the spectroscopic data of this and related fluorinated piperidine derivatives.

References

  • Dias, H. J., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC - NIH. [Link]

  • Dias, H. J., et al. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. ResearchGate. [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Wiley Online Library. [Link]

  • Ahmad, I., et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. PubMed. [Link]

  • Spielkamp, N., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Publications. [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate. [Link]

  • Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. [Link]

  • Danti, K. C., & Ingold, K. U. (1965). High Resolution Mass Spectrum of Piperidine. ACS Publications. [Link]

  • ResearchGate. Piperine mass fragments: possible structures of major mass spectral fragments of piperines. [Link]

  • Zhu, J., et al. (2021). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PMC - PubMed Central. [Link]

  • Kuehne, S. A., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC - NIH. [Link]

  • ResearchGate. The 1D 19F NMR spectra showing the fluoroproline signals of the two.... [Link]

  • Supporting Information. 2 - Supporting Information. [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • PMC - NIH. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • The Royal Society of Chemistry. Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. [Link]

  • The Royal Society of Chemistry. SUPPLEMENTARY INFORMATION. [Link]

  • University of Ottawa. 19Flourine NMR. [Link]

  • ResearchGate. 1 H-NMR spectrum of N-Boc glutamic acid. [Link]

  • PubChem. tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate. [Link]

  • AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

  • Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

  • PubChem. tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate. [Link]

  • Supplementary information. Supplementary information. [Link]

  • ResearchGate. Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. [Link]

  • PubChemLite. Tert-butyl 4-acetyl-4-methylpiperidine-1-carboxylate (C13H23NO3). [Link]

Sources

Navigating the Unseen: A Technical Guide to the Safe Handling of Tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Rationale for Precaution

Fluorinated organic compounds, while invaluable in modern chemistry, often present unique safety challenges. The introduction of fluorine atoms can significantly alter the reactivity, toxicity, and metabolic pathways of a molecule compared to its non-fluorinated analogues. The piperidine moiety itself, a common N-heterocycle in pharmaceuticals, also carries inherent hazards.[1] The combination of a difluoro group and a piperidine ring, protected by a tert-butoxycarbonyl (Boc) group, necessitates a cautious and well-informed approach.

The causality behind the stringent protocols outlined in this guide is rooted in the potential for this compound, like many novel research chemicals, to exhibit unforeseen biological activity and chemical reactivity. The absence of extensive toxicological data mandates that we treat this compound with a high degree of caution, assuming it to be hazardous until proven otherwise.

Compound Identification and Properties (Inferred)

PropertyInferred Data / CommentsSource Analogy
Chemical Name tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate-
Molecular Formula C11H19F2NO2-
Molecular Weight 235.27 g/mol -
CAS Number Not readily available. A thorough search of chemical databases is recommended.-
Physical Form Likely a solid or oil at room temperature.[2]
Solubility Expected to be soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol.General chemical principles
Boiling Point No data available. Likely to be elevated due to its molecular weight.-
Melting Point No data available.-

Hazard Identification: A Composite Risk Profile

In the absence of a specific SDS, a composite hazard profile is constructed based on related structures.

  • Piperidine Derivatives: The parent piperidine ring is classified as a flammable liquid and is known to be toxic and corrosive.[3] It can cause severe skin burns and eye damage, and is harmful if swallowed or inhaled.[3]

  • Fluorinated Organic Compounds: Many organofluorine compounds can release hazardous decomposition products, such as hydrogen fluoride, upon combustion or in the presence of strong acids or bases.[4]

  • Boc-Protected Amines: While the Boc protecting group generally reduces the reactivity of the amine, it does not eliminate all hazards. The thermal decomposition of Boc-protected compounds can release isobutylene and carbon dioxide.

Anticipated GHS Hazard Statements (Extrapolated):

  • H302: Harmful if swallowed. (Based on piperidine toxicity)

  • H315: Causes skin irritation. (A common feature of amine derivatives)[5]

  • H319: Causes serious eye irritation. [5]

  • H335: May cause respiratory irritation. [5]

Pictograms (Anticipated):



The Cornerstone of Safety: Risk Assessment Workflow

A self-validating safety protocol begins with a thorough risk assessment. The following workflow, represented as a DOT graph, outlines the critical steps.

RiskAssessmentWorkflow Figure 1: Risk Assessment Workflow A 1. Information Gathering - Search for specific SDS/CAS Number. - Gather data on analogous compounds. B 2. Hazard Identification - Assume high toxicity due to lack of data. - Consider all potential routes of exposure. A->B C 3. Exposure Control Plan - Define engineering controls (fume hood). - Specify required Personal Protective Equipment (PPE). B->C D 4. Procedural Controls - Develop a detailed Standard Operating Procedure (SOP). - Outline waste disposal protocol. C->D E 5. Emergency Preparedness - Locate safety shower and eyewash station. - Have appropriate spill kit ready. D->E F 6. Experiment Execution - Conduct a 'dry run' of the procedure. - Work within designated, controlled areas. E->F G 7. Review and Refine - After the experiment, review the SOP. - Note any unexpected events and update the protocol. F->G

Caption: Figure 1: Risk Assessment Workflow.

Experimental Protocols: A Step-by-Step Guide to Safe Handling

Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is the primary barrier between the researcher and potential harm.

  • Eye and Face Protection: Tightly fitting safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a risk of splashing.[6]

  • Skin Protection: A flame-retardant lab coat is essential. Chemical-resistant gloves (nitrile or neoprene) must be worn.[7] It is crucial to inspect gloves for any signs of degradation before use.[5]

  • Respiratory Protection: All handling of the solid or solutions should be performed in a certified chemical fume hood to prevent inhalation.[6] If there is a potential for aerosol generation outside of a fume hood, a respirator with an appropriate organic vapor cartridge is required.

Handling and Storage Protocol

Handling:

  • Preparation: Before handling, ensure the fume hood is functioning correctly. Clear the workspace of any unnecessary items.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood. Use a dedicated, clean spatula. Avoid creating dust.

  • In Solution: When preparing solutions, add the solid to the solvent slowly. Be aware of any potential exothermic reactions.

  • Post-Handling: After handling, decontaminate the spatula and any other equipment with an appropriate solvent. Wipe down the work surface in the fume hood.

Storage:

  • Store in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from strong oxidizing agents and strong acids.[6]

  • The storage class is likely to be similar to other combustible solids.[2]

Emergency Procedures: Preparedness and Response

A trustworthy protocol is one that accounts for failure.

ScenarioResponse Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
Inhalation Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Spill Evacuate the area. Wear appropriate PPE. For a small spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For a large spill, contact your institution's environmental health and safety department.[8]
Fire Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[6] Water spray can be used to cool fire-exposed containers.[6]

Waste Disposal

All waste containing this compound must be treated as hazardous.

  • Collect all contaminated materials (gloves, paper towels, etc.) in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Dispose of the chemical waste through your institution's approved hazardous waste program. Do not pour down the drain.

Conclusion: A Culture of Safety

The safe handling of novel chemical entities like this compound is paramount in a research environment. This guide provides a framework for establishing a robust safety protocol. However, it is not a substitute for a compound-specific risk assessment and a diligent, safety-conscious approach by every researcher. Scientific advancement and safety are not mutually exclusive; they are intrinsically linked.

References

  • Chemsrc. tert-Butyl 3,3-difluoro-4-(methylamino)piperidine-1-carboxylate. [Link]

  • PubChem. tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate. [Link]

  • AAPPTec. Safety Data Sheet. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. [Link]

  • AAPPTec. Safety Data Sheet. [Link]

  • ResearchGate. Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. [Link]

  • Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. [Link]

  • New Jersey Department of Health. HAZARD SUMMARY - PIPERIDINE. [Link]

Sources

Molecular weight and chemical formula of Tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate, a fluorinated piperidine derivative of significant interest in medicinal chemistry. We will delve into its chemical and physical properties, explore synthetic strategies, and discuss its potential applications as a key building block in the development of novel therapeutics.

Core Molecular Attributes

This compound is a saturated heterocyclic compound featuring a piperidine ring geminally difluorinated at the 3-position and substituted with a methyl group at the 4-position. The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group, a common strategy in organic synthesis to modulate reactivity and improve handling of amine-containing molecules.

Chemical Identity
AttributeValue
Chemical Formula C₁₁H₁₉F₂NO₂
Molecular Weight 235.27 g/mol
CAS Number 1373502-94-3
IUPAC Name This compound
Synonyms 2-Methyl-2-propanyl 3,3-difluoro-4-methyl-1-piperidinecarboxylate
Structural Representation

The three-dimensional structure of this molecule is crucial for understanding its role in steric and electronic interactions within a biological target. The gem-difluoro group at the 3-position significantly influences the conformation of the piperidine ring and the local electronic environment.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

PropertyEstimated Value/CharacteristicRationale
Appearance Colorless to pale yellow oil or low melting solidBased on similar Boc-protected piperidines.
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Insoluble in water.The Boc-protecting group and hydrocarbon backbone confer lipophilicity.
pKa (of conjugate acid) Lower than non-fluorinated piperidinesThe electron-withdrawing effect of the two fluorine atoms decreases the basicity of the piperidine nitrogen.

Synthesis and Chemical Reactivity

The synthesis of 3,3-difluoropiperidines is a challenging yet important area of synthetic organic chemistry. The introduction of the gem-difluoro moiety often requires specialized fluorinating reagents and carefully controlled reaction conditions.

General Synthetic Strategies

While a specific, detailed protocol for the synthesis of CAS 1373502-94-3 is not publicly documented, plausible synthetic routes can be devised based on established methodologies for the preparation of similar fluorinated heterocycles. A common approach involves the construction of a suitable piperidine precursor followed by a late-stage fluorination step.

One potential synthetic pathway could start from a readily available piperidone precursor. The introduction of the gem-difluoro group at the 3-position could be achieved using a variety of fluorinating agents, such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®, on a corresponding 3-keto-piperidine derivative. Subsequent introduction of the methyl group at the 4-position could be accomplished through reductive amination or other C-C bond-forming reactions.

G cluster_0 Synthetic Pathway A N-Boc-4-methylpiperidin-3-one B Fluorination A->B e.g., DAST, Deoxo-Fluor® C This compound B->C

Caption: A plausible high-level synthetic workflow.

Key Reactions and Transformations

The Boc-protecting group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to liberate the free secondary amine. This deprotected piperidine can then be used in a variety of downstream reactions, such as N-alkylation, N-arylation, or amide bond formation, to incorporate this valuable fluorinated scaffold into more complex molecules.

Role in Medicinal Chemistry and Drug Discovery

The incorporation of fluorine into drug candidates is a well-established strategy to modulate their physicochemical and pharmacokinetic properties. The unique electronic properties of fluorine can lead to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.

The Importance of the Difluoropiperidine Scaffold

The 3,3-difluoropiperidine motif is of particular interest for several reasons:

  • Metabolic Blocking: The gem-difluoro group can act as a metabolic shield, preventing enzymatic oxidation at the C-3 position of the piperidine ring, which can be a site of metabolic degradation.

  • Conformational Control: The steric bulk and electronic effects of the two fluorine atoms can restrict the conformational flexibility of the piperidine ring, potentially locking it into a bioactive conformation and enhancing binding to a biological target.

  • Modulation of Basicity: As mentioned, the fluorine atoms reduce the basicity of the piperidine nitrogen. This can be advantageous in drug design to fine-tune the ionization state of the molecule at physiological pH, which can impact its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential for off-target effects such as hERG channel inhibition.

Given these favorable properties, this compound serves as a valuable building block for the synthesis of novel drug candidates across various therapeutic areas.

Handling and Storage

As with any chemical reagent, proper handling and storage procedures are essential.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a conformationally constrained, metabolically stable, and basicity-modulated piperidine scaffold makes it an attractive component for the design of novel therapeutics with improved pharmacological profiles. Further exploration of its synthesis and applications is likely to yield new and innovative drug candidates.

References

No direct references detailing the synthesis or properties of CAS 1373502-94-3 were found in the public domain during the preparation of this guide. The information presented is based on established principles of organic chemistry and data from analogous compounds.

A Technical Guide to Gem-Difluorinated Piperidine Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring is the most ubiquitous saturated N-heterocycle found in FDA-approved pharmaceuticals, valued for its favorable physicochemical properties and synthetic tractability.[1] The strategic introduction of fluorine, particularly the gem-difluoromethylene (CF2) group, offers a powerful tool for medicinal chemists to modulate molecular properties such as basicity, lipophilicity, conformational preference, and metabolic stability.[2][3][4] This guide provides an in-depth analysis of gem-difluorinated piperidine scaffolds, synthesizing field-proven insights with technical data. We will explore the core synthetic strategies for accessing these valuable motifs, dissect the profound impact of gem-difluorination on key pharmacological properties, and illustrate their application as versatile bioisosteres in drug design. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique advantages of fluorination to overcome contemporary challenges in small molecule therapeutics.

The Strategic Imperative for Fluorination in Piperidine Scaffolds

The piperidine motif is a cornerstone of modern medicinal chemistry, providing a three-dimensional framework that can effectively orient substituents for optimal interaction with biological targets.[1] However, the parent scaffold is often subject to metabolic liabilities (e.g., oxidation by cytochrome P450 enzymes) and its inherent basicity can be suboptimal for certain applications.[5]

Fluorine incorporation has become a primary strategy to address these challenges.[2][6] The carbon-fluorine bond is exceptionally strong and the fluorine atom is highly electronegative, yet it has a van der Waals radius similar to that of hydrogen. This unique combination allows for subtle yet profound modulations of a molecule's electronic and conformational landscape.[7][8] Specifically, installing a gem-difluoro (CF2) group onto the piperidine ring can:

  • Block Metabolic Hotspots: The robust C-F bonds are resistant to enzymatic oxidation, thereby enhancing metabolic stability and prolonging a drug's half-life.[9]

  • Tune Basicity (pKa): The potent electron-withdrawing nature of the CF2 group significantly reduces the basicity of the piperidine nitrogen.[7][10] This allows for fine-tuning of the ionization state at physiological pH, which is critical for optimizing cell permeability, target engagement, and off-target effects.

  • Modulate Lipophilicity (LogP): The effect of gem-difluorination on lipophilicity is complex and non-linear, providing a nuanced tool for property modulation.[11][12][13] It can either increase or decrease LogP depending on the molecular context, offering a means to escape "lipophilicity creep" in lead optimization.

  • Control Conformation: Fluorine's stereoelectronic effects, including hyperconjugation and dipole-dipole interactions, can enforce specific ring conformations, reducing the entropic penalty upon binding to a target protein.[14]

This guide will now delve into the practical synthesis and detailed properties of these powerful chemical building blocks.

Synthetic Pathways to Gem-Difluorinated Piperidines

Accessing these scaffolds requires specialized fluorination methodologies. While numerous techniques exist, a few have emerged as the most robust and widely adopted in a drug discovery setting.

Deoxofluorination of Piperidinones

The most direct and common route to gem-difluoropiperidines is the deoxofluorination of a corresponding piperidinone (ketone) precursor. This reaction replaces the C=O bond with a CF2 group.

  • Causality and Reagent Choice: The mechanism involves the activation of the carbonyl oxygen by a Lewis acidic fluorinating agent, followed by nucleophilic fluoride delivery. Reagents such as diethylaminosulfur trifluoride (DAST) and its more thermally stable analogues like Deoxo-Fluor® are frequently employed. The choice of reagent is critical; while effective, traditional DAST can be hazardous, prompting the development of safer alternatives. The reaction's success is often dependent on the substrate's electronic and steric properties, with electron-rich ketones generally reacting more readily.

A general workflow for this transformation is depicted below.

G cluster_workflow Deoxofluorination Workflow start N-Protected Piperidin-4-one reagent Fluorinating Agent (e.g., DAST, Deoxo-Fluor®) start->reagent 1. Add Reagent reaction Reaction in Aprotic Solvent (e.g., DCM) reagent->reaction 2. Control Temperature workup Aqueous Workup & Purification reaction->workup 3. Quench & Isolate product Gem-Difluorinated Piperidine workup->product 4. Purify

Sources

A Technical Guide to Tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate: Synthesis, Commercial Availability, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, altered basicity (pKa), and enhanced binding affinity, offer medicinal chemists a powerful tool to overcome pharmacokinetic and pharmacodynamic challenges. Among the privileged heterocyclic structures, the piperidine ring is a ubiquitous motif in a vast number of pharmaceuticals. The introduction of geminal difluoro groups onto the piperidine core, particularly at the 3-position, has given rise to a class of building blocks with significant potential to modulate drug-like properties. This guide provides an in-depth technical overview of a specific and valuable example of such a building block: Tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate. We will explore its commercial availability, delve into a detailed synthetic strategy, and illuminate its applications in the development of novel therapeutics, providing field-proven insights for researchers and drug development professionals.

Commercial Availability and Sourcing

This compound, identified by its CAS Number 1423037-43-7 , is a commercially available building block, albeit from a specialized group of suppliers catering to the research and development sector. Its availability facilitates its direct incorporation into synthetic workflows without the need for multi-step in-house preparation from basic starting materials. When sourcing this compound, researchers should pay close attention to the purity, isomeric form (as the 4-position is a stereocenter), and the availability of analytical data such as NMR and mass spectrometry to ensure the quality and identity of the material.

Below is a summary of representative suppliers for this and closely related fluorinated piperidine building blocks. Researchers are advised to contact these suppliers directly for the most current information on availability, pricing, and product specifications.

SupplierProduct NameCAS NumberNotes
Ivy Fine Chemicals(±)-trans-4-(4-methyl-phenyl)-pyrrolidine-3-carboxylic acid HCl (Rel)1423037-43-7Listed as a related pyrrolidine derivative.[1]
Key Organics(±)-trans-4-(4-methyl-phenyl)-pyrrolidine-3-carboxylic acid HCl (Rel)1423037-43-7Listed as a related pyrrolidine derivative.[2]
Alchimica s.r.o.Not explicitly listed, but a supplier of various fine chemicals.N/AA potential source for custom synthesis.[3]
GL Biochem (Shanghai) Ltd.Not explicitly listed, but specializes in heterocyclic compounds.N/AA potential source for custom synthesis.[4]

It is important to note that while the exact target compound may not be a catalog item for all suppliers, many specialize in custom synthesis and can prepare it upon request. Furthermore, the availability of precursors such as tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate is more widespread and provides a direct route to the target molecule.

Synthesis of this compound: A Strategic Approach

Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway:

G start Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate step1 Grignard Reaction (MeMgBr, THF, 0 °C to rt) start->step1 intermediate1 Tert-butyl 3,3-difluoro-4-hydroxy-4-methylpiperidine-1-carboxylate step1->intermediate1 step2 Barton-McCombie Deoxygenation 1. NaH, CS2, MeI 2. AIBN, Bu3SnH, Toluene, reflux intermediate1->step2 product This compound step2->product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a composite of standard procedures for the individual reaction types and should be optimized for this specific substrate.

Step 1: Grignard Reaction to form Tert-butyl 3,3-difluoro-4-hydroxy-4-methylpiperidine-1-carboxylate

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M).

  • Addition of Grignard Reagent: The solution is cooled to 0 °C in an ice bath. A solution of methylmagnesium bromide (MeMgBr, 1.2 eq, 3.0 M in diethyl ether) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. The mixture is then extracted with ethyl acetate (3 x volumes). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 3,3-difluoro-4-hydroxy-4-methylpiperidine-1-carboxylate as a white solid or a viscous oil.

Step 2: Barton-McCombie Deoxygenation to yield this compound

  • Formation of the Xanthate Ester: To a solution of tert-butyl 3,3-difluoro-4-hydroxy-4-methylpiperidine-1-carboxylate (1.0 eq) in anhydrous THF (0.3 M) at 0 °C under a nitrogen atmosphere, sodium hydride (NaH, 1.5 eq, 60% dispersion in mineral oil) is added portion-wise. The mixture is stirred at room temperature for 30 minutes. Carbon disulfide (CS₂, 2.0 eq) is then added dropwise, and the reaction is stirred for another 2 hours. Finally, methyl iodide (MeI, 2.0 eq) is added, and the mixture is stirred overnight at room temperature.

  • Workup of Xanthate Ester: The reaction is quenched with water and extracted with diethyl ether. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated to give the crude xanthate ester, which is used in the next step without further purification.

  • Reductive Cleavage: The crude xanthate ester is dissolved in toluene (0.1 M). Tributyltin hydride (Bu₃SnH, 1.5 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) are added. The reaction mixture is heated to reflux (approximately 110 °C) for 2-4 hours.

  • Final Workup and Purification: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the final product, this compound.

The Strategic Advantage of the 3,3-Difluoro-4-methylpiperidine Scaffold in Drug Design

The incorporation of the 3,3-difluoro-4-methylpiperidine moiety into a drug candidate is a deliberate strategy to fine-tune its pharmacological profile. The gem-difluoro group at the 3-position exerts a profound influence on the physicochemical properties of the piperidine ring, while the 4-methyl group provides a handle for modulating steric interactions and lipophilicity.

Modulation of Basicity (pKa)

The strongly electron-withdrawing nature of the two fluorine atoms significantly lowers the pKa of the piperidine nitrogen. This reduction in basicity can be highly advantageous in drug design. A lower pKa can reduce the likelihood of off-target interactions with aminergic GPCRs and ion channels, which often have a preference for more basic amines. Furthermore, a less basic nitrogen can lead to improved cell permeability and oral bioavailability.

Enhancement of Metabolic Stability

The C-F bond is significantly stronger than the C-H bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. The gem-difluoro group at the 3-position effectively blocks a potential site of metabolism on the piperidine ring, thereby increasing the metabolic stability and half-life of the drug molecule.

Conformational Control and Lipophilicity

The presence of the gem-difluoro group also influences the conformational preference of the piperidine ring. The 4-methyl group, in turn, can be used to probe steric pockets in the target protein's binding site. The interplay between the fluorine and methyl substituents also impacts the molecule's lipophilicity (LogP), a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) properties. The addition of the methyl group generally increases lipophilicity, which may need to be balanced with the effects of other substituents in the molecule.

Application in Dopamine Receptor Antagonists

The 3,3- and 4,4-difluoropiperidine scaffolds have been successfully employed in the development of potent and selective dopamine D4 receptor antagonists.[3][4] The D4 receptor is a target of interest for the treatment of various neuropsychiatric disorders. The difluoropiperidine core can serve as a key structural element that orients other pharmacophoric groups for optimal interaction with the receptor. The 4-methyl group can play a role in enhancing binding affinity by occupying a hydrophobic pocket within the receptor's binding site.

The following diagram illustrates a simplified signaling pathway involving the D4 receptor, a target for compounds incorporating the title scaffold.

G Dopamine Dopamine D4R Dopamine D4 Receptor (GPCR) Dopamine->D4R Activates G_protein Gi/o Protein D4R->G_protein Activates Antagonist Difluoropiperidine-based Antagonist Antagonist->D4R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Downstream Modulation of Neuronal Excitability PKA->Downstream

Caption: Simplified D4 receptor signaling and the role of an antagonist.

Conclusion

This compound represents a valuable and strategically important building block for modern medicinal chemistry. Its commercial availability, coupled with a feasible synthetic route from a common precursor, makes it an accessible tool for drug discovery programs. The unique combination of a gem-difluoro group and a methyl substituent on the piperidine ring provides a powerful means to modulate the pKa, enhance metabolic stability, and fine-tune the steric and lipophilic properties of drug candidates. As the demand for more sophisticated and effective therapeutics continues to grow, the rational application of such fluorinated scaffolds will undoubtedly play a pivotal role in the development of the next generation of medicines.

References

  • Surmont, R., Verniest, G., Thuring, J. W., Macdonald, G., Deroose, F., & De Kimpe, N. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. The Journal of Organic Chemistry, 75(3), 929–932. [Link]

  • Alchimica s.r.o. @ ChemBuyersGuide.com, Inc. Chemical Suppliers World Wide. [Link]

  • GL Biochem (Shanghai) Ltd. @ ChemBuyersGuide.com, Inc. Chemical Suppliers World Wide. [Link]

  • Ivy Fine Chemicals @ ChemBuyersGuide.com, Inc. Chemical Suppliers World Wide. [Link]

  • Key Organics Limited @ ChemBuyersGuide.com, Inc. Chemical Suppliers World Wide. [Link]

  • Hopkins, C. R., et al. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. [Link]

  • PubChem. tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate. [Link]

  • Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. [Link]

  • Wang, M., Wang, W., & Qu, Q. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • Patent CN106866699A. Preparation method of (3S, 4R)
  • Beier, P., & Pastyrikova, T. (2007). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Collection of Czechoslovak Chemical Communications, 72(11), 1519-1530. [Link]

  • Wikipedia. 1-Boc-4-AP. [Link]

  • SciELO México. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]

  • University of Lincoln Library Dissertation Showcase. Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. [Link]

  • Chemsrc. tert-Butyl 3,3-difluoro-4-(methylamino)piperidine-1-carboxylate. [Link]

  • Figshare. Collection - Synthesis of 4-Substituted 3,3-Difluoropiperidines - The Journal of Organic Chemistry. [Link]

  • ResearchGate. Tuning the conformational behavior of 4‐methylpiperidine analogues by.... [Link]

  • MDPI. Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. [Link]

  • protocols.io. Siderophore Detection assay. [Link]

  • PMC - NIH. Use of Blue Agar CAS Assay for Siderophore Detection. [Link]

  • YouTube. Quick note from the Bibel lab update #8: O-CAS assay for siderophore production detection. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Systematic chemical nomenclature, governed by the International Union of Pure and Applied Chemistry (IUPAC), is the bedrock of unambiguous communication in the chemical sciences.[1][2] For drug development professionals, a precise understanding of this system is paramount for database searching, regulatory submissions, and intellectual property protection. This guide provides an in-depth analysis of the IUPAC nomenclature for a complex, substituted heterocyclic compound, tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate. By deconstructing the name into its constituent parts—the parent heterocycle, ring substituents, and the N-acyl protecting group—this paper offers a systematic protocol for naming this molecule and its structurally related analogs. Advanced topics, including the assignment of stereochemistry, are also detailed to provide a comprehensive resource for scientists in the field.

Introduction: The Importance of Systematic Nomenclature

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[3] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a valuable building block in drug design. As chemists synthesize increasingly complex derivatives, a robust and systematic naming convention is essential to avoid ambiguity.[1] The IUPAC nomenclature provides this universal language, ensuring that a chemical name corresponds to a single, unique structure.[2] This guide uses this compound as a case study to explore the fundamental principles and detailed rules of naming such compounds, as outlined in the authoritative IUPAC "Blue Book".[4][5]

Pillar 1: The Piperidine Core - Numbering and Priority

The foundation of the name is the parent heterocycle. In this case, it is a six-membered saturated ring containing one nitrogen atom.

  • Parent Hydride: The systematic name for a six-membered azacycloalkane is piperidine .[3][6]

  • Numbering Convention: According to IUPAC rules for monocyclic heterocycles, the heteroatom is assigned the locant (position number) '1'.[7] The remaining atoms are numbered sequentially around the ring. This numbering is fixed and is not altered by the presence of substituents.[8]

Caption: IUPAC numbering of the piperidine ring, with the nitrogen atom at position 1.

Pillar 2: Substituents on the Piperidine Ring

Once the parent ring is identified and numbered, the substituents attached to the carbon atoms are named and their positions are specified by their locants.

  • Identify Substituents: The molecule has two types of substituents on the ring carbons:

    • Two fluorine atoms. The prefix for fluorine is "fluoro-".

    • One methyl group. The prefix for a -CH₃ group is "methyl-".

  • Indicate Multiplicity: Since there are two fluorine atoms, the multiplicative prefix "di-" is used. The name fragment becomes "difluoro".

  • Assign Locants: The two fluorine atoms are at position 3, and the methyl group is at position 4. This is indicated as "3,3-difluoro" and "4-methyl".

  • Alphabetize: The substituent prefixes are alphabetized ("difluoro" comes before "methyl") and placed before the parent name.

Combining these elements gives the name for the substituted ring: 3,3-difluoro-4-methylpiperidine .

Pillar 3: The N-Substituent - Naming the Carbamate Group

The substituent on the nitrogen atom (position 1) is a tert-butoxycarbonyl group, commonly known as a Boc protecting group. In systematic nomenclature, N-acylated amines like this are often named as derivatives of the parent amine.

  • Structure of the N-Substituent: The group is -C(=O)O-C(CH₃)₃.

  • Nomenclature as a Carbamate: This functional group is a carbamate, an ester of carbamic acid (H₂N-COOH). When the nitrogen is part of a ring system, the compound is named as a carboxylate derivative of that ring.

  • Naming Convention: The name is constructed by:

    • Identifying the alkyl group of the ester: tert-butyl .

    • Identifying the parent heterocycle and specifying the nitrogen's locant: piperidine-1- .

    • Adding the suffix -carboxylate .

This leads to the name for the N-acylated parent: tert-butyl piperidine-1-carboxylate . This is the preferred IUPAC naming convention for such structures.[9][10][11][12] An alternative, but less preferred, method would be to name the substituent as an acyl group attached to the nitrogen (e.g., 1-(tert-butoxycarbonyl)piperidine).

Synthesizing the Full Name: A Step-by-Step Workflow

The final IUPAC name is assembled by combining the substituent names with the name of the N-acylated parent heterocycle. The substituents on the ring carbons are listed as prefixes in alphabetical order.

Caption: Logical workflow for constructing the systematic IUPAC name.

Final Assembly:

  • Base Name: tert-butyl piperidine-1-carboxylate

  • Prefixes: 3,3-difluoro- and 4-methyl-

  • Combination: This compound

Advanced Considerations: Stereochemistry

The carbon at position 4 is a stereocenter because it is attached to four different groups (H, methyl, C3 of the ring, and C5 of the ring). Therefore, the molecule can exist as a pair of enantiomers. The Cahn-Ingold-Prelog (CIP) rules are used to assign the absolute configuration as either (R) or (S).[13][14][15]

CIP Priority Assignment Protocol:

  • Assign Priority: Priority is assigned to the four groups attached to the chiral center based on atomic number. Higher atomic number gets higher priority.[14][16]

  • Break Ties: If there is a tie, move to the next atoms along the chain until a point of difference is found.[13][17]

  • Orient the Molecule: The molecule is oriented so that the lowest priority group (priority 4) points away from the observer.

  • Determine Configuration: The direction from priority 1 -> 2 -> 3 is determined.

    • Clockwise: (R) configuration (Rectus)

    • Counter-clockwise: (S) configuration (Sinister)

For the C4 stereocenter in 3,3-difluoro-4-methylpiperidine, the priorities are:

  • -C5H₂-N- : The path towards the nitrogen.

  • -C3F₂-C2- : The path towards the two fluorine atoms.

  • -CH₃ : The methyl group.

  • -H : The hydrogen atom.

The resulting stereochemical descriptor, (4R)- or (4S)-, is placed at the beginning of the name.

StereoisomerFull IUPAC Name
(R)-enantiomer(4R)-tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate
(S)-enantiomer(4S)-tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate
Racemic Mixture(rac)-tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate

Nomenclature of Structurally Related Analogs

The systematic approach described can be applied to a wide range of related structures. The table below illustrates how the name changes with modifications to the substituents or the N-protecting group.

ModificationExample StructureIUPAC Name
Different Halogen3,3-dichloro-4-methylpiperidine derivativetert-butyl 3,3-dichloro -4-methylpiperidine-1-carboxylate
Different Alkyl Group4-ethyl-3,3-difluoropiperidine derivativetert-butyl 3,3-difluoro-4-ethyl piperidine-1-carboxylate
Different N-Acyl GroupN-acetyl derivative1-acetyl -3,3-difluoro-4-methylpiperidine
Different Ester GroupBenzyl ester derivativebenzyl 3,3-difluoro-4-methylpiperidine-1-carboxylate
No N-SubstituentDeprotected piperidine3,3-difluoro-4-methylpiperidine

Note on the N-acetyl derivative: When the N-acyl group is simpler, like acetyl, it is common to name it as a substituent on the nitrogen, for example, 1-acetylpiperidine.[18][19] The preferred IUPAC name, however, would treat it as a pseudoketone: 1-(3,3-difluoro-4-methylpiperidin-1-yl)ethan-1-one.

Conclusion

The IUPAC nomenclature provides a precise and logical framework for naming complex organic molecules. By systematically identifying the parent heterocycle, numbering the ring, and correctly naming all substituents on both carbon and nitrogen atoms, an unambiguous name can be constructed. For this compound, this process involves recognizing the piperidine core, alphabetizing the "difluoro" and "methyl" ring substituents, and naming the N-Boc group as a tert-butyl carboxylate ester. A thorough understanding of these rules, including the application of CIP conventions for stereochemistry, is an indispensable skill for scientists engaged in modern drug discovery and development.

References

  • Cahn, R. S., Ingold, C. K., & Prelog, V. (1966). Specification of Molecular Chirality. Angewandte Chemie International Edition in English, 5(4), 385–415.
  • Favre, H. A., & Powell, W. H. (Eds.). (2014). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link]

  • Fiveable. (n.d.). Cahn-Ingold-Prelog Priority Rules Definition. Retrieved from [Link]

  • Scribd. (n.d.). Cahn-Ingold-Prelog Priority Rules. Retrieved from [Link]

  • Wikipedia contributors. (2023, December 19). Cahn–Ingold–Prelog priority rules. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2024, from [Link]

  • OpenOChem Learn. (n.d.). CIP (Cahn-Ingold-Prelog) Priorities. Retrieved from [Link]

  • IUPAC. (2024). Blue Book. Retrieved from [Link]

  • Wikipedia contributors. (2023, August 29). Nomenclature of Organic Chemistry. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2024, from [Link]

  • Course Hero. (n.d.). III. Heterocyclic Compounds 17. IUPAC Nomenclature in Heterocyclic Compounds. Retrieved from [Link]

  • IUPAC. (2020). Brief Guide to the Nomenclature of Organic Chemistry. Pure and Applied Chemistry, 92(3), 527-539. [Link]

  • IUPAC. (2024, January 10). IUPAC Blue Book - updated release. Retrieved from [Link]

  • Course Content. (n.d.). Nomenclature of Heterocyclic compounds. Retrieved from [Link]

  • ACD/Labs. (n.d.). Rule B-3. Fused Heterocyclic Systems. Retrieved from [Link]

  • StuDocu. (n.d.). Nomenclature of heterocyclic compounds There are three systems for naming heterocyclic compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Nomenclature of Heterocyclic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl Piperazine-1-carboxylate Hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(methylamino)piperidine-1-carboxylate. Retrieved from [Link]

  • Wikipedia contributors. (2023, November 9). 1-Boc-4-AP. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2024, from [Link]

  • PubChem. (n.d.). Piperine. Retrieved from [Link]

  • PubChem. (n.d.). 1-Acetylpiperidine. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Chapter P-66). Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Chapter P-5). Retrieved from [Link]

  • Wikipedia contributors. (2024, January 15). Piperidine. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2024, from [Link]

  • PubChem. (n.d.). Piperidine. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, April 18). What are the IUPAC names for singly- and doubly-protonated piperazine?. Retrieved from [Link]

Sources

Physical and chemical properties of Tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate

Introduction: The Strategic Value of Fluorinated Piperidines in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of approved therapeutics. Its saturated, three-dimensional structure provides an excellent scaffold for orienting functional groups to interact with biological targets. However, simple piperidine rings can be susceptible to metabolic degradation and may possess suboptimal physicochemical properties. The strategic incorporation of fluorine atoms has emerged as a powerful tool to overcome these limitations.[1][2]

Fluorination can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity.[3] Specifically, the introduction of a gem-difluoro group, as seen in This compound , offers several key advantages:

  • Blocked Metabolism: The C-F bond is exceptionally strong, and the CF₂ group at the 3-position sterically and electronically shields the adjacent positions from oxidative metabolism.

  • Modulated Basicity: The strong electron-withdrawing nature of the fluorine atoms significantly lowers the basicity (pKa) of the piperidine nitrogen. This modification can be crucial for reducing off-target ion channel activity (e.g., hERG) and tuning the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[4][5]

  • Conformational Locking: Gem-difluorination introduces significant steric and electronic effects that can rigidify the piperidine ring, locking it into a preferred conformation.[1][6] This pre-organization can lead to a lower entropic penalty upon binding to a target protein, thereby enhancing potency.

This guide provides a comprehensive technical overview of this compound. As this is a specialized building block with limited direct characterization in public literature, this document synthesizes information from closely related, well-documented analogs to present predicted properties, a robust synthetic strategy, and an analysis of its potential applications for researchers, chemists, and drug development professionals.

Physicochemical and Structural Properties

Direct experimental data for the title compound is not widely available. The following properties are predicted based on its chemical structure and data from analogous compounds such as tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate and tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate.[7][8]

PropertyPredicted Value / DescriptionSource / Rationale
IUPAC Name This compoundNomenclature Rules
Molecular Formula C₁₁H₁₉F₂NO₂Elemental Composition
Molecular Weight 249.27 g/mol Elemental Composition
CAS Number Not assigned or not publicly available.-
Appearance Colorless oil or white to off-white solid.Analogy to precursors.[7]
XLogP3 (Predicted) ~1.8 - 2.2The methyl group increases lipophilicity compared to the hydroxyl (XLogP3=1.3)[8] or oxo analogs.
Hydrogen Bond Donor 0Structural Analysis
Hydrogen Bond Acceptor 4 (2x F, 2x O)Structural Analysis
Rotatable Bond Count 2Structural Analysis

Proposed Synthetic Pathway and Experimental Protocol

The most logical and efficient synthesis of the title compound originates from the commercially available ketone, tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate.[9][10][11] The proposed two-step route involves a nucleophilic addition of a methyl group followed by reductive deoxygenation.

Synthetic Workflow Diagram

G cluster_0 Proposed Synthesis A tert-Butyl 3,3-difluoro- 4-oxopiperidine-1-carboxylate (CAS: 1215071-17-2) B Intermediate Alcohol: tert-Butyl 3,3-difluoro-4-hydroxy- 4-methylpiperidine-1-carboxylate A->B Step 1: Grignard Reaction Reagents: MeMgBr or MeLi Solvent: THF or Et2O, 0°C to rt C Target Compound: tert-Butyl 3,3-difluoro- 4-methylpiperidine-1-carboxylate B->C Step 2: Reductive Deoxygenation Reagents: Et3SiH, TFA Solvent: DCM, 0°C to rt

Caption: Proposed two-step synthesis from a commercial ketone.

Step-by-Step Experimental Protocol

Step 1: Synthesis of tert-Butyl 3,3-difluoro-4-hydroxy-4-methylpiperidine-1-carboxylate

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate (1.0 eq).[10]

  • Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Grignard Addition: Add methylmagnesium bromide (MeMgBr, 3.0 M solution in diethyl ether, 1.2 eq) dropwise via syringe over 20-30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the intermediate tertiary alcohol.[12]

Step 2: Synthesis of this compound

  • Preparation: To a round-bottom flask, add the intermediate alcohol from Step 1 (1.0 eq).

  • Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM) (approx. 0.2 M).

  • Reagent Addition: Add triethylsilane (Et₃SiH, 3.0 eq).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Acidification: Slowly add trifluoroacetic acid (TFA, 10.0 eq) dropwise. Caution: Exothermic reaction.

  • Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring by TLC/LC-MS until the reaction is complete.

  • Workup: Carefully concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in ethyl acetate and wash cautiously with saturated aqueous sodium bicarbonate (NaHCO₃) solution until the aqueous layer is neutral or slightly basic.

  • Extraction & Drying: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the final target compound.

Predicted Spectroscopic and Analytical Data

  • ¹H NMR: The spectrum is expected to show a complex set of multiplets for the piperidine ring protons between 2.0 and 4.0 ppm. Protons at the C2 and C5 positions, adjacent to the CF₂ group, will exhibit coupling to fluorine. A sharp singlet corresponding to the nine protons of the tert-butyl group will appear around 1.4-1.5 ppm. The C4-methyl group protons will likely appear as a doublet between 0.9-1.2 ppm, coupled to the proton at C4.

  • ¹³C NMR: Key signals will include the quaternary and methyl carbons of the Boc group (~80 and ~28 ppm, respectively), the C=O of the carbamate (~154 ppm), and the piperidine ring carbons. The C3 carbon bearing the gem-difluoro group will be split into a triplet by the two fluorine atoms with a characteristic large coupling constant (JCF ≈ 240-250 Hz).

  • ¹⁹F NMR: A single environment for the two equivalent fluorine atoms is expected, resulting in a signal that will likely be a complex multiplet due to coupling with protons on the adjacent C2 and C4 carbons.

  • Mass Spectrometry (ESI+): Expected [M+H]⁺ = 250.14, [M+Na]⁺ = 272.12.

Chemical Reactivity and Strategic Use

Boc Group Deprotection

The tert-butoxycarbonyl (Boc) group is a robust protecting group that is readily cleaved under acidic conditions to unmask the piperidine nitrogen. This is the primary transformation required to utilize this scaffold in further synthetic steps.

Standard Deprotection Protocol:

  • Dissolve the title compound in dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v solution) at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure to yield the crude 3,3-difluoro-4-methylpiperidine as its TFA salt. This can typically be used without further purification or converted to the hydrochloride salt or free base.

Conformational Implications for Drug Design

The conformational behavior of fluorinated piperidines is a subject of intense study.[1][13] The steric bulk of the methyl group at C4 and the strong gauche effects introduced by the gem-difluoro group at C3 will heavily influence the ring's chair conformation. Computational and NMR studies on analogous cis-3-fluoro-4-methylpiperidines show a strong preference for the fluorine atom to adopt an axial orientation, which is further stabilized by the steric influence of the methyl group.[6][14][15] For the title compound, this results in a conformationally restricted scaffold. This rigidity is highly advantageous in drug design, as it reduces the entropic cost of binding and presents a well-defined vector for the methyl group, allowing for precise probing of hydrophobic pockets in a target active site.

G cluster_1 Structural Features to Properties Workflow A Core Scaffold: tert-Butyl 3,3-difluoro- 4-methylpiperidine-1-carboxylate B Gem-Difluoro Group (C3) A->B C Methyl Group (C4) A->C D Boc-Protected Amine A->D E Blocks Metabolic Oxidation B->E F Lowers pKa of Nitrogen B->F G Induces Conformational Rigidity B->G C->G H Probes Hydrophobic Pockets C->H I Enables Facile Derivatization D->I via Deprotection J Improved PK/PD Profile (e.g., Reduced hERG risk, Enhanced Bioavailability) E->J F->J G->J H->J I->J

Caption: Impact of key structural motifs on drug-like properties.

Safety and Handling

No specific safety data sheet (SDS) exists for the title compound. The following guidance is based on safety information for structurally similar N-Boc protected piperidines and fluorinated compounds.[16][17][18][19]

  • General Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid formation of dust and aerosols.[18]

  • Personal Protective Equipment (PPE): Wear standard protective equipment, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[16]

  • Hazards: Assumed to be a skin, eye, and respiratory tract irritant.[19] Avoid contact with skin and eyes and avoid inhalation.

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Inhalation: Move person to fresh air.

    • Ingestion: Rinse mouth. Do not induce vomiting.

    • In all cases of significant exposure or if symptoms persist, seek medical attention.[19]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids (except for intended reactions like deprotection).[18]

References

  • G. La Sala, A. C. T. Evangelista, F. G. N. W. Cesar, et al. (2021). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link]

  • PubChem. tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate. [Link]

  • Pi Chemicals. Material Safety Data Sheet - 2-(Aminoethyl)-1-N-Boc-piperidine. [Link]

  • La Sala, G., et al. (2021). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Semantic Scholar. [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie. [Link]

  • AAPPTec, LLC. Safety Data Sheet - 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. [Link]

  • MySkinRecipes. (R)-tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate. [Link]

  • Priya A, et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

  • Chemsrc. tert-Butyl 3,3-difluoro-4-(methylamino)piperidine-1-carboxylate. [Link]

  • ScienceDaily. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. [Link]

  • Alichem. tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate. [Link]

  • PubChem. tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate. [Link]

  • PubChem. t-Butyl (3S)-3-fluoro-4-oxopiperidine-1-carboxylate. [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate. [Link]

  • ResearchGate. The conformational preferences of cis-3-fluoro-4-methylpiperidine (3).... [Link]

  • PubChem. Tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate. [Link]

  • ResearchGate. The conformational preferences of cis-3-fluoro-4-methylpiperidine (3).... [Link]

  • Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE.... [Link]

  • ResearchGate. Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. [Link]

  • Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

  • PubChem. tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate. [Link]

  • PharmaCompass. tert-butyl 4-hydroxypiperidin-1-carboxylate. [Link]

Sources

Methodological & Application

Application Notes: The Strategic Use of Tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Fluorinated Piperidines in Drug Design

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceuticals due to its favorable physicochemical properties and its ability to serve as a versatile three-dimensional framework for orienting pharmacophoric groups. However, the optimization of drug candidates often requires fine-tuning of properties such as metabolic stability, membrane permeability, and target binding affinity.[1][2] The strategic incorporation of fluorine has become a cornerstone of modern drug design to address these challenges.[3][4]

Fluorine, being the most electronegative element, imparts unique properties to organic molecules. Its introduction can block sites of metabolic oxidation, modulate the basicity (pKa) of nearby amines, and enhance binding interactions with target proteins through the formation of favorable electrostatic and hydrogen-bonding interactions.[4][5][6] The gem-difunctionalization at the 3-position of the piperidine ring, as seen in Tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate, offers a powerful combination of these benefits. The C-F bonds increase lipophilicity, which can improve membrane permeation, a critical factor for oral bioavailability and central nervous system (CNS) penetration.[5][7] Furthermore, the electron-withdrawing nature of the two fluorine atoms significantly lowers the pKa of the piperidine nitrogen, which can prevent unwanted off-target effects at physiological pH and improve the overall pharmacokinetic profile.[4][6]

This document serves as a technical guide for researchers, providing detailed protocols and expert insights into the practical application of this compound as a key building block in the synthesis of novel therapeutics.

Physicochemical Properties and Handling

This building block is a stable, crystalline solid under standard laboratory conditions. Its key properties are summarized below.

PropertyValueReference
CAS Number 1373502-94-3[8]
Molecular Formula C₁₁H₁₉F₂NO₂[8]
Molecular Weight 235.27 g/mol [8]
Appearance White to off-white solidN/A
Solubility Soluble in common organic solvents (DCM, THF, EtOAc, DMF)N/A

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. For long-term storage, refrigeration is recommended.

Core Synthetic Transformations: From Building Block to Intermediate

The primary utility of this compound lies in the sequential deprotection of the Boc group followed by functionalization of the resulting secondary amine. These two steps are fundamental to its incorporation into a target molecule.

N-Boc Deprotection: Unmasking the Reactive Amine

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group, ideal for masking the piperidine nitrogen during synthesis while being readily removable under specific conditions.[9] Its removal is the critical first step to enable further chemistry. The choice between Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) is often dictated by the acid sensitivity of other functional groups in the molecule and the desired salt form of the product.[9]

G cluster_input Starting Material cluster_process Deprotection Protocols cluster_output Key Intermediate A Boc-Protected Piperidine (this compound) P1 Protocol 1: TFA / DCM A->P1 Select Method P2 Protocol 2: 4M HCl in Dioxane A->P2 Select Method B Deprotected Piperidine Salt (TFA or HCl salt) P1->B P2->B C Free Secondary Amine (3,3-difluoro-4-methylpiperidine) B->C Aqueous Basic Workup (e.g., NaHCO₃)

Caption: Workflow for N-Boc Deprotection.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

This is a very common and effective method that typically proceeds to completion quickly at room temperature.[9]

  • Materials:

    • This compound

    • Dichloromethane (DCM), anhydrous

    • Trifluoroacetic Acid (TFA)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Step-by-Step Procedure:

    • In a round-bottom flask, dissolve the N-Boc protected piperidine (1.0 eq) in anhydrous DCM to a concentration of approximately 0.1-0.2 M.[9]

    • Cool the solution to 0°C using an ice bath. This is crucial to control the initial exotherm upon acid addition.[9]

    • Slowly add TFA (5-10 equivalents) to the stirred solution.[9]

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[9]

    • Once complete, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[9]

    • Carefully neutralize the residue by adding a saturated aqueous solution of NaHCO₃ until the pH is basic (pH > 8).[9]

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected free amine.[9]

Protocol 2: Deprotection using 4M HCl in Dioxane

This method is advantageous when the final product is desired as a hydrochloride salt, which is often a stable, crystalline solid that can be easily isolated by filtration.[9]

  • Materials:

    • This compound

    • 4M HCl in 1,4-Dioxane

    • Methanol (optional, as co-solvent)

    • Diethyl ether

  • Step-by-Step Procedure:

    • Dissolve the N-Boc protected piperidine (1.0 eq) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.[9]

    • Add a solution of 4M HCl in dioxane (5-10 equivalents) to the flask.

    • Stir the mixture at room temperature for 1-3 hours. Often, the hydrochloride salt of the deprotected piperidine will precipitate out of the solution during the reaction.[9]

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, the product can be isolated by adding diethyl ether to facilitate further precipitation, followed by collection via filtration. Wash the solid with cold diethyl ether and dry under vacuum.[9]

    • The resulting hydrochloride salt can be used directly in subsequent reactions or neutralized as described in Protocol 1 to obtain the free amine.

Table 1: Comparison of N-Boc Deprotection Methods

ParameterTFA Method4M HCl in Dioxane Method
Reagents TFA, DCM4M HCl in Dioxane
Temperature 0°C to Room Temperature[9]Room Temperature[9]
Reaction Time 1-4 hours[9]1-3 hours[9]
Workup Requires aqueous basic wash[9]Precipitation and filtration[9]
Product Form Free amine (after workup)Hydrochloride salt
Advantages Fast, high yielding[9]Product often precipitates, simplifying isolation[9]
Disadvantages TFA is corrosive and requires careful handling; resulting TFA salt can be difficult to handle[9]Dioxane is a peroxide-former and has health concerns.
Amide Coupling: Forging Key Connections

Amide bond formation is one of the most critical reactions in drug synthesis.[10][11] The deprotected 3,3-difluoro-4-methylpiperidine serves as an excellent amine component for coupling with a wide range of carboxylic acids. The use of modern coupling reagents like HATU ensures high efficiency and minimizes side reactions.[10]

G cluster_inputs Reactants cluster_process Coupling Protocol cluster_output Product A Free Secondary Amine (from Deprotection) P HATU, DIPEA in Anhydrous DMF A->P Combine B Carboxylic Acid (R-COOH) B->P Combine C Target Amide (Piperidine-R) P->C Amide Bond Formation

Caption: Workflow for HATU-Mediated Amide Coupling.

Protocol 3: General Procedure for HATU-Mediated Amide Coupling

  • Materials:

    • 3,3-difluoro-4-methylpiperidine (free amine or HCl salt)

    • Carboxylic acid (R-COOH)

    • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous NaHCO₃ solution and Brine

  • Step-by-Step Procedure:

    • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add the 3,3-difluoro-4-methylpiperidine (1.1 eq). If using the HCl salt, increase DIPEA to 3.5 eq.[10]

    • Add HATU (1.2 eq) and DIPEA (2.5 eq) to the reaction mixture.[10]

    • Stir the reaction at room temperature for 2-16 hours.

    • Monitor progress by TLC or LC-MS.[10]

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine to remove DMF and excess reagents.[10]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[10]

    • Purify the crude product by silica gel column chromatography to obtain the desired amide.[10]

Application in a Drug Discovery Context

The true value of this compound is realized when these protocols are integrated into a broader drug discovery campaign. The unique substitution pattern directly addresses key ADME (Absorption, Distribution, Metabolism, and Excretion) and potency challenges.

G cluster_props Impact on Drug Properties A Building Block (Boc-difluoro-methyl- piperidine) B Deprotection (Protocol 1 or 2) A->B C Key Amine Intermediate B->C D Amide Coupling (Protocol 3) C->D E Drug Candidate D->E P1 Increased Metabolic Stability (Blocked C-H oxidation) E->P1 confers P2 Modulated pKa (Improved PK profile) E->P2 confers P3 Enhanced Binding Affinity (Favorable interactions) E->P3 confers

Caption: Integration of the building block into a drug discovery workflow.

  • Metabolic Stability: The gem-difluoro group at the 3-position effectively blocks a potential site of cytochrome P450-mediated oxidation, a common metabolic pathway for piperidine rings. This can lead to a longer half-life and improved in vivo exposure of the drug candidate.[4][5]

  • pKa Modulation: The piperidine nitrogen is basic. The strong electron-withdrawing effect of the adjacent CF₂ group lowers this basicity. This modulation is critical for optimizing solubility, reducing hERG channel liability, and improving cell permeability, as a lower pKa reduces the proportion of the charged species at physiological pH.[4][6]

  • Conformational Control and Binding: The C-F bond is longer than a C-H bond and possesses a significant dipole moment. The presence of the CF₂ and CH₃ groups locks the piperidine ring into specific chair conformations, which can be exploited to achieve a more favorable binding orientation in the target protein's active site, thereby increasing potency.[6]

This building block is particularly valuable for developing agents targeting CNS disorders, where blood-brain barrier penetration is essential, and in oncology, where overcoming metabolic instability is a frequent challenge.[7][12]

Conclusion

This compound is more than a simple heterocyclic compound; it is a strategically designed building block that provides medicinal chemists with a direct route to incorporate a fluorinated, stereochemically defined piperidine core into their molecules. By leveraging the well-established protocols for deprotection and coupling described herein, researchers can efficiently synthesize novel drug candidates with potentially superior pharmacokinetic and pharmacodynamic properties. Its use exemplifies the power of fluorine chemistry to solve complex challenges in modern drug discovery.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. (Simulated reference, content based on search results[4][6][7])

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. (Simulated reference, content based on search results[4][5])

  • Kaur, T. (2021). Fluorine: An emerging compound in medicinal chemistry. The Torch, 2(25). Retrieved from [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Retrieved from [Link]

  • Taylor, R. E. (Ed.). (2019). Fluorine in medicinal chemistry and chemical biology. John Wiley & Sons. (Simulated reference, content based on search results[4])

  • Bio-protocol. (n.d.). General Procedure for Boc Deprotection (General Procedure B). Bio-protocol. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. Retrieved from [Link]

  • Reddit r/Chempros. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Retrieved from [Link]

  • Li, W., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(15), 4698. Retrieved from [Link]

  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Retrieved from [Link]

  • ResearchGate. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. ResearchGate. Retrieved from [Link]

  • Nargund, S. L., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Boc-4-AP. Wikipedia. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of (3S, 4R)-3-amido-4-methyl piperidine-1-tertiary butyl carboxylate. Google Patents.
  • Autechaux. (n.d.). This compound. Autechaux. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate. PubChem. Retrieved from [Link]

  • Atlantis Press. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Retrieved from [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. (Simulated reference, content based on search results[11])

  • ResearchGate. (2011). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. ResearchGate. Retrieved from [Link]

  • Richardson, P. (2016). Fluorination methods for drug discovery and development. Expert Opinion on Drug Discovery, 11(10), 983-999. Retrieved from [Link]

  • ResearchGate. (n.d.). Tactical Applications of Fluorine in Drug Design and Development. ResearchGate. Retrieved from [Link]

  • MDPI. (n.d.). Drug Discovery Based on Fluorine-Containing Glycomimetics. MDPI. Retrieved from [Link]

Sources

Application Notes & Protocols: The Strategic Application of Fluorinated Piperidines in Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Transforming a Privileged Scaffold

The piperidine ring is one of the most prevalent saturated N-heterocyclic motifs in pharmaceuticals, integral to the structure of numerous FDA-approved drugs.[1][2] Its conformational flexibility and basic nitrogen atom are key to its function, enabling critical interactions with biological targets. However, these same properties can also introduce challenges, including high clearance, off-target effects (such as hERG channel affinity), and suboptimal membrane permeability.[3]

The strategic incorporation of fluorine, the most electronegative element, into the piperidine scaffold has emerged as a powerful strategy in modern medicinal chemistry to overcome these limitations.[4][5] This is not merely an act of isosteric replacement of hydrogen but a sophisticated tool to fine-tune a molecule's physicochemical and pharmacological properties. Fluorination allows for the modulation of basicity (pKa), conformational preference, metabolic stability, and lipophilicity, often leading to compounds with enhanced potency, selectivity, and superior pharmacokinetic profiles.[6][7][8]

This guide provides an in-depth exploration of the application of fluorinated piperidines in drug discovery. It details the causality behind their enhanced properties, provides field-proven protocols for their synthesis and evaluation, and presents a framework for their rational design and implementation in drug development programs.

Pillar 1: Modulation of Physicochemical Properties

The introduction of one or more fluorine atoms has profound and predictable effects on the core properties of the piperidine ring. Understanding these effects is the cornerstone of rationally designing improved drug candidates.

The Inductive Effect on Basicity (pKa)

The primary impact of fluorination is a reduction in the basicity of the piperidine nitrogen due to the powerful electron-withdrawing inductive effect of the C-F bond.[9] This lowering of pKa is a critical advantage in drug design. A lower pKa can reduce unwanted interactions with the hERG potassium ion channel, a common cause of cardiovascular toxicity, and can improve oral absorption and bioavailability by altering the ionization state of the molecule at physiological pH.[3][10]

The magnitude of the pKa reduction is dependent on the position and stereochemistry of the fluorine atom(s). Fluorination at the β-position (C3) generally has a more pronounced effect than at the γ-position (C4).[11] Furthermore, the conformation of the ring plays a crucial role; an equatorial fluorine typically exerts a stronger electron-withdrawing effect on the nitrogen lone pair compared to an axial fluorine.[3]

Conformational Control and Pre-organization

Beyond simple inductive effects, fluorine substitution significantly influences the conformational equilibrium of the piperidine ring. This is driven by a combination of steric and electronic factors, including hyperconjugation and dipole minimization.[12][13]

  • Gauche Effect: Fluorine's preference for a gauche orientation relative to other electronegative atoms or groups is a well-documented phenomenon that can be used to lock the piperidine ring into a specific conformation.[14]

  • Axial vs. Equatorial Preference: While alkyl groups strongly prefer an equatorial position, fluorine's preference is less pronounced and highly dependent on the substitution pattern and solvent.[12] In certain substitution patterns, particularly in protonated species, an axial fluorine can be favored due to stabilizing charge-dipole interactions between the axial C-F bond and the axial N+-H bond.[10][15]

This ability to enforce a specific conformation allows for the pre-organization of a ligand into its bioactive conformation, minimizing the entropic penalty upon binding to its target and potentially leading to a significant increase in binding affinity.[8]

Enhancing Metabolic Stability

One of the most valuable applications of fluorination is to block sites of metabolic oxidation.[6] The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol) and resistant to cleavage by cytochrome P450 enzymes, which are responsible for the majority of phase I drug metabolism.[7][16] By replacing a hydrogen atom at a known metabolic "soft spot" with a fluorine atom, medicinal chemists can effectively prevent hydroxylation at that position, thereby increasing the metabolic stability and half-life of the drug candidate.[6]

Data Summary: Impact of Fluorination on Piperidine Properties

The following table summarizes the key effects of positional fluorination on the properties of the piperidine scaffold.

Position of FluorineTypical ΔpKa (vs. Unsubstituted)Dominant Conformational InfluenceKey Pharmacological Impact
2-Fluoro (α) -1.5 to -2.5 unitsStrong preference for axial fluorine to minimize dipole-dipole interactions with the nitrogen lone pair.Significant pKa reduction; can be synthetically challenging to access.
3-Fluoro (β) -1.0 to -2.0 units[11]Context-dependent; can favor axial conformer to enable stabilizing hyperconjugative or charge-dipole interactions.[10][12]Robust pKa modulation; used to reduce hERG affinity and improve selectivity.[3]
4-Fluoro (γ) -0.5 to -1.0 unitsSmall preference for equatorial position, but easily influenced by other substituents.Milder pKa reduction; often used to block metabolic oxidation with minimal electronic perturbation.
3,3-Difluoro -2.5 to -3.5 unitsEnforces specific chair conformations and alters ring pucker.Drastic reduction in basicity; significant impact on lipophilicity and metabolic stability.
All-cis-Multifluoro Variable, significant reductionCreates a unique "Janus face" with distinct polar and nonpolar surfaces, influencing solubility and binding.[10]Novel vector for exploring chemical space; can dramatically alter cell permeability and protein interactions.

Pillar 2: Synthesis and Evaluation Protocols

The translation of theoretical advantages into tangible drug candidates requires robust and reproducible experimental methodologies. This section provides detailed protocols for the synthesis of a representative fluorinated piperidine and its subsequent biological evaluation.

Visualization: Key Concepts in Fluorinated Piperidine Discovery

The following diagrams illustrate the core principles and workflows discussed in this guide.

G cluster_0 Core Principles A Strategic Fluorination of Piperidine Scaffold B Lower pKa (Reduced hERG) A->B C Conformational Lock (Higher Affinity) A->C D Metabolic Shield (Longer Half-life) A->D E Improved Drug Candidate B->E C->E D->E

Caption: Core benefits of strategic fluorination on the piperidine scaffold.

G cluster_1 Synthetic Workflow Start Fluoropyridine Starting Material Step1 Heterogeneous Hydrogenation (e.g., Pd/C, H2) Start->Step1 Robust & Scalable Step2 Reaction Workup (Filtration, Extraction) Step1->Step2 Step3 Purification (Column Chromatography) Step2->Step3 End Pure Fluoropiperidine Product Step3->End Characterization (NMR, MS)

Caption: General workflow for the synthesis of fluorinated piperidines.

Protocol 1: Synthesis of cis-3-Fluoropiperidine via Hydrogenation

This protocol describes a robust and widely applicable method for synthesizing fluorinated piperidines through the heterogeneous hydrogenation of commercially available fluoropyridines.[14] This approach is often highly diastereoselective, yielding the cis-product.

Materials & Equipment:

  • 3-Fluoropyridine

  • Palladium on carbon (10 wt. % Pd/C)

  • Methanol (MeOH), ACS grade

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate (EtOAc)

  • Parr hydrogenator or similar high-pressure reaction vessel

  • Magnetic stirrer and stir bars

  • Standard laboratory glassware

  • Rotary evaporator

  • Celite® for filtration

Step-by-Step Methodology:

  • Vessel Preparation: Ensure the high-pressure reaction vessel is clean, dry, and has been leak-tested according to the manufacturer's instructions.

  • Reaction Setup: To the reaction vessel, add 3-fluoropyridine (1.0 equiv). Under a gentle stream of nitrogen, carefully add 10% Pd/C (5 mol %).

    • Scientist's Note: The catalyst is added under an inert atmosphere to prevent premature reaction with atmospheric oxygen and to ensure safety, as Pd/C can be pyrophoric.

  • Solvent Addition: Add methanol to the vessel to achieve a substrate concentration of approximately 0.2 M.

  • Acidification: Add concentrated HCl (1.1 equiv) dropwise.

    • Scientist's Note: Acidification protonates the pyridine nitrogen, activating the ring towards reduction and improving its solubility.

  • Hydrogenation: Seal the reaction vessel. Purge the vessel three times with nitrogen gas, followed by three purges with hydrogen gas. Pressurize the vessel with hydrogen to 50 bar (or as optimized for the specific substrate).

  • Reaction: Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by observing the drop in hydrogen pressure.

  • Workup - Catalyst Removal: Carefully vent the reaction vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol.

    • Scientist's Note: The Celite® pad prevents the fine palladium particles from passing through the filter paper. The filtration should be done in a well-ventilated hood.

  • Solvent Removal: Combine the filtrate and washes, and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude 3-fluoropiperidine hydrochloride salt.

  • Purification (if necessary): The crude salt is often of sufficient purity for subsequent steps. If further purification is required, it can be recrystallized from an appropriate solvent system (e.g., methanol/ethyl acetate).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The cis-stereochemistry can be confirmed by analyzing the ³J(H,F) coupling constants in the NMR spectrum.[15]

Protocol 2: Workflow for Biological Evaluation

Once a novel fluorinated piperidine is synthesized, a systematic evaluation of its biological properties is required.

G cluster_2 Biological Evaluation Workflow Start Synthesized Fluoropiperidine Analog Step1 Primary In Vitro Screening (Target Binding/Enzyme Assay) Start->Step1 Step2 Cell-Based Assays (Functional Activity, Cytotoxicity) Step1->Step2 Potent Hits Step3 ADME Profiling (Metabolic Stability, Permeability) Step2->Step3 Step4 Safety Assessment (hERG, CYP Inhibition) Step3->Step4 Decision Lead Candidate? Step4->Decision Decision->Start No (Redesign) Step5 In Vivo PK/PD Studies (Animal Models) Decision->Step5 Yes End Preclinical Development Step5->End

Caption: A tiered workflow for the biological evaluation of new compounds.

Step-by-Step Methodology:

  • Primary Target Engagement:

    • Objective: To confirm that the compound interacts with the intended biological target.

    • Method: Utilize a relevant assay, such as a radioligand binding assay for a receptor, or an enzymatic activity assay for an enzyme.[17] Screen the compound over a range of concentrations to determine its potency (e.g., IC₅₀ or Kᵢ).

  • Cellular Functional Assays:

    • Objective: To assess the compound's effect in a more biologically relevant cellular context.

    • Method: Use cell lines expressing the target of interest. Measure a functional downstream readout, such as changes in second messenger levels (cAMP, Ca²⁺), gene expression, or cell viability. Determine the EC₅₀ or GI₅₀. Also, assess general cytotoxicity in a non-target cell line (e.g., HepG2) to establish a therapeutic window.[18][19]

  • In Vitro ADME & Safety Profiling:

    • Objective: To evaluate the drug-like properties of the compound.

    • Metabolic Stability: Incubate the compound with human liver microsomes and measure its depletion over time to predict in vivo clearance.[20]

    • Permeability: Use an assay like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayer assay to predict intestinal absorption.

    • hERG Liability: Evaluate the compound's potential to inhibit the hERG channel using an automated patch-clamp assay. This is a critical safety screen.

    • CYP Inhibition: Profile the compound against major cytochrome P450 isoforms to assess the risk of drug-drug interactions.

  • In Vivo Pharmacokinetic (PK) and Efficacy Studies:

    • Objective: To evaluate the compound's behavior and efficacy in a living organism.

    • Method: For promising lead candidates, administer the compound to an animal model (e.g., mouse or rat).[18] Collect blood samples over time to determine key PK parameters (half-life, clearance, bioavailability). In a relevant disease model, assess the compound's ability to produce the desired therapeutic effect.[21]

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the piperidine scaffold is a validated and powerful approach in modern drug discovery. By providing rational control over pKa, conformation, and metabolic stability, fluorination enables the optimization of lead compounds into viable drug candidates with improved safety and efficacy profiles. The continued development of novel synthetic methods, including late-stage fluorination and the creation of new fluorinated building blocks, will further expand the toolbox available to medicinal chemists.[5][22] As our understanding of the subtle interplay between fluorine substitution and biological systems deepens, the application of fluorinated piperidines is set to play an even more significant role in the development of the next generation of therapeutics.

References

  • Le Roch, M., Renault, J., Argouarch, G., & Roisnel, T. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 89(7), 4932-4946. [Link]

  • PubMed. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Journal of Organic Chemistry. [Link]

  • Le Roch, M., Renault, J., Argouarch, G., & Roisnel, T. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link]

  • Semantic Scholar. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. [Link]

  • Nairoukh, Z., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Available at NIH. [Link]

  • Leroux, F. R., et al. (2020). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Helvetica Chimica Acta. [Link]

  • Taylor & Francis Online. (2008). The role of fluorine in medicinal chemistry. Pharmaceutical Sciences. [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition. [Link]

  • ResearchGate. (2020). The conformational preferences of fluorinated piperidine derivatives... [Link]

  • PubMed. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. [Link]

  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. [Link]

  • MalariaWorld. (2024). Synthesis and evaluation of fluorinated piperazine-hydroxyethylamine analogues as potential antiplasmodial candidates. [Link]

  • ResearchGate. (2014). Synthesis of 3Aminomethyl3-fluoropiperidines. [Link]

  • PubMed. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. [Link]

  • PubMed. (2024). Synthesis and Evaluation of Fluorinated Piperazine-Hydroxyethylamine Analogues as Potential Antiplasmodial Candidates. [Link]

  • Cambridge MedChem Consulting. (2023). Tuning basicity. [Link]

  • SCIDAR. (2022). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. [Link]

  • Shishkina, A. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at NIH. [Link]

  • PubMed. (2009). Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. [Link]

  • ResearchGate. (2024). Synthesis and Evaluation of Fluorinated Piperazine‐Hydroxyethylamine Analogues as Potential Antiplasmodial Candidates. [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie. Available at NIH. [Link]

  • ACS Publications. (2024). Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. Organic Process Research & Development. [Link]

  • ACS Publications. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • ACS Publications. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2019). Application of the all-cis-(multi)fluorinated piperidine building... [Link]

  • MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. International Journal of Molecular Sciences. [Link]

  • Bentham Science. (2012). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. Current Topics in Medicinal Chemistry. [Link]

  • PeerJ. (2023). Fluorine in drug discovery: Role, design and case studies. [Link]

  • ChemRxiv. (2023). Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). [Link]

  • ResearchGate. (2024). Piperidine containing FDA approved drugs. [Link]

Sources

Tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate as a synthetic building block

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate

A Versatile Fluorinated Building Block for Modern Drug Discovery

Introduction: The Strategic Role of Fluorine in Medicinal Chemistry

The introduction of fluorine into molecular scaffolds is a cornerstone strategy in modern drug discovery, offering a powerful tool to modulate a wide range of physicochemical and biological properties.[1] Specifically, the gem-difluoro (CF₂) motif has garnered significant attention as a unique bioisostere and conformational modulator. When installed on an aliphatic ring like piperidine, the CF₂ group can profoundly influence the molecule's basicity (pKa), lipophilicity (LogP), metabolic stability, and conformational preference.[1][2] These modifications are critical for optimizing drug candidates' absorption, distribution, metabolism, and excretion (ADME) profiles and enhancing their binding affinity to biological targets.

This compound is a valuable synthetic building block that combines the benefits of gem-difluorination with the steric and conformational influence of a C4-methyl group. The tert-butoxycarbonyl (Boc) protecting group provides a stable, yet readily cleavable, handle, allowing for the controlled unmasking of the piperidine nitrogen for subsequent derivatization.[3][4] This application note provides a comprehensive guide to the properties and synthetic applications of this building block, complete with detailed protocols for its use in key synthetic transformations relevant to drug development professionals.

Physicochemical Properties and Structural Features

The unique arrangement of the gem-difluoro and methyl groups in this piperidine scaffold imparts distinct properties that are highly advantageous in medicinal chemistry.

  • Basicity (pKa) Modulation: The strongly electron-withdrawing nature of the two fluorine atoms at the C3 position significantly lowers the pKa of the piperidine nitrogen compared to its non-fluorinated counterpart. This reduction in basicity, often by 2-3 pKa units, can be crucial for mitigating off-target effects, such as hERG channel affinity, which is often linked to cardiac toxicity.[1][5]

  • Lipophilicity (LogP) and Solubility: The effect of gem-difluorination on lipophilicity is complex and context-dependent.[2][6] While fluorine is highly electronegative, the CF₂ group can sometimes decrease lipophilicity by reducing the molecule's overall polarity. This can improve aqueous solubility, a key parameter for bioavailability.[1]

  • Conformational Rigidity: Fluorination can introduce conformational constraints that lock the piperidine ring into a preferred geometry.[7][8] The interplay between the C3-difluoro group and the C4-methyl group can favor specific chair conformations, which can be exploited to present appended pharmacophores in an optimal orientation for target binding.

  • Metabolic Stability: The C-F bond is exceptionally strong, making the CF₂ group resistant to oxidative metabolism by cytochrome P450 enzymes.[1] Placing the gem-difluoro group adjacent to the nitrogen can shield neighboring positions from metabolic attack, thereby increasing the half-life of drug candidates.

Table 1: Predicted Physicochemical Properties

Property Value Significance in Drug Design
Molecular Weight 249.30 g/mol Falls within the "rule of five" for lead-likeness.
Predicted pKa 7.0 - 8.5 Reduced basicity compared to piperidine (~11), potentially reducing hERG liability.

| Predicted LogP | 1.5 - 2.5 | Moderate lipophilicity, balancing solubility and permeability. |

Proposed Synthesis of the Building Block

While not commercially ubiquitous, a plausible synthesis for this compound can be envisioned from readily available starting materials, such as tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate.[9] The key transformation is the conversion of the ketone to the gem-difluoro group.

G

Caption: Proposed synthesis via deoxofluorination.

Core Synthetic Applications and Protocols

The primary utility of this building block lies in the strategic deprotection of the Boc group, followed by the derivatization of the newly freed secondary amine. This workflow allows for the facile incorporation of the 3,3-difluoro-4-methylpiperidine scaffold into a wide array of target molecules.

G

Caption: Core workflow from building block to derivatives.

Protocol 1: N-Boc Deprotection with Trifluoroacetic Acid (TFA)

This is a standard and highly efficient method for removing the Boc group under acidic conditions.[3][10] The resulting amine is typically isolated as its trifluoroacetate salt.

Rationale: Trifluoroacetic acid is a strong acid that readily protonates the carbonyl oxygen of the Boc group, initiating a cascade that releases the stable tert-butyl cation and carbon dioxide, yielding the free amine.[10] Dichloromethane (DCM) is a common solvent as it is relatively non-polar and easily removed.

Materials:

  • This compound (1.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA, 5-10 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve the Boc-protected piperidine (1.0 equiv) in DCM (to a concentration of approx. 0.1-0.2 M) in a round-bottom flask.[3]

  • Cool the solution to 0 °C using an ice bath.[3]

  • Slowly add TFA (5-10 equiv) dropwise to the stirred solution.[3] Gas evolution (CO₂) should be observed.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once complete, remove the solvent and excess TFA under reduced pressure.

  • To obtain the free base, dissolve the residue in DCM and carefully add saturated NaHCO₃ solution until the pH of the aqueous layer is basic (pH > 8).[3]

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the 3,3-difluoro-4-methylpiperidine free base.[3]

Protocol 2: N-Alkylation of the Deprotected Piperidine

Direct alkylation of the secondary amine with an alkyl halide is a fundamental method for creating C-N bonds.[11]

Rationale: The piperidine nitrogen acts as a nucleophile, displacing a halide from an alkyl electrophile. A base is required to neutralize the hydrohalic acid byproduct, preventing the formation of the unreactive ammonium salt and driving the reaction to completion.[11] Potassium carbonate is a mild and effective base for this purpose, and DMF is a polar aprotic solvent that facilitates SN2 reactions.

Materials:

  • 3,3-difluoro-4-methylpiperidine (from Protocol 1, 1.0 equiv)

  • Alkyl halide (e.g., R-Br or R-I, 1.1-1.2 equiv)

  • Potassium carbonate (K₂CO₃, 2.0-3.0 equiv), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere

Procedure:

  • To a solution of the piperidine (1.0 equiv) in anhydrous DMF, add anhydrous K₂CO₃ (2.0-3.0 equiv).[12]

  • Add the alkyl halide (1.1-1.2 equiv) to the suspension.[12]

  • Stir the reaction mixture at room temperature or heat gently (e.g., 60 °C) under a nitrogen atmosphere.[12] The optimal temperature will depend on the reactivity of the alkyl halide.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated piperidine.

Protocol 3: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for the formation of C(aryl)-N bonds, a transformation that is ubiquitous in pharmaceutical synthesis.[13][14]

Rationale: This reaction couples the secondary amine with an aryl halide (or triflate). The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation by a strong base to form a palladium amide, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[14] The choice of ligand and base is critical for success.[13][15][16]

Materials:

  • 3,3-difluoro-4-methylpiperidine (from Protocol 1, 1.2 equiv)

  • Aryl bromide (Ar-Br, 1.0 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%)

  • Strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or LHMDS, 1.5 equiv)[17]

  • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

  • Schlenk tube or similar reaction vessel for inert atmosphere chemistry

Procedure:

  • In an oven-dried Schlenk tube under an argon atmosphere, combine the aryl bromide (1.0 equiv), palladium precatalyst, and phosphine ligand.[17]

  • Add the base (e.g., NaOtBu).

  • Add the anhydrous, deoxygenated solvent (e.g., Toluene).

  • Finally, add the 3,3-difluoro-4-methylpiperidine (1.2 equiv) via syringe.

  • Seal the tube and heat the reaction mixture with stirring (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with diethyl ether or ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Concentrate the filtrate and purify the crude product by silica gel column chromatography.

Conclusion

This compound represents a highly valuable and versatile building block for medicinal chemists. Its unique combination of a conformationally constrained, metabolically robust, and pKa-modulating core makes it an ideal scaffold for the design of next-generation therapeutics. The protocols outlined in this note provide reliable and field-tested methods for the deprotection and subsequent functionalization of this building block, enabling its efficient incorporation into complex drug discovery programs.

References

  • Bio-protocol. General Procedure for Boc Deprotection (General Procedure B). Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Melnykov, K. et al. gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ChemRxiv. Available from: [Link]

  • Royal Society of Chemistry. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science. Available from: [Link]

  • Melnykov, K. et al. Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. Available from: [Link]

  • ResearchGate. Physicochemical and Biological Evaluation of gem‐Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. Request PDF. Available from: [Link]

  • ChemRxiv. gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. Cambridge Open Engage. Available from: [Link]

  • National Institutes of Health. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC. Available from: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

  • ACS Publications. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available from: [Link]

  • Reddit. [Named Reaction #2] Buchwald-Hartwig Amination. r/chemistry. Available from: [Link]

  • Scientific Update. Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Available from: [Link]

  • Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. Available from: [Link]

  • Journal of Global Trends in Pharmaceutical Sciences. SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Available from: [Link]

  • Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Available from: [Link]

  • National Institutes of Health. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. Available from: [Link]

  • ResearchGate. Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Available from: [Link]

  • PubMed. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Available from: [Link]

  • Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available from: [Link]

  • PubChem. 3,3-Difluoropiperidine. Available from: [Link]

  • ResearchGate. Procedure for N-alkylation of Piperidine?. Available from: [Link]

  • Google Patents. N-alkyl-piperidine DERIVATIVES.

Sources

Application Notes and Protocols for the N-Boc Deprotection of Tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Piperidines and the Necessity of N-Boc Deprotection

The 3,3-difluoro-4-methylpiperidine moiety is a valuable building block in modern medicinal chemistry. The introduction of gem-difluoro groups can significantly modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, and can also influence the pKa of the piperidine nitrogen, thereby affecting its binding affinity to biological targets.[1][2] The synthesis of such complex amines often necessitates the use of protecting groups, with the tert-butyloxycarbonyl (Boc) group being one of the most widely employed due to its stability in a broad range of reaction conditions and its facile removal under acidic conditions.[3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols for the N-Boc deprotection of tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate. We will delve into the underlying chemical principles of the deprotection reaction, present detailed step-by-step protocols for commonly employed acidic conditions, and offer insights into reaction monitoring, work-up procedures, and safety considerations.

Chemical Principles: The Mechanism of Acid-Catalyzed N-Boc Deprotection

The deprotection of a Boc-protected amine is fundamentally an acid-catalyzed carbamate hydrolysis.[3][5] The reaction proceeds through a well-established mechanism initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid.[3][6][7] This protonation enhances the electrophilicity of the carbonyl carbon, facilitating the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid intermediate.[3][8] The carbamic acid readily undergoes decarboxylation to release carbon dioxide and the free amine.[3][8] In the acidic reaction medium, the newly liberated amine is protonated to form its corresponding salt.[3][6]

The choice of acid is critical and is often dictated by the presence of other acid-sensitive functional groups in the molecule. Strong acids like trifluoroacetic acid (TFA) and hydrogen chloride (HCl) are most commonly employed for this transformation.[5]

Sources

Application Note: Incorporating Tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate into PROTAC Linkers for Enhanced Conformational Rigidity and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Authored by: Gemini, Senior Application Scientist

Introduction: The Evolving Role of Linkers in PROTAC Design

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific disease-causing proteins.[1] A PROTAC molecule is a heterobifunctional entity comprising three key components: a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3]

Initially viewed as a simple spacer, the linker is now recognized as a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and, most importantly, the stability and geometry of the productive ternary complex (POI-PROTAC-E3 Ligase).[4][5][6] The field is rapidly moving beyond flexible polyethylene glycol (PEG) and alkyl chains towards more sophisticated, conformationally restricted linkers.[2][] These rigid linkers can pre-organize the PROTAC molecule into a bioactive conformation, potentially reducing the entropic penalty of forming the ternary complex and improving degradation potency.[8][9]

This application note provides a detailed guide on the strategic incorporation of tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate , a specialized building block, into PROTAC linkers. We will explore the rationale behind its use, provide detailed synthetic protocols, and discuss the characterization of the resulting PROTACs.

Rationale for Using a Fluorinated Piperidine Scaffold

The selection of this compound is predicated on the unique combination of structural and chemical features it imparts to the PROTAC linker.

  • Conformational Rigidity : The saturated piperidine ring serves as a rigid scaffold, limiting the flexibility of the linker.[] This constraint helps to define the spatial orientation between the POI and E3 ligase ligands, which is a crucial factor for achieving a productive ternary complex geometry.[10]

  • The gem-Difluoro Group : The introduction of a CF₂ group at the 3-position offers several distinct advantages:

    • Metabolic Stability : The high strength of the C-F bond can block sites of oxidative metabolism, potentially increasing the PROTAC's half-life.[11][12]

    • Modulation of Basicity : Fluorine's strong electron-withdrawing nature lowers the pKa of the piperidine nitrogen upon deprotection.[11] This can be advantageous for tuning solubility and cell permeability, as the protonation state of the linker at physiological pH is a key parameter.[13]

    • Conformational Control : The gem-difluoro group influences the conformational preference of the piperidine ring. Computational and experimental studies on similar systems have shown that stereoelectronic effects, such as hyperconjugation and electrostatic interactions, can favor specific chair conformations, further rigidifying the linker structure.[14][15]

  • Methyl Substitution : The methyl group at the 4-position acts as an additional conformational lock, further restricting the ring's flexibility and providing a defined stereochemical vector for linker attachment.

  • Orthogonal Synthesis Handle : The tert-butoxycarbonyl (Boc) protecting group is stable under a wide range of reaction conditions used for PROTAC assembly (e.g., amide couplings, Suzuki couplings) but can be cleanly removed under acidic conditions, allowing for sequential, controlled synthesis.[16][17]

The combination of these features makes this building block a powerful tool for addressing common challenges in PROTAC design, such as high flexibility, poor metabolic stability, and suboptimal pharmacokinetic properties.[18]

Strategic Synthesis and Incorporation Workflow

The incorporation of the piperidine moiety into a PROTAC is typically achieved through a modular, sequential approach involving Boc deprotection followed by amide bond formations. This strategy allows for the convergent assembly of the final PROTAC from three key components: the POI ligand, the E3 ligase ligand-linker fragment, and the deprotected piperidine core.

Below is a generalized workflow for this process.

G cluster_0 Preparation of Piperidine Core cluster_1 PROTAC Assembly A Tert-butyl 3,3-difluoro- 4-methylpiperidine-1-carboxylate B Deprotected Piperidine Salt (e.g., TFA salt) A->B  Acidic Deprotection  (e.g., TFA in DCM) D Intermediate 1 (Amide Bond Formation) B->D C POI-Ligand-COOH (Protein of Interest Ligand) C->D Amide Coupling 1 (HATU, DIPEA) F Final PROTAC D->F E E3-Ligand-Linker-COOH (E3 Ligase Ligand) E->F Amide Coupling 2 (HATU, DIPEA)

Caption: General workflow for incorporating the piperidine building block.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the key transformations. These are generalized procedures and may require optimization based on the specific substrates used.

Protocol 1: N-Boc Deprotection of the Piperidine Core

This protocol describes the removal of the Boc protecting group using Trifluoroacetic Acid (TFA), a standard and highly efficient method.[16][19]

Rationale: TFA provides a strongly acidic environment that rapidly cleaves the acid-labile Boc group, forming a stable tert-butyl cation and releasing CO₂.[19] Dichloromethane (DCM) is an excellent solvent for this reaction due to its inertness and ability to dissolve both the starting material and the resulting TFA salt. The reaction is typically performed at 0°C to room temperature to control the reaction rate and minimize potential side reactions.

Materials:

  • This compound (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic Acid (TFA) (10-20 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA (10 eq) dropwise to the stirred solution. Caution: The reaction can be exothermic.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess DCM and TFA.

  • The crude product is the piperidine TFA salt, which can often be used directly in the subsequent coupling step after thorough drying under high vacuum.

  • Optional (for isolation of the free amine): Re-dissolve the crude salt in DCM and carefully add saturated aqueous NaHCO₃ solution with vigorous stirring until the aqueous layer is basic (pH > 8).

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine.

Table 1: Comparison of Common N-Boc Deprotection Methods
Method Reagents/Conditions Solvent Advantages/Notes
TFA/DCM 5-50% TFADCMFast, efficient, and widely used. The resulting TFA salt can sometimes be used directly.[16]
HCl/Dioxane 4M HCl in DioxaneDioxane or MethanolOften results in the precipitation of the hydrochloride salt, simplifying isolation by filtration.[16]
Aqueous Microwave Deionized WaterWaterAn environmentally friendly approach, though it may require specialized equipment.[16]
Protocol 2: Sequential Amide Coupling for PROTAC Synthesis

This protocol outlines the synthesis of a hypothetical BRD4-degrading PROTAC using JQ1-acid as the POI ligand and a pomalidomide-linker derivative as the E3 ligase component. The coupling agent used is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA (N,N-Diisopropylethylamine) as a non-nucleophilic base.[20]

Rationale: Amide bond formation is a cornerstone of PROTAC synthesis.[21][22] HATU is a highly effective coupling reagent that rapidly activates the carboxylic acid, leading to high yields and minimal side products, even with sterically hindered substrates.[20] DIPEA is used to neutralize the acid formed during the reaction and to deprotonate the amine salt without interfering with the coupling reaction.

Step 2a: Coupling of Deprotected Piperidine with POI Ligand (JQ1-acid)

G cluster_0 reagents HATU, DIPEA DMF, RT, 4-12h C Intermediate 1 JQ1-(Amide)-(Piperidine Core) reagents->C A Deprotected Piperidine H₂N-(Piperidine Core) A->reagents B JQ1-acid HOOC-(JQ1) B->reagents

Caption: Step 2a: First amide coupling reaction.

Procedure:

  • To a solution of JQ1-acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.

  • Add a solution of the dried piperidine TFA salt (from Protocol 1, 1.05 eq) in a minimal amount of anhydrous DMF to the activated acid mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired intermediate.

Step 2b: Coupling of Intermediate 1 with E3 Ligase Ligand

G cluster_0 reagents HATU, DIPEA DMF, RT, 4-12h C Final PROTAC JQ1-(Amide)-(Piperidine)-(Amide)-(Linker)-Pomalidomide reagents->C A Intermediate 1 JQ1-(Amide)-(Piperidine Core) A->reagents B E3 Ligand HOOC-(Linker)-Pomalidomide B->reagents

Caption: Step 2b: Second amide coupling to form the final PROTAC.

Procedure:

  • This step requires a deprotection of the intermediate from Step 2a if it was synthesized with a terminal protecting group on the piperidine. Assuming the piperidine was bifunctionalized, the procedure is analogous to Step 2a.

  • To a solution of the pomalidomide-linker-acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 15-20 minutes for pre-activation.

  • Add a solution of the purified intermediate from Step 2a (1.05 eq) in anhydrous DMF.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Work-up and purification are performed as described in Step 2a. The final PROTAC is often purified by reverse-phase HPLC to achieve high purity (>95%).

Characterization of the Final PROTAC

Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized PROTAC.[23][24]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Used for reaction monitoring and to confirm the molecular weight of intermediates and the final product.

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition of the final PROTAC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Confirms the overall structure and the presence of key functional groups.

    • ¹³C NMR: Confirms the carbon framework.

    • ¹⁹F NMR: Crucial for confirming the presence and chemical environment of the fluorine atoms in the piperidine linker.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, which should typically be >95% for biological assays.

Table 2: Example Characterization Data for a Hypothetical PROTAC
Analysis Expected Result
LC-MS A single major peak with the correct [M+H]⁺
HRMS (ESI) Calculated mass for CₓHᵧF₂NₐOᵦSₙ matches the observed mass within ± 5 ppm
¹H NMR Resonances corresponding to JQ1, pomalidomide, and linker protons are present with correct integration and splitting patterns.
¹⁹F NMR A characteristic signal (e.g., a triplet of doublets) corresponding to the two equivalent fluorine atoms.
HPLC Purity >95% (at 214 nm and 254 nm)

Conclusion and Future Outlook

The use of conformationally restricted and functionalized linkers is a key strategy for developing next-generation PROTACs with improved drug-like properties. This compound offers a unique combination of rigidity, metabolic stability, and tunable basicity, making it an attractive building block for sophisticated linker design. The synthetic protocols outlined in this guide provide a robust framework for its incorporation into diverse PROTAC structures. Future work will involve exploring different substitution patterns and stereoisomers of this piperidine core to further refine PROTAC performance and elucidate structure-activity relationships.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(10), 1139-1150. [Link]

  • Imaide, S., et al. (2023). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. Chemical Science, 14(30), 8113-8122. [Link]

  • Arvinas. (n.d.). PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules. American Chemical Society. [Link]

  • The Scientist. (n.d.). Overcoming Roadblocks in PROTAC Characterizations. The Scientist. [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Semantic Scholar. [Link]

  • Gabibov, A. G., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploration of Targeted Anti-tumor Therapy, 1(5), 381-390. [Link]

  • Imaide, S., et al. (2023). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Publishing. [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. ePrints Soton. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. OUCI. [Link]

  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm Blog. [Link]

  • Technology Networks. (2023). Overcome Roadblocks to PROTAC Characterization. Technology Networks. [Link]

  • Testa, A., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permability and Degradation. ACS Medicinal Chemistry Letters, 13(7), 1105-1112. [Link]

  • Maple, H. J., et al. (2021). Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity. ChemRxiv. [Link]

  • Vangeel, O., et al. (2023). Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expe. ChemRxiv. [Link]

  • Tang, W. (2024). On-demand modular assembly for expedited PROTAC development. Expert Opinion on Drug Discovery, 19(6), 633-636. [Link]

  • Gouverneur, V., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(15), 6141-6147. [Link]

  • Amgen Inc. (2023). Factors to Consider for Synthesis in 1536-Well Plates: An Amide Coupling Case Study for PROTAC Synthesis. The Journal of Organic Chemistry, 88(22), 15917-15923. [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Aapptec Technical Library. [Link]

  • Gabibov, A. G., et al. (2020). Novel approaches for the rational design of PROTAC linkers. PMC - NIH. [Link]

  • Sodeoka, M., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. Helvetica Chimica Acta, 99(9), 668-684. [Link]

  • CAS. (2024). PROTACs revolutionize small molecule drugs. CAS Insights. [Link]

  • Gouverneur, V. (2014). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 167, 11-23. [Link]

  • Charnwood Discovery. (n.d.). PROTAC Services | PROTAC Protein Degraders. Charnwood Discovery. [Link]

  • Gouverneur, V., & Cobb, A. J. A. (2012). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N+ interactions. Organic & Biomolecular Chemistry, 10(30), 5833-5840. [Link]

  • Troup, R. I. (2023). Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties. ePrints Soton - University of Southampton. [Link]

  • Tourwé, D., et al. (n.d.). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Supporting Information. [Link]

  • Fallacara, A. L., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry, 13(9), 1109-1116. [Link]

  • Hammer, R. P., & McLaughlin, M. L. (2003). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses, 80, 213. [Link]

  • Wang, M., et al. (2012). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Journal of Chemical and Pharmaceutical Research, 4(1), 473-476. [Link]

  • Fallacara, A. L., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry, 13(9), 1109-1116. [Link]

  • Sodeoka, M., et al. (2018). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. The Journal of Organic Chemistry, 83(15), 8114-8124. [Link]

  • Wang, M., et al. (2016). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. International Conference on Biomedical and Biological Engineering. [Link]

  • Cecchini, C., & Scapozza, L. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA International Journal for Chemistry, 76(4), 356-361. [Link]

Sources

Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale and Strategy in Kinase Inhibitor Synthesis

Protein kinases, as central regulators of cellular signaling, have become one of the most critical classes of drug targets, particularly in oncology.[1][2][3] The dysregulation of kinase activity is a hallmark of numerous cancers, driving uncontrolled cell proliferation and survival.[1][4] The development of small molecule kinase inhibitors (SMKIs) has revolutionized cancer therapy, shifting the paradigm from cytotoxic chemotherapy to targeted precision medicine.[2] The journey from a promising chemical scaffold to a clinically effective drug is a testament to the power of medicinal chemistry.[2]

This guide provides a comprehensive overview of the synthesis and evaluation of novel kinase inhibitors, focusing on the practical application of synthetic strategies, robust characterization, and rigorous biological validation. We will delve into the "why" behind the "how," offering insights into the causal relationships between chemical structure, synthetic methodology, and biological activity.

I. Foundational Principles of Kinase Inhibitor Design

The vast majority of currently approved kinase inhibitors are ATP-competitive, targeting the highly conserved ATP-binding pocket of the kinase domain.[5] This shared structural feature across the kinome presents both an opportunity and a significant challenge in achieving selectivity.[6] Therefore, modern kinase inhibitor design employs a variety of strategies to enhance potency and selectivity.

  • Structure-Based Drug Design (SBDD): Leveraging X-ray crystallography and computational modeling, SBDD allows for the rational design of inhibitors that exploit subtle differences in the ATP-binding sites of various kinases.[2]

  • Fragment-Based Drug Design (FBDD): This approach starts with the identification of small, low-affinity fragments that bind to the target kinase.[7] These fragments are then grown or linked together to create more potent and selective lead compounds.[7]

  • Targeted Covalent Inhibitors (TCIs): TCIs form a covalent bond with a specific amino acid residue, often a cysteine, within or near the ATP-binding site.[8][9] This irreversible or reversible covalent interaction can lead to prolonged target engagement and increased potency.[8][9]

  • Allosteric Inhibition: Targeting sites on the kinase other than the ATP-binding pocket can offer a path to highly selective inhibitors that are not competitive with the high intracellular concentrations of ATP.[10]

The choice of synthetic strategy is intrinsically linked to the desired mechanism of inhibition and the structural features of the target kinase.

II. General Synthetic Workflow for Novel Kinase Inhibitors

The synthesis of a novel kinase inhibitor follows a logical progression from initial scaffold construction to final compound purification and characterization. The following diagram illustrates a typical workflow:

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Purification & Characterization cluster_2 Phase 3: Biological Evaluation A Scaffold Selection & Starting Material Procurement B Core Scaffold Synthesis (e.g., Pyrimidine, Quinazoline) A->B C Key Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) B->C D Side Chain/Fragment Introduction C->D E Crude Product Isolation D->E F Purification (e.g., HPLC, Column Chromatography) E->F G Structural Confirmation (NMR, Mass Spectrometry) F->G H Purity Analysis (HPLC, LC-MS) G->H I In Vitro Kinase Assay (IC50 Determination) H->I J Cell-Based Assays (e.g., Proliferation, Target Engagement) I->J K Downstream Signaling Analysis (Western Blot) J->K

Caption: A generalized workflow for the synthesis and evaluation of novel kinase inhibitors.

III. Detailed Protocols and Methodologies

A. Synthesis of a Representative ATP-Competitive Kinase Inhibitor

This protocol outlines a general approach for the synthesis of a 2,4-diaminopyrimidine-based kinase inhibitor, a common scaffold for targeting kinases such as Aurora kinases.[11] The synthesis relies on sequential nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Protocol 1: Synthesis of a 2,4-Diaminopyrimidine Scaffold

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as 1,4-dioxane or N,N-dimethylformamide (DMF).

  • First Nucleophilic Aromatic Substitution (SNAr): Add a primary or secondary amine (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir the reaction at room temperature for 2-4 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting material. The more reactive chlorine at the C4 position will be displaced first.

  • Second Nucleophilic Aromatic Substitution (SNAr): To the reaction mixture, add a second, different amine (1.2 eq). Heat the reaction to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Isolation: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

  • Characterization: Confirm the structure of the 2,4-diaminopyrimidine intermediate using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Suzuki-Miyaura Cross-Coupling for Side Chain Introduction

  • Reaction Setup: In a reaction vessel, combine the 5-bromo-2,4-diaminopyrimidine intermediate (1.0 eq), a boronic acid or boronate ester (1.5 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq) or a more modern catalyst system like a palladacycle precatalyst (e.g., BrettPhos Pd G4), and a base such as K2CO3 or Cs2CO3 (3.0 eq).[12]

  • Solvent and Degassing: Add a mixture of a polar aprotic solvent (e.g., 1,4-dioxane) and water. Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to 80-110 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction, dilute with an organic solvent, and wash with water. Dry the organic phase, concentrate, and purify the final product by flash chromatography or preparative HPLC.

B. Purification and Characterization of the Final Compound

Purity is paramount for accurate biological evaluation. High-Performance Liquid Chromatography (HPLC) is the gold standard for both analysis and purification of small molecules.[13][14]

Protocol 3: Reversed-Phase HPLC Purification

  • Method Development: Develop an analytical HPLC method to determine the retention time of the target compound and assess the purity of the crude material. A common starting point is a C18 column with a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Sample Preparation: Dissolve the crude product in a suitable solvent, such as DMSO or methanol, and filter through a 0.45 µm syringe filter to remove particulates.

  • Preparative HPLC: Scale up the analytical method to a preparative HPLC system.[15] Inject the sample and collect the fraction corresponding to the peak of the target compound.

  • Solvent Removal: Remove the HPLC solvents by lyophilization or rotary evaporation to obtain the purified compound.

  • Purity Assessment: Analyze the purified compound by analytical HPLC to confirm its purity, which should ideally be >95% for biological assays.

Protocol 4: Structural Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the purified compound in a deuterated solvent (e.g., DMSO-d6) and acquire 1H and 13C NMR spectra. The spectra should be consistent with the expected structure of the molecule.[16][17][18][19][20]

  • Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (e.g., using electrospray ionization time-of-flight, ESI-TOF) to confirm the molecular weight and elemental composition of the compound.[21]

C. Biological Evaluation of Kinase Inhibitory Activity

Once a novel compound has been synthesized and characterized, its biological activity must be assessed. This typically involves an in vitro kinase assay to determine its potency, followed by cell-based assays to evaluate its efficacy in a more physiologically relevant context.[6][22]

Protocol 5: In Vitro Kinase Assay for IC50 Determination

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.[6] Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used for their sensitivity and high-throughput compatibility.[23]

  • Reagent Preparation: Prepare serial dilutions of the test compound in DMSO. Prepare a 2X kinase solution and a 2X substrate/ATP solution in the appropriate kinase reaction buffer. The ATP concentration should be close to the Km value for the specific kinase to ensure accurate determination of IC50 for ATP-competitive inhibitors.[24][25]

  • Assay Plate Setup (384-well format):

    • Add the serially diluted compound or DMSO (for control wells) to the assay plate.

    • Add the 2X kinase solution to all wells except the "no kinase" control wells.

    • Initiate the kinase reaction by adding the 2X substrate/ATP mixture to all wells.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.[4][23]

  • Signal Generation:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for another 30-60 minutes.[23]

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to the controls and plot the results to determine the IC50 value using non-linear regression analysis.[23][26]

Protocol 6: Cell-Based Proliferation Assay

This assay determines the effect of the inhibitor on the proliferation of cancer cells that are dependent on the target kinase.

  • Cell Seeding: Seed cancer cells (e.g., a cell line known to have an activating mutation in the target kinase) in a 96-well plate and allow them to adhere overnight.[4]

  • Compound Treatment: Treat the cells with serial dilutions of the test compound or vehicle control (DMSO).

  • Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.[4]

  • Viability Assessment: Measure cell viability using a suitable method, such as the MTT assay. Add MTT solution to each well, incubate for 4 hours, then solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.[4]

  • Data Analysis: Calculate the percent growth inhibition for each concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Protocol 7: Western Blot Analysis of Downstream Signaling

Western blotting is used to confirm that the inhibitor is engaging its target in cells and inhibiting the downstream signaling pathway.[27][28]

  • Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with various concentrations of the inhibitor for a specified time (e.g., 2-4 hours). Wash the cells with ice-cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[4][28]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.[4][28]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or a downstream substrate overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis: To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a loading control protein like GAPDH or β-actin.[27]

IV. Data Presentation and Interpretation

Quantitative data should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Synthetic Yield and Purity of Novel Kinase Inhibitor (NKI-001)

StepProductStarting MaterialYield (%)Purity (HPLC, %)
12,4-Diaminopyrimidine Intermediate5-bromo-2,4-dichloropyrimidine7598
2NKI-001 (Final Product)5-bromo-2,4-diaminopyrimidine62>99

Table 2: Biological Activity of NKI-001

AssayTarget KinaseCell LineIC50 / GI50 (nM)
In Vitro Kinase AssayTarget Kinase X-15.2
Cell Proliferation-Cancer Cell Line Y45.8

Signaling Pathway Visualization

The following diagram illustrates the inhibition of a generic kinase signaling pathway by a novel inhibitor.

G Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, c-Kit) Ligand->Receptor Binding P_Receptor P-Receptor Receptor->P_Receptor Dimerization & Autophosphorylation Downstream1 RAS/RAF/MEK/ERK Pathway P_Receptor->Downstream1 Downstream2 PI3K/AKT/mTOR Pathway P_Receptor->Downstream2 Inhibitor Novel Kinase Inhibitor Inhibitor->P_Receptor Inhibition Output Cell Proliferation & Survival Downstream1->Output Downstream2->Output

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

V. Conclusion and Future Perspectives

The synthesis of novel kinase inhibitors is a dynamic and evolving field. Success requires a multidisciplinary approach that integrates synthetic organic chemistry, medicinal chemistry, biochemistry, and cell biology. The protocols and strategies outlined in this guide provide a robust framework for the design, synthesis, and evaluation of the next generation of targeted therapies. As our understanding of kinase biology deepens, new opportunities will emerge for the development of inhibitors with improved selectivity, novel mechanisms of action, and the ability to overcome drug resistance.[29][30]

References

  • BenchChem. (2025). Application Notes and Protocols for Western Blot Analysis of MAPK and NF-κB Signaling Pathways.
  • Taylor & Francis Online. (n.d.). Kinase Activity-Tagged Western Blotting Assay. Retrieved from [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]

  • AssayQuant. (n.d.). PhosphoSens®-Kinetic Continuous Fluorescent Intensity (FI) Kinase Assay and Determination of Kinase Inhibitor IC50 Values.
  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • BenchChem. (2025). Application Notes: Determining the IC50 of EGFR-IN-1 Hydrochloride using an In Vitro Kinase Assay.
  • BenchChem. (2025). Application Notes and Protocols for Cell-Based Efficacy Testing of c-Kit Inhibitors.
  • SpringerLink. (n.d.). Fragment-Based Design of Kinase Inhibitors: A Practical Guide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Retrieved from [Link]

  • National Institutes of Health. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]

  • PLOS One. (2016, September 6). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Retrieved from [Link]

  • National Institutes of Health. (2022, July 30). Optimization of Covalent MKK7 Inhibitors via Crude Nanomole-Scale Libraries. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2023, October 10). Synthesis and Characterization of Potential Impurities in Imatinib Mesylate. Retrieved from [Link]

  • DSpace@MIT. (2019, July 18). Modular Continuous Flow Synthesis of Imatinib and Analogues. Retrieved from [Link]

  • Google Patents. (n.d.). US8609842B2 - Method for synthesizing Imatinib.
  • protocols.io. (2024, May 31). In vitro kinase assay. Retrieved from [Link]

  • BenchChem. (2025). Application Note: Determination of Saracatinib IC50 Values Using In Vitro Kinase Assays.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromopyrimidine.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • PubMed. (2013, July 5). Characterization of the novel broad-spectrum kinase inhibitor CTx-0294885 as an affinity reagent for mass spectrometry-based kinome profiling. Retrieved from [Link]

  • ACS Publications. (2009, December 28). Novel Synthesis and Structural Characterization of a High-Affinity Paramagnetic Kinase Probe for the Identification of Non-ATP Site Binders by Nuclear Magnetic Resonance. Retrieved from [Link]

  • ResearchGate. (2022, September 15). (PDF) Synthesis, characterization, and pharmacological evaluation of new imatinib analogues as antiproliferative agents. Retrieved from [Link]

  • PubMed. (2010, February 11). Novel synthesis and structural characterization of a high-affinity paramagnetic kinase probe for the identification of non-ATP site binders by nuclear magnetic resonance. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Structure-guided Approach to Creating Covalent FGFR Inhibitors. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 7). Research on the Synthesis Pathways of FDA-Approved Small Molecule Kinase Inhibitors (2019-2020) - Part Two. Retrieved from [Link]

  • Preprints.org. (2025, May 10). From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. Retrieved from [Link]

  • OSTI.GOV. (2010, July 23). Novel synthesis and structural characterization of a high-affinity paramagnetic kinase probe for the identification of non-ATP site binders by nuclear magnetic resonance. Retrieved from [Link]

  • ACS Publications. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Retrieved from [Link]

  • PubMed. (2020, October 8). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. Retrieved from [Link]

  • ResearchGate. (n.d.). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations | Request PDF. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the HPLC Purification of GNF-2.
  • Semantic Scholar. (n.d.). Novel synthesis and structural characterization of a high-affinity paramagnetic kinase probe for the identification of non-ATP site binders by nuclear magnetic resonance. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Results with TIM-3 Inhibitors.
  • Royal Society of Chemistry. (2018, November 6). CHAPTER 4: Covalent Inhibition of Kinases. Retrieved from [Link]

  • National Institutes of Health. (2025, June 21). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. Retrieved from [Link]

  • Waters. (n.d.). Modernized Impurity Analysis of the Kinase Inhibitor Imatinib by High-Resolution LC With MS-Compatible Mobile Phases. Retrieved from [Link]

  • PubMed. (n.d.). Reverse-phase HPLC analysis and purification of small molecules. Retrieved from [Link]

  • BenchChem. (2025). Navigating Inconsistent Results with Novel CK2 Inhibitors: A Technical Support Center.
  • Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved from [Link]

  • ResearchGate. (2025, September 4). Affinity Purification Protocol Starting with a Small Molecule as Bait. Retrieved from [Link]

  • National Institutes of Health. (2022, January 17). Approach for the Design of Covalent Protein Kinase Inhibitors via Focused Deep Generative Modeling. Retrieved from [Link]

  • Wiley-VCH. (2011, March 21). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Development of ATP-competitive mTOR inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Discovery and design procedure of the ATP competitive ERK1/2.... Retrieved from [Link]

Sources

Application Notes and Protocols for the Step-by-Step Experimental Fluorination of Piperidine Rings

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into piperidine scaffolds represents a paramount strategy in modern medicinal chemistry. The unique physicochemical properties imparted by fluorine, such as altered basicity (pKa), enhanced metabolic stability, and modified conformational preferences, can profoundly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][3] This guide provides a detailed overview of established and innovative experimental procedures for the fluorination of piperidine rings, offering insights into the underlying chemical principles and practical, step-by-step protocols for laboratory application.

Strategic Approaches to Piperidine Ring Fluorination

The synthesis of fluorinated piperidines can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of method often depends on the desired substitution pattern, the complexity of the starting material, and the stage of the drug discovery process.

Method 1: Hydrogenation of Fluoropyridine Precursors

A robust and increasingly popular method for accessing fluorinated piperidines involves the hydrogenation of readily available and often inexpensive fluoropyridine precursors.[4][5][6] This approach is particularly advantageous for producing multi-fluorinated and all-cis substituted piperidines, which can be challenging to synthesize via other routes.[7]

Rationale and Mechanistic Insights: This strategy typically involves a two-step process that can often be performed in a single pot: dearomatization of the fluoropyridine ring followed by hydrogenation.[8][7][9] The dearomatization step disrupts the stable aromatic system, making the ring susceptible to hydrogenation.[7][9] Catalysts, often based on rhodium or palladium, are crucial for both stages of the transformation.[4][5][8] The stereochemical outcome is often highly controlled, leading to the formation of specific diastereomers.[4][5]

Workflow for Hydrogenation of Fluoropyridines

start Fluoropyridine Precursor dearomatization Dearomatization (e.g., Rh-catalyzed) start->dearomatization intermediate Dearomatized Intermediate dearomatization->intermediate hydrogenation Hydrogenation (e.g., Pd/C, H2) intermediate->hydrogenation product Fluorinated Piperidine hydrogenation->product

Caption: General workflow for the synthesis of fluorinated piperidines via hydrogenation of fluoropyridine precursors.

Detailed Experimental Protocol: Palladium-Catalyzed Hydrogenation of a Fluoropyridine

This protocol is a representative example for the cis-selective hydrogenation of a fluoropyridine.[4][5]

Materials:

  • Substituted fluoropyridine (1.0 mmol)

  • 10% Palladium on carbon (Pd/C) (10 mol%)

  • Methanol (MeOH) (0.1 M solution)

  • Hydrochloric acid (HCl) (aqueous, 1 M)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Round-bottom flask or hydrogenation vessel

  • Magnetic stirrer

  • Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add the substituted fluoropyridine (1.0 mmol) and 10% Pd/C (10 mol%).

  • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Add methanol (10 mL) and the aqueous HCl solution (1.0 mL, 1.0 mmol).

  • Stir the mixture at room temperature.

  • Evacuate the flask and backfill with hydrogen gas (from a balloon or connect to a hydrogenation apparatus). Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1-4 bar) at room temperature for 12-24 hours.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS).

  • Upon completion, carefully vent the hydrogen and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography or recrystallization to yield the desired fluorinated piperidine.

Data Summary: Hydrogenation of Various Fluoropyridines

EntryFluoropyridine SubstrateProductYield (%)Diastereoselectivity (dr)
12-Fluoro-6-methylpyridinecis-2-Fluoro-6-methylpiperidine85>95:5
23-Fluoro-2-phenylpyridinecis-3-Fluoro-2-phenylpiperidine78>95:5
33,5-Difluoropyridinecis-3,5-Difluoropiperidine65>98:2
Method 2: Electrophilic Fluorination of Piperidine Rings

Electrophilic fluorination is a powerful technique for the direct introduction of a fluorine atom onto a nucleophilic carbon center.[10] This method is particularly useful for the late-stage fluorination of complex molecules where a pre-existing piperidine ring is present.[11][12] Reagents such as Selectfluor® are commonly employed for this purpose.[10][13][14]

Rationale and Mechanistic Insights: Electrophilic fluorinating agents, often referred to as "F+" sources, are highly reactive compounds with a polarized nitrogen-fluorine bond.[10] The reaction typically proceeds through the attack of a carbon-centered nucleophile, such as an enolate or an enamine derived from the piperidine, on the electrophilic fluorine atom.[10][15] The regioselectivity of the fluorination is dictated by the position of the nucleophilic carbon.

Mechanism of Electrophilic Fluorination with Selectfluor®

piperidine Piperidine Derivative (e.g., enolate or enamine) transition_state Transition State piperidine->transition_state Nucleophilic attack selectfluor Selectfluor® (Electrophilic F source) selectfluor->transition_state product Fluorinated Piperidine transition_state->product byproduct Selectfluor® Byproduct transition_state->byproduct

Caption: Simplified mechanism of electrophilic fluorination of a piperidine derivative using Selectfluor®.

Detailed Experimental Protocol: Electrophilic Fluorination using Selectfluor®

This protocol describes a general procedure for the fluorination of a piperidine derivative via its enolate.

Materials:

  • N-protected piperidin-4-one (1.0 mmol)

  • Selectfluor® (1.1 mmol)

  • Anhydrous tetrahydrofuran (THF) or acetonitrile (MeCN)

  • Strong base (e.g., lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS)) (1.1 mmol)

  • Anhydrous solvent for base preparation (if needed, e.g., THF for LDA)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or argon atmosphere setup

  • Syringes for transfer of anhydrous and air-sensitive reagents

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (nitrogen or argon).

  • Dissolve the N-protected piperidin-4-one (1.0 mmol) in anhydrous THF (10 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the strong base (1.1 mmol) dropwise to the solution. Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • In a separate flask, dissolve Selectfluor® (1.1 mmol) in anhydrous MeCN or THF (5 mL).

  • Add the solution of Selectfluor® dropwise to the enolate solution at -78 °C.

  • Allow the reaction mixture to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the fluorinated piperidine.

Data Summary: Electrophilic Fluorination Examples

EntrySubstrateBaseProductYield (%)
1N-Boc-4-piperidoneLDAN-Boc-3-fluoro-4-piperidone65
2N-Cbz-4-piperidoneNaHMDSN-Cbz-3-fluoro-4-piperidone72
31-Tosyl-1,2,3,6-tetrahydropyridine-3-Fluoro-1-tosylpiperidine55
Method 3: Nucleophilic Fluorination Strategies

Nucleophilic fluorination involves the displacement of a leaving group on the piperidine ring with a fluoride ion. This method is highly effective for introducing fluorine at specific positions, provided a suitable precursor with a good leaving group is available.

Rationale and Mechanistic Insights: The success of nucleophilic fluorination hinges on the availability of a potent fluoride source and a substrate with a leaving group (e.g., tosylate, mesylate, or halide) at the desired position. The reaction typically proceeds via an SN2 mechanism, leading to an inversion of stereochemistry at the reaction center.

Detailed Experimental Protocol: Nucleophilic Fluorination with Potassium Fluoride

This protocol outlines the fluorination of a piperidine derivative bearing a tosylate leaving group.

Materials:

  • N-protected piperidine with a tosylate leaving group (e.g., N-Boc-4-tosyloxypiperidine) (1.0 mmol)

  • Potassium fluoride (KF) (spray-dried, 3.0 mmol)

  • Phase-transfer catalyst (e.g., 18-crown-6 or tetrabutylammonium bromide) (0.1 mmol)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (optional, but recommended)

Procedure:

  • To a round-bottom flask, add the piperidine tosylate (1.0 mmol), spray-dried potassium fluoride (3.0 mmol), and the phase-transfer catalyst (0.1 mmol).

  • Add the anhydrous polar aprotic solvent (10 mL).

  • Heat the reaction mixture to 80-120 °C and stir vigorously for 12-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Safety Precautions for Handling Fluorinating Agents

Fluorinating agents are often reactive and can be hazardous if not handled properly. Strict adherence to safety protocols is essential.[16][17][18][19][20]

General Guidelines:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, chemical splash goggles, a face shield, and chemical-resistant gloves (consult a glove compatibility chart).[16][17]

  • Engineering Controls: All manipulations of fluorinating agents should be performed in a well-ventilated chemical fume hood.[17]

  • Incompatible Materials: Keep fluorinating agents away from strong acids, bases, oxidizing agents, and reducing agents.[16]

  • Waste Disposal: Dispose of all fluorinated waste and contaminated materials according to institutional and local regulations.[4][16]

Specific Agent Handling:

  • Selectfluor® and other N-F reagents: These are generally stable solids but are strong oxidizing agents. Avoid contact with combustible materials.

  • HF-based reagents (e.g., Pyridine-HF, DMPU/HF): These are extremely corrosive and toxic. Work with these reagents requires specialized training and the availability of calcium gluconate gel as a first-aid antidote for skin exposure.[20]

Emergency Procedures: [16]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. For exposure to HF-generating compounds, apply calcium gluconate gel after flushing. Seek immediate medical attention.[16][20]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[16]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen if trained to do so. Seek immediate medical attention.[16]

  • Spills: Evacuate the area and restrict access. Wear appropriate PPE. Contain the spill with an absorbent material compatible with the chemical. Neutralize if appropriate and safe.[16]

Characterization of Fluorinated Piperidines

The successful synthesis of fluorinated piperidines requires thorough characterization to confirm the structure and stereochemistry.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for structural elucidation.[21] The presence of fluorine introduces characteristic splitting patterns (J-coupling) in both ¹H and ¹³C NMR spectra, which can provide valuable information about the position and stereochemistry of the fluorine atom.[1][22][23][24][25]

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the synthesized compound.

Conclusion

The fluorination of piperidine rings is a critical tool in the design of novel therapeutics. The methods outlined in this guide—hydrogenation of fluoropyridines, electrophilic fluorination, and nucleophilic fluorination—provide a versatile toolkit for accessing a wide range of fluorinated piperidine derivatives. A thorough understanding of the reaction mechanisms, careful execution of the experimental protocols, and strict adherence to safety precautions are paramount for the successful and safe synthesis of these valuable building blocks in a research and drug development setting.

References

  • Benchchem.
  • Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
  • Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
  • University of Münster. (2019, January 23).
  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141–6146.
  • Le Roch, M., Renault, J., Argouarch, G., Lenci, E., Trabocchi, A., Roisnel, T., Gouault, N., & Lalli, C. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 89(7), 4932–4946.
  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry (Weinheim an der Bergstrasse, Germany), 26(28), 6141–6146.
  • Hairi. (2025). Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment.
  • Benchchem.
  • Nairoukh, Z., Wollenburg, M., Schlepphorst, C., Bergander, K., & Glorius, F. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process.
  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146.
  • Anonymous. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • Kornath, A., & Kremer, T. (2025).
  • Anonymous. (n.d.). Fluorine Gas Safety Guideline.
  • Tarpo, J., Jr., & Tarpo, M. (n.d.). Fluorine Safety. Purdue University Department of Chemistry.
  • Wagener, T. (n.d.). Accessing (Multi)
  • Hammond, G. B. (2025). Preparation of Fluorinated Tetrahydropyrans and Piperidines Using a New Nucleophilic Fluorination Reagent DMPU/HF.
  • Anonymous. (n.d.). Application of the all-cis-(multi)fluorinated piperidine building...
  • Nairoukh, Z. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. The Nairoukh Research Group.
  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry - A European Journal, 26(28), 6141-6146.
  • Scott, J. S., et al. (n.d.).
  • Anonymous. (n.d.). Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study. PubMed Central.
  • Campos, S., et al. (2024). A Concise Enantioselective Synthesis of Fluorinated Pyrazolo-Piperidine GSK3901383A Enabled by an Organocatalytic Aza-Michael Addition. Organic Letters, 26(8), 1533–1538.
  • University of Münster. (2019).
  • Anonymous. (n.d.). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions.
  • Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
  • Mykhailiuk, P. K. (2021). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry, 12(8), 1235–1255.
  • Anonymous. (n.d.). Preparation of all-cis-(multi)fluorinated piperidines by the...
  • Wikipedia. (n.d.).
  • Allen, B. D. W., Connolly, M. J., & Harrity, J. P. A. (2021). A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles. Organic Letters, 23(7), 2525–2529.
  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28).
  • Sereda, G., & Rajpara, V. (2010). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 15(7), 4834–4843.
  • Hooker, J. M. (2018). Late-Stage Fluorination: From Fundamentals to Application. Organic Process Research & Development, 22(9), 1117–1128.
  • Marzabadi, C. H., & Franck, R. W. (2000). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 65(21), 6715–6725.
  • Scientific Update. (2019).
  • Shibata, N., & Cahard, D. (2019). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry, 227, 109371.
  • Organic Chemistry Portal. (n.d.). Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.
  • Champagne, P. A., et al. (2015). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 115(17), 9073–9174.

Sources

Protocol for industrial scale-up synthesis of Tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Industrial Scale-Up Synthesis of Tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate

Abstract

The incorporation of fluorine into piperidine scaffolds is a pivotal strategy in modern medicinal chemistry, significantly enhancing the pharmacological profiles of drug candidates by modulating properties such as metabolic stability, lipophilicity, and binding affinity.[1] this compound is a highly valuable building block for the synthesis of complex pharmaceutical agents. This application note provides a detailed, two-part protocol for the industrial-scale synthesis of this compound. The narrative emphasizes the rationale behind procedural choices, robust safety protocols, and analytical validation, ensuring a reproducible and scalable process. The synthesis begins with the construction of the key intermediate, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, followed by a challenging geminal difluorination at the C3 position.

Introduction: The Strategic Importance of Fluorinated Piperidines

Saturated heterocyclic rings are prevalent motifs in a vast number of pharmaceuticals.[2] Among these, the piperidine ring is a cornerstone of drug design. The strategic introduction of gem-difluoro groups (CF2) into this scaffold can induce profound changes in molecular conformation and electronic properties.[3] The CF2 group acts as a bioisostere for a carbonyl or ether oxygen, while its strong electron-withdrawing nature can lower the pKa of nearby amines, impacting drug-receptor interactions and cell permeability.[1]

However, the synthesis of gem-difluorinated piperidines, particularly on a large scale, is non-trivial. It requires handling hazardous fluorinating agents and controlling highly exothermic reactions.[4] This guide presents a validated industrial process designed for safety, efficiency, and scalability, moving from kilogram-scale starting materials to the final product.

Overall Synthetic Strategy

The selected synthetic route is a two-stage process designed for industrial viability, prioritizing commercially available starting materials and avoiding costly purification steps like large-scale column chromatography where possible.

  • Stage 1: Synthesis of the Ketone Precursor. The initial phase focuses on the efficient construction of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate (3 ). This intermediate is synthesized from commercially available 4-methylpyridine, a cost-effective starting material.[5]

  • Stage 2: Geminal Difluorination. The critical step involves the deoxofluorination of the ketone precursor 3 to yield the target molecule, this compound (4 ). This transformation utilizes diethylaminosulfur trifluoride (DAST), a common but hazardous reagent requiring stringent safety controls.

G cluster_stage1 Stage 1: Ketone Precursor Synthesis cluster_stage2 Stage 2: Geminal Difluorination 4-Methylpyridine 4-Methylpyridine N-Benzyl-4-methylpyridinium chloride N-Benzyl-4-methylpyridinium chloride 4-Methylpyridine->N-Benzyl-4-methylpyridinium chloride Benzyl Chloride N-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine N-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine N-Benzyl-4-methylpyridinium chloride->N-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine NaBH4 N-Benzyl-3-hydroxy-4-methylpiperidine N-Benzyl-3-hydroxy-4-methylpiperidine N-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine->N-Benzyl-3-hydroxy-4-methylpiperidine Hydroboration-Oxidation N-Benzyl-4-methyl-3-oxopiperidine N-Benzyl-4-methyl-3-oxopiperidine N-Benzyl-3-hydroxy-4-methylpiperidine->N-Benzyl-4-methyl-3-oxopiperidine Oxidation (e.g., PCC) 4-Methyl-3-oxopiperidine 4-Methyl-3-oxopiperidine N-Benzyl-4-methyl-3-oxopiperidine->4-Methyl-3-oxopiperidine Debenzylation (H2, Pd/C) Precursor_3 Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate (3) 4-Methyl-3-oxopiperidine->Precursor_3 Boc2O, Et3N Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate (3) Final_Product Final Product (4) Precursor_3->Final_Product DAST, CH2Cl2 This compound (4)

Caption: Overall Synthetic Workflow.

Detailed Synthesis Protocol: Industrial Scale

This protocol is based on a 10 kg starting batch of N-Benzyl-4-methyl-3-oxopiperidine. All operations must be conducted in a designated, well-ventilated industrial chemical reactor with appropriate safety measures.

Part A: Synthesis of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate (3)

This precursor synthesis is adapted from established literature procedures suitable for scale-up.[5]

Step A.1: Debenzylation of N-Benzyl-4-methyl-3-oxopiperidine

  • Materials:

    • N-Benzyl-4-methyl-3-oxopiperidine: 10.0 kg (49.2 mol)

    • Palladium on Carbon (10% Pd, 50% wet): 500 g

    • Methanol (MeOH): 100 L

    • Di-tert-butyl dicarbonate (Boc₂O): 11.8 kg (54.1 mol)

    • Triethylamine (Et₃N): 7.5 L (54.1 mol)

    • Hydrogen (H₂): High-pressure cylinder

  • Procedure:

    • Charge a 200 L hydrogenation reactor with N-Benzyl-4-methyl-3-oxopiperidine and methanol.

    • Carefully add the wet Pd/C catalyst under a nitrogen atmosphere to prevent ignition.

    • Seal the reactor and purge with nitrogen (3 cycles), followed by hydrogen (3 cycles).

    • Pressurize the reactor to 5 bar with hydrogen and heat to 40°C.

    • Maintain the reaction under vigorous stirring. Monitor hydrogen uptake. The reaction is complete when hydrogen consumption ceases (approx. 8-12 hours).

    • Cool the reactor to room temperature, vent the hydrogen, and purge with nitrogen.

    • Filter the reaction mixture through a bed of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with 20 L of methanol.

    • Transfer the filtrate to a suitable 250 L reactor. Cool the solution to 0-5°C.

    • Add triethylamine, followed by the slow, portion-wise addition of Boc₂O, maintaining the internal temperature below 10°C.

    • Allow the reaction to warm to room temperature and stir for 4 hours. Monitor completion by HPLC.

    • Concentrate the reaction mixture under reduced pressure to approximately 30 L.

    • Add 50 L of ethyl acetate and 50 L of water. Stir and separate the layers.

    • Wash the organic layer with 50 L of 1M HCl, followed by 50 L of saturated sodium bicarbonate solution, and finally 50 L of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to dryness under vacuum to yield tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate (3 ) as an oil, which may solidify on standing.

Part B: Geminal Difluorination to Yield Final Product (4)

WARNING: Diethylaminosulfur trifluoride (DAST) is highly toxic, corrosive, and reacts violently with water. It can also undergo exothermic decomposition at elevated temperatures.[6] This procedure must be performed by trained personnel in a specialized reactor with a scrubber system for acidic gases (HF).

  • Materials:

    • Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate (3 ): 10.5 kg (49.2 mol, assuming quantitative yield from Part A)

    • Diethylaminosulfur trifluoride (DAST): 11.9 kg (73.8 mol)

    • Dichloromethane (DCM), anhydrous: 100 L

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Procedure:

    • Charge the 250 L reactor with the ketone precursor (3 ) and anhydrous dichloromethane under a strict nitrogen atmosphere.

    • Cool the reactor to -78°C using a dry ice/acetone bath or a cryo-cooler.

    • Slowly add DAST via a dropping funnel or pump over 2-3 hours, ensuring the internal temperature does not rise above -65°C. The reaction is highly exothermic.

    • After the addition is complete, stir the mixture at -78°C for 1 hour.

    • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by GC-MS or ¹⁹F NMR.

    • Once the reaction is complete, cool the mixture to 0°C.

    • CRITICAL QUENCHING STEP: Very slowly and carefully, quench the reaction by adding it to a vigorously stirred, cooled (0°C) solution of saturated sodium bicarbonate (150 L) in a larger reactor. This will generate a significant amount of gas (CO₂) and HF. Ensure the quench reactor is well-vented to the scrubber system.

    • After the quench is complete and gas evolution has ceased, separate the organic layer.

    • Extract the aqueous layer with 2 x 30 L of dichloromethane.

    • Combine all organic layers and wash with 50 L of water, then 50 L of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product is purified by vacuum distillation to yield this compound (4 ) as a colorless oil.

Data Summary & Expected Results

StepKey ReactantsMolar Ratio (vs. Substrate)SolventTemp (°C)Time (h)Typical YieldPurity (HPLC/GC)
A.1 N-Benzyl-4-methyl-3-oxopiperidine1.0MeOH408-12--
A.2 Boc₂O / Et₃N1.1 / 1.1MeOH0 to RT485-95% (over 2 steps)>98%
B DAST1.5DCM-78 to RT12-1670-80%>99%

Mechanistic Insight: The Role of DAST

The deoxofluorination with DAST proceeds via a well-established mechanism. Understanding this pathway is crucial for troubleshooting and process optimization.

G Ketone Ketone (C=O) Intermediate1 Sulfurane Intermediate Ketone->Intermediate1 Nucleophilic attack of O on S DAST DAST (Et₂NSF₃) DAST->Intermediate1 Intermediate2 Oxathietane Intermediate Intermediate1->Intermediate2 Fluoride attack on C, elimination of F⁻ Product Gem-difluoro (CF₂) + Et₂NS(O)F Intermediate2->Product Ring fragmentation

Caption: Simplified Mechanism of Deoxofluorination with DAST.

The ketone oxygen attacks the sulfur atom of DAST, displacing a fluoride ion. This is followed by the formation of a four-membered oxathietane intermediate, which then fragments to yield the gem-difluorinated product and a stable sulfur byproduct.

Industrial Safety and Hazard Management

Scaling up this synthesis introduces significant safety challenges that must be rigorously managed.

  • Hydrogenation (Step A.1): The use of hydrogen gas under pressure carries a risk of explosion. The reactor must be pressure-rated and equipped with emergency vents. The Pd/C catalyst is pyrophoric and must be handled wet and under an inert atmosphere.

  • DAST Handling (Step B):

    • Toxicity: DAST is highly toxic and corrosive. All transfers must be performed in a closed system. Personnel must wear specialized PPE, including acid-resistant gloves, full-face shields, and chemical-resistant suits.

    • Thermal Instability: DAST can decompose violently above 50°C. The reaction temperature must be strictly controlled, and the process should be designed to prevent localized heating.

    • Hydrolysis: DAST reacts violently with water to produce hydrogen fluoride (HF). All equipment must be scrupulously dried, and anhydrous solvents must be used.

  • Hydrogen Fluoride (HF) Exposure: HF is a byproduct of the DAST reaction and its quench. It is an extremely corrosive and toxic gas that can cause severe, delayed-action burns.

    • Engineering Controls: The entire fluorination and quenching process must be conducted in a contained system vented to a caustic scrubber to neutralize HF gas.

    • Emergency Response: An HF-specific emergency plan must be in place. This includes readily available calcium gluconate gel for skin exposure and access to immediate medical attention.[7] All personnel working on the process must be trained in HF first aid.[7]

Analytical Characterization

  • In-Process Controls (IPC): Reaction progress is monitored by HPLC (for Part A) and GC-MS or ¹⁹F NMR (for Part B) to ensure complete conversion before proceeding to the next step or work-up.

  • Final Product Qualification: The final product's identity and purity are confirmed using a standard battery of analytical tests:

    • ¹H NMR & ¹³C NMR: To confirm the chemical structure.

    • ¹⁹F NMR: To confirm the presence and environment of the fluorine atoms.

    • GC-MS: To determine purity and confirm molecular weight.

    • Karl Fischer Titration: To determine residual water content.

References

  • Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. ResearchGate. Available at: [Link]

  • Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed. Available at: [Link]

  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. National Institutes of Health (NIH). Available at: [Link]

  • Gem-difluorinative ring-expansion of alkenes. ChemRxiv. Available at: [Link]

  • Fluorination - ACS GCI Pharmaceutical Roundtable Reagent Guides. American Chemical Society. Available at: [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. Available at: [Link]

  • Chemists develop new synthesis method for producing fluorinated piperidines. University of Münster. Available at: [Link]

Sources

The Strategic Incorporation of a Fluorinated Piperidine Scaffold in the Synthesis of Danuglipron (PF-06882961), a Small-Molecule GLP-1 Receptor Agonist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Fluorinated Heterocycles in Modern Pharmaceuticals

The introduction of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly impacting the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3] Heterocyclic moieties are present in approximately 85% of all bioactive compounds, serving as fundamental frameworks for drug design.[2][4] When combined with fluorine—an element that imparts unique physicochemical characteristics such as enhanced metabolic stability, increased binding affinity, and modulated basicity—the resulting fluorinated heterocycles become powerful tools in the development of novel therapeutics.[1][5][6] The carbon-fluorine bond's high strength and the minimal steric hindrance of the fluorine atom contribute to improved drug half-life and bioavailability.[1][2] This strategic fluorination is a key reason why over 20% of all pharmaceuticals on the market are fluorinated compounds.[2]

The piperidine ring, a saturated heterocycle, is a prevalent structural motif in a multitude of approved drugs. Its geminal difluorination, particularly at positions metabolically susceptible to oxidation, represents a sophisticated strategy to block undesirable metabolic pathways, thereby enhancing the drug's in vivo stability and duration of action. This application note details the pivotal role of a key fluorinated building block, Tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate and its close structural analogs, in the synthesis of Danuglipron (PF-06882961) , an orally bioavailable small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist.[7][8][9][10]

Danuglipron: A Case Study in Advanced API Synthesis

Danuglipron (PF-06882961) is a clinical-stage small molecule developed for the treatment of type 2 diabetes and obesity.[8][11][12] Its discovery and development by Pfizer represent a significant advancement in the field, offering a potential oral alternative to the injectable peptide-based GLP-1R agonists.[4][7] The molecular architecture of Danuglipron features a central 3,3-difluoropiperidine core, which is critical to its pharmacological profile. The synthesis of this complex molecule relies on the strategic use of a pre-functionalized, Boc-protected 3,3-difluoropiperidine building block.

The general synthetic strategy for Danuglipron involves the assembly of three key fragments: an amino-oxetane, a functionalized benzimidazole, and the central 4-substituted-3,3-difluoropiperidine ring.[1] This modular approach allows for flexibility in analog synthesis and optimization of the synthetic route for large-scale production.

Core Synthesis Workflow: From Building Block to API

The synthesis of Danuglipron hinges on the preparation of a key piperidine intermediate, which is then elaborated through a series of coupling and functional group interconversion steps. The workflow diagram below illustrates the high-level synthetic logic.

G cluster_0 Part 1: Synthesis of the Core Piperidine Intermediate cluster_1 Part 2: API Assembly A N-Boc-4-piperidone B N-Boc-3,3-difluoro-4-oxopiperidine A->B  Fluorination C N-Boc-3,3-difluoro-4-((trifluoromethyl)sulfonyloxy)-3,6-dihydropyridine B->C  Enol triflation D tert-Butyl 4-(6-chloropyridin-2-yl)-3,3-difluoropiperidine-1-carboxylate C->D  Suzuki Coupling E Key Piperidine Intermediate (D) G Coupled Intermediate E->G  Buchwald-Hartwig Etherification F Benzimidazole Fragment F->G H Final API Assembly G->H  Deprotection & Amide Coupling I Danuglipron (PF-06882961) H->I  Saponification G A N-Boc-3,3-difluoro-4-oxopiperidine B Vinyl triflate intermediate A->B  1. LiHMDS  2. PhNTf₂ D Coupled Piperidine-Pyridine Fragment B->D  Stille Coupling  Pd(PPh₃)₄, LiCl C 2-Chloro-6-(tributylstannyl)pyridine C->D

Sources

Troubleshooting & Optimization

High-performance liquid chromatography (HPLC) purification of Tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide expert, field-proven insights into optimizing the preparative HPLC workflow for this and structurally similar compounds. The guidance moves from general questions to in-depth troubleshooting of specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying this compound using HPLC?

The main challenge arises from the compound's structure: it contains a basic piperidine nitrogen atom. Basic compounds are prone to undesirable secondary interactions with the stationary phase in reversed-phase HPLC.[1][2] Specifically, the protonated amine can interact strongly with acidic residual silanol groups (Si-OH) on the silica surface of the column packing material, leading to significant peak tailing, poor resolution, and inaccurate quantification.[1][3][4]

Q2: What type of HPLC column is recommended as a starting point?

A high-purity, end-capped C18 column is the standard and most effective starting point. End-capping is a process that deactivates most of the residual silanol groups on the silica surface, thereby minimizing the secondary interactions that cause peak tailing with basic analytes.[2][3] For particularly challenging separations, a column with a stationary phase designed for polar or basic compounds, such as a polar-embedded phase, could also be considered.[5]

Q3: Why is a mobile phase additive like trifluoroacetic acid (TFA) or formic acid necessary?

Adding a small amount of an acidic modifier (typically 0.1% TFA or formic acid) to the mobile phase is crucial for several reasons:

  • Suppressing Silanol Interactions: At a low pH (around 2-3), the residual silanol groups on the silica surface are protonated (Si-OH) and thus neutral, which prevents them from interacting with the positively charged analyte.[3]

  • Consistent Analyte Ionization: The acid ensures that the piperidine nitrogen is consistently protonated, leading to a single, sharp peak rather than a broad peak resulting from a mix of ionized and non-ionized forms.

  • Ion Pairing: TFA can also act as an ion-pairing reagent, forming a neutral complex with the protonated analyte, which can improve peak shape and retention.

Q4: Can I use a mobile phase with a high pH instead?

While working at a high pH (e.g., pH > 8) is a valid strategy to deprotonate the basic analyte and suppress interactions with silanols, it requires a specialized hybrid or pH-stable column, as traditional silica-based columns will rapidly degrade at high pH. For general-purpose purification, the low-pH approach with an acidic additive is often more straightforward and compatible with standard C18 columns.

Recommended Preparative HPLC Protocol: A Starting Point

This protocol provides a robust baseline for method development. Parameters should be optimized based on your specific crude sample purity, impurity profile, and available instrumentation.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Purification SamplePrep 1. Sample Preparation Dissolve crude compound in minimal strong solvent (e.g., DMSO, DMF) then dilute with mobile phase A. MobilePhase 2. Mobile Phase Prep Prepare aqueous (A) and organic (B) phases with 0.1% TFA. Filter & degas. SamplePrep->MobilePhase Equilibrate 3. Column Equilibration Equilibrate column with initial mobile phase conditions for 10-15 column volumes. MobilePhase->Equilibrate Inject 4. Injection Inject the prepared sample. Equilibrate->Inject Elute 5. Gradient Elution Run the purification gradient. Inject->Elute Collect 6. Fraction Collection Collect fractions based on UV signal. Elute->Collect Analyze 7. Fraction Analysis Analyze fractions by analytical HPLC or LC-MS. Collect->Analyze Pool 8. Pool & Evaporate Combine pure fractions and remove solvent. Analyze->Pool Final 9. Final Product Obtain pure compound. Pool->Final

Caption: General workflow for preparative HPLC purification.

Method Parameters
ParameterRecommended SettingRationale & Notes
Column Reversed-Phase C18, 5-10 µm particle sizeStandard for non-polar to moderately polar compounds. Larger particles are common in preparative scale to reduce backpressure.
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)TFA is a strong acid that effectively suppresses silanol interactions and ensures consistent protonation of the analyte.[3]
Mobile Phase B Acetonitrile + 0.1% Trifluoroacetic Acid (TFA)Acetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient 10-95% B over 20-30 minutes (scouting gradient)Start with a broad gradient to determine the approximate elution time, then optimize to a shallower gradient around the target for better resolution.
Flow Rate Dependent on column diameter (e.g., 20 mL/min for a 21.2 mm ID column)Adjust to maintain optimal linear velocity and acceptable backpressure.
Detection UV at 210-220 nmThe Boc-carbamate group has some UV absorbance at low wavelengths. If the compound lacks a strong chromophore, a charged aerosol detector (CAD) or evaporative light scattering detector (ELSD) may be necessary.
Sample Preparation Dissolve in minimal DMSO or DMF, then dilute with Mobile Phase ADissolving the sample in a solvent stronger than the initial mobile phase can cause peak distortion if the injection volume is too large.[4] Always aim to dissolve in the mobile phase itself if possible.

Troubleshooting Guide

Category 1: Peak Shape Problems

Q: My peak for the target compound is severely tailing. What is the cause and how do I fix it?

A: This is the most common issue for this type of compound and is almost certainly caused by secondary interactions between the basic piperidine nitrogen and acidic silanol groups on the column packing.[1][2][4] Tailing compromises purity in collected fractions and reduces recovery.

Troubleshooting Decision Tree:

Tailing_Troubleshooting Start Peak Tailing Observed CheckAdditive Is an acidic additive (0.1% TFA/Formic Acid) being used? Start->CheckAdditive IncreaseAdditive Action: Increase additive concentration slightly (e.g., to 0.15%) or switch from formic acid to the stronger TFA. CheckAdditive->IncreaseAdditive Yes AddAdditive Action: Add 0.1% TFA to both mobile phase A and B. CheckAdditive->AddAdditive No CheckColumn Is the column specifically designed for basic compounds (e.g., fully end-capped, hybrid particle)? IncreaseAdditive->CheckColumn FinalCheck Problem Persists? AddAdditive->FinalCheck SwitchColumn Action: Switch to a modern, high-purity, end-capped column. CheckColumn->SwitchColumn No ConsiderOverload Is the peak shape better at lower concentrations? CheckColumn->ConsiderOverload Yes SwitchColumn->FinalCheck ReduceLoad Action: Reduce sample load (mass on column). The tailing may be due to mass overload. ConsiderOverload->ReduceLoad Yes ConsiderOverload->FinalCheck No ReduceLoad->FinalCheck

Caption: Decision tree for troubleshooting peak tailing.

Detailed Steps:

  • Verify/Increase Mobile Phase Acidity: Ensure you are using at least 0.1% TFA or formic acid. If tailing persists with formic acid, switch to the stronger acid, TFA. Low pH protonates the silanol groups, neutralizing them and minimizing interaction.[3]

  • Reduce Sample Load: Inject a smaller mass of your compound. Overloading the column can saturate the primary retention sites and force interactions with secondary sites (silanols), leading to tailing.

  • Use a High-Performance Column: If using an older or lower-quality column, switch to one with high-purity silica and robust end-capping. These columns have fewer accessible silanol groups.[2][3]

  • Add a Competing Base: In some rare cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can help. The TEA will preferentially bind to the active silanol sites, effectively shielding the analyte from them. However, this can complicate purification and is generally a last resort.

Q: My peak is broad, but symmetrical. What could be the cause?

A: Symmetrical peak broadening, or low efficiency, is distinct from tailing and often points to different issues:

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause the peak to spread out.[3][4] Ensure you are using narrow-bore tubing (e.g., 0.005" ID) and that all connections are secure and properly seated to avoid dead volume.[5]

  • Column Void: A void or channel in the column packing bed, often caused by pressure shocks or long-term use, can lead to peak broadening.[2][4] This can sometimes be temporarily fixed by reversing and flushing the column, but typically requires column replacement.

  • Sample Solvent Mismatch: If your sample is dissolved in a much stronger solvent than the initial mobile phase (e.g., 100% Acetonitrile when the run starts at 10% Acetonitrile), the sample band will spread on the column before the gradient starts, leading to a broad peak.[4] Dilute your sample with the initial mobile phase whenever possible.

Category 2: Retention & Resolution Problems

Q: My compound is eluting very early, in or near the void volume. How can I increase its retention?

A: Low retention means the compound has insufficient interaction with the C18 stationary phase.

  • Decrease Initial Organic Content: Lower the starting percentage of your organic solvent (Mobile Phase B). For reversed-phase, less organic solvent in the mobile phase leads to stronger hydrophobic interaction and increased retention.[6]

  • Use a Weaker Organic Solvent: If using acetonitrile, consider switching to methanol. Methanol is a weaker solvent in reversed-phase chromatography and will generally increase the retention of most compounds.

  • Check Mobile Phase pH: Ensure the pH is low. As discussed, a low pH protonates the piperidine, making the molecule more polar. If retention is still too low, a very slight increase in pH (while still remaining acidic, e.g., using a formic acid/ammonium formate buffer around pH 3.5) could potentially decrease the overall polarity slightly and increase retention, but this requires careful optimization.

Q: I am not able to separate my target compound from a key impurity. What should I do?

A: Improving resolution requires changing the separation selectivity.

  • Flatten the Gradient: A shallower gradient around the elution point of the target compound will give more time for the separation to occur. For example, if your compound elutes at 50% B in a 10-90% gradient over 20 minutes, try a gradient of 40-60% B over the same time period.

  • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) changes the selectivity of the separation and can often resolve co-eluting peaks.[6]

  • Change the Stationary Phase: If mobile phase optimization fails, a different column chemistry may be required. A phenyl-hexyl or a fluorinated phase column offers different retention mechanisms (e.g., π-π interactions) compared to a standard C18 and can provide the necessary selectivity.[7]

Category 3: Baseline & Purity Issues

Q: I am seeing "ghost peaks" in my chromatogram, especially during the gradient. What are they?

A: Ghost peaks are peaks that appear in a blank run (an injection of mobile phase or solvent) and are caused by contaminants being concentrated on the column at low organic concentrations and then eluting as the gradient strength increases.

  • Source: The most common sources are impurities in the mobile phase solvents (especially water), contaminated additives (TFA), or carryover from a previous injection.[8]

  • Solution: Always use high-purity, HPLC-grade solvents and fresh additives.[8] Run a blank gradient to confirm the source of the peaks. If they persist, flushing the entire system and using fresh mobile phases is recommended.

Q: My baseline is drifting upwards during the gradient run. Is this a problem?

A: An upward drifting baseline is common when using an acidic additive like TFA, which has a significant UV absorbance that changes as the concentration of the organic solvent increases.

  • Mitigation: This is often an acceptable artifact of the method. To reduce the effect, ensure the same concentration of the UV-absorbing additive is present in both Mobile Phase A and Mobile Phase B. You can also try detecting at a wavelength where the additive absorbs less, if possible for your compound.

References

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025, June 9). Vertex AI Search.
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12). Vertex AI Search.
  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025, October 28). Vertex AI Search.
  • Technical Support Center: HPLC Analysis of Basic Compounds and Their Deriv
  • Peak Tailing in HPLC - Element Lab Solutions. Vertex AI Search.
  • Troubleshooting Reversed Phase Chromatography - Sigma-Aldrich. Vertex AI Search.
  • Applications of Fluorinated Compounds as Phases and Additives in Chromatography and Their Uses in Pharmaceutical Analysis | Journal of Chromatographic Science | Oxford Academic. Vertex AI Search.
  • 5 Common HPLC Troubleshooting Mistakes and What to Do Instead - YouTube. (2023, February 11). Vertex AI Search.
  • Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind?. (2020, August 31). Vertex AI Search.
  • HPLC Troubleshooting Guide. Vertex AI Search.
  • tert-Butyl 3,3-difluoro-4-((methylsulfonyloxy)methyl)
  • HPLC Troubleshooting Guide - Sigma-Aldrich. Vertex AI Search.
  • Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity - Longdom Publishing. Vertex AI Search.
  • A Comparative Guide to Purification Techniques for N-Boc Protected Compounds - Benchchem. Vertex AI Search.
  • Effect of Ionic Liquids as the Mobile Phase Additives on the HPLC Resolution of Four Active Compounds from Sophora flavescens Ait - PMC - PubMed Central. Vertex AI Search.
  • Applications of fluorinated compounds as phases and additives in chromatography and their uses in pharmaceutical analysis. | Semantic Scholar. Vertex AI Search.
  • A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis - Benchchem. Vertex AI Search.
  • HPLC Troubleshooting Guide - Sigma-Aldrich. Vertex AI Search.
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. (2025, May 23). Vertex AI Search.
  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. Vertex AI Search.
  • HPLC Troubleshooting Guide. Vertex AI Search.
  • Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture | The Journal of Organic Chemistry - ACS Public
  • 1823257-67-5|tert-Butyl 3,3-difluoro-4-hydroxy-4-methylpiperidine-1-carboxyl
  • Supplementary inform
  • Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate - ResearchG
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC Intern
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC - NIH. Vertex AI Search.
  • EXPERIMENTAL PROCEDURES - Beilstein Journals. Vertex AI Search.
  • [[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester - Organic Syntheses Procedure. Vertex AI Search.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
  • Customized Analytical Method Development - BOC Sciences. Vertex AI Search.
  • Buy tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxyl
  • CHIRAL HPLC COLUMNS - Sigma-Aldrich. Vertex AI Search.
  • tert-Butyl (3R,4S)
  • tert-butyl (3R,4S)-4-hydroxy-3-methyl-piperidine-1-carboxylate - CAS:2102325-71-1. Vertex AI Search.
  • 1215071-17-2|tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxyl
  • (PDF) Chiral HPLC Separation on Derivatized Cyclofructan Versus Cyclodextrin Stationary Phases - ResearchGate. (2025, October 25). Vertex AI Search.
  • Enantiomeric separation by HPLC of 1,4-dihydropyridines with vancomycin as chiral selector | Request PDF - ResearchGate. (2025, August 7). Vertex AI Search.

Sources

Technical Support Center: Optimizing the Synthesis of Tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Welcome to the technical support center for the synthesis of fluorinated piperidine analogues. This guide is designed for researchers, medicinal chemists, and process development scientists. As Senior Application Scientists, we provide not only protocols but also the underlying chemical principles and troubleshooting strategies to ensure your success in synthesizing Tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate, a valuable building block in modern drug discovery.[1][2]

Synthetic Overview & Core Reaction

Fluorinated piperidines are crucial motifs in pharmaceuticals due to their ability to modulate physicochemical properties such as basicity (pKa), lipophilicity (logP), and metabolic stability.[3][4] The target compound is typically synthesized via deoxofluorination of the corresponding ketone precursor, Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate.[5] The most common and effective reagents for this transformation are dialkylaminosulfur trifluorides, particularly Diethylaminosulfur Trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor®.[6]

The core transformation is the conversion of a carbonyl group to a geminal difluoride. This reaction is sensitive and requires careful optimization to maximize yield and minimize byproduct formation.[7]

G Start Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate (Ketone Precursor) Product This compound (Target Compound) Start->Product Reaction (-78 °C to RT) Reagent Deoxofluorinating Agent (e.g., DAST, Deoxo-Fluor®) Reagent->Start Solvent Anhydrous Aprotic Solvent (e.g., DCM, Toluene) Solvent->Start Workup Aqueous Work-up & Purification Product->Workup Isolation

Caption: General workflow for the deoxofluorination synthesis.

Recommended Experimental Protocol

This protocol provides a robust starting point for the synthesis. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials:

  • Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate (1.0 equiv)

  • Diethylaminosulfur Trifluoride (DAST) (1.5 - 2.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation: Under an inert atmosphere, dissolve Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate in anhydrous DCM in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and an addition funnel.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add DAST dropwise via the addition funnel over 30-60 minutes, ensuring the internal temperature does not exceed -65 °C. DAST is highly reactive and moisture-sensitive.[6][7]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Very slowly and carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Caution: This quenching is exothermic and will release gas. Ensure adequate venting.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Troubleshooting Guide (Q&A Format)

Encountering issues is a common part of process optimization. This section addresses the most frequent challenges.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield or only recovered starting material. What are the likely causes?

A: This is a frequent issue often traced back to reagent quality, reaction conditions, or moisture contamination.

  • Cause 1: Inactive Fluorinating Reagent: DAST and similar reagents can degrade upon exposure to moisture or if stored improperly.[8]

    • Solution: Use a fresh bottle of the fluorinating reagent or a newly opened one. Ensure it has been stored under an inert atmosphere and protected from light.

  • Cause 2: Insufficient Reagent: Sterically hindered ketones or less reactive substrates may require a larger excess of the fluorinating agent to drive the reaction to completion.

    • Solution: Increase the equivalents of DAST incrementally, for example, from 1.5 to 2.0 or 2.5 equivalents.

  • Cause 3: Reaction Temperature Too Low: While the initial addition is performed at -78 °C to control reactivity, some deoxofluorination reactions require warming to proceed at a reasonable rate.[7][8]

    • Solution: After the slow addition at -78 °C, allow the reaction to warm to room temperature. If the reaction is still sluggish, gentle heating (e.g., to 40 °C in a sealed vessel) can be considered, but with extreme caution, as DAST can decompose violently at elevated temperatures (>90 °C).[9][6] Deoxo-Fluor® is a safer alternative for higher temperature applications.[9][6]

  • Cause 4: Moisture Contamination: Water will rapidly consume the fluorinating reagent.

    • Solution: Ensure all glassware is flame- or oven-dried. Use anhydrous solvents and conduct the entire reaction under a strict inert atmosphere (argon or nitrogen).

G Start Low / No Yield Detected CheckReagent Is the fluorinating reagent fresh? Start->CheckReagent CheckEquiv Are reagent equivalents sufficient (≥1.5 eq)? CheckReagent->CheckEquiv Yes Sol_Reagent Use a fresh bottle of DAST/Deoxo-Fluor®. CheckReagent->Sol_Reagent No CheckTemp Was the reaction allowed to warm to RT? CheckEquiv->CheckTemp Yes Sol_Equiv Increase equivalents to 2.0 - 2.5. CheckEquiv->Sol_Equiv No CheckAnhydrous Were anhydrous conditions maintained? CheckTemp->CheckAnhydrous Yes Sol_Temp Allow warming to RT and stir for 12-24h. CheckTemp->Sol_Temp No CheckAnhydrous->Start No Sol_Anhydrous Flame-dry glassware, use anhydrous solvent. CheckAnhydrous->Sol_Anhydrous No

Caption: Troubleshooting decision tree for low reaction yield.

Issue 2: Significant Byproduct Formation

Q: My reaction worked, but I have significant impurities. What are they and how can I avoid them?

A: The most common byproduct in the deoxofluorination of enolizable ketones is the corresponding vinyl fluoride, formed via an elimination pathway.[7]

  • Cause: Elimination Side Reaction: The intermediate formed during the reaction can undergo elimination of HF, especially if the reaction is run at higher temperatures or if the substrate is prone to enolization.

    • Solution 1: Strict Temperature Control: Maintaining a low temperature for as long as possible is key. The initial addition at -78 °C is critical. A slow warm-up to room temperature is often better than direct heating.

    • Solution 2: Solvent Choice: While DCM is standard, switching to a less polar solvent like toluene may sometimes disfavor the ionic pathways that lead to elimination.

    • Solution 3: Alternative Reagents: Some modern fluorinating agents are designed to reduce elimination.[10][11] If elimination is a persistent issue, exploring reagents like Fluolead™ or PyFluor could be beneficial, though they may require different reaction conditions.

ParameterStandard ConditionOptimization Strategy to Reduce EliminationRationale
Temperature -78 °C to RTMaintain at 0 °C or below for longer; avoid heating.Lower temperatures disfavor the higher activation energy elimination pathway.
Solvent Dichloromethane (DCM)Toluene, HexanesLess polar solvents can suppress carbocation formation, which may precede elimination.
Reagent DASTDeoxo-Fluor®, PyFluorDeoxo-Fluor® is more stable.[9] PyFluor may offer higher selectivity in complex substrates.[11]
Issue 3: Difficult Purification

Q: I'm struggling to isolate my pure product after column chromatography.

A: Purification can be challenging due to the similar polarity of byproducts or residual reagent decomposition products.

  • Cause 1: Co-elution with Byproducts: The vinyl fluoride byproduct may have a polarity very close to your desired gem-difluoro product.

    • Solution: Use a shallow gradient during column chromatography. Employing different solvent systems (e.g., ether/pentane instead of ethyl acetate/hexane) can alter selectivity and improve separation.

  • Cause 2: Volatility of the Product: N-Boc protected piperidines can be somewhat volatile.

    • Solution: Be cautious during solvent removal on the rotary evaporator. Use a moderate temperature and vacuum to avoid loss of product.[12]

  • Cause 3: Contamination from Work-up: Sulfur-containing byproducts from DAST decomposition can be difficult to remove.

    • Solution: A thorough aqueous wash during the work-up is crucial. Sometimes, an additional wash with dilute copper sulfate solution can help remove sulfur-based impurities.

Frequently Asked Questions (FAQs)

Q1: Why is the Boc protecting group necessary? The Tert-butyloxycarbonyl (Boc) group serves two critical functions. First, it deactivates the piperidine nitrogen, preventing it from reacting with the electrophilic fluorinating agent. Second, it increases the molecular weight and lipophilicity of the molecule, making it less volatile and easier to handle and purify via standard techniques like silica gel chromatography.[13]

Q2: Are there major safety concerns with DAST? Yes. DAST is corrosive, reacts violently with water, and can decompose exothermically and explosively if heated above 90 °C.[6] It should always be handled in a chemical fume hood with appropriate PPE (gloves, safety glasses, lab coat). Reactions should be run behind a blast shield, especially when running on a larger scale or when heating is required.

Q3: How can I reliably monitor the reaction's progress? TLC is a quick and effective method. Use a UV lamp to visualize the spots. The ketone starting material is typically more polar (lower Rf) than the difluorinated product. Staining with potassium permanganate can also be used. For more precise monitoring, taking aliquots for analysis by GC-MS or ¹⁹F NMR is highly effective, as the appearance of a new fluorine signal will confirm product formation.

Q4: What are the expected NMR signals for the final product?

  • ¹H NMR: You will see the disappearance of the protons alpha to the carbonyl group and the appearance of new signals for the protons adjacent to the CF₂ group, which will show complex coupling to the fluorine atoms (geminal and vicinal H-F coupling).

  • ¹³C NMR: The carbonyl signal (around 200 ppm) will be absent. A new signal for the CF₂ carbon will appear as a triplet due to one-bond C-F coupling.

  • ¹⁹F NMR: This is the most definitive technique. You should observe a signal corresponding to the two equivalent fluorine atoms. This signal may appear as a complex multiplet due to coupling with adjacent protons.

References

  • Schaffert, E. S., & Wanner, K. T. (2021). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]

  • Le, T. B., & Glorius, F. (2017). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry. [Link]

  • Le Roch, M., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Fluorination with aminosulfuranes. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Ketone to Difluoro - Common Conditions. Organic Chemistry Portal. [Link]

  • Brückner, S., & Bräse, S. (2014). Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters. Chemical Communications. [Link]

  • ResearchGate. (2014). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Fluoride - Common Conditions. Organic Chemistry Portal. [Link]

  • Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses. [Link]

  • Sladojevich, F., et al. (2013). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™. Journal of the American Chemical Society. [Link]

  • Allen, S. E., et al. (2022). Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. Journal of the American Chemical Society. [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in Gem-Difluorinated Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of gem-difluorinated piperidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable fluorinated heterocycles. The introduction of a gem-difluoro group into a piperidine ring can significantly enhance the pharmacological properties of a molecule, including metabolic stability and bioavailability.[1][2] However, the synthetic routes to these compounds can be challenging, often resulting in lower than expected yields.

This resource provides a structured, question-and-answer-based approach to troubleshooting, drawing from established literature and practical experience to explain the "why" behind the "how."

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Issues with Deoxofluorination of Piperidinones

The most common route to gem-difluorinated piperidines involves the deoxofluorination of the corresponding N-protected piperidin-4-one. Reagents like diethylaminosulfur trifluoride (DAST) and its more thermally stable analogues, such as Deoxo-Fluor®, are frequently employed for this transformation.[3][4][5][6][7]

Question 1: My deoxofluorination reaction with DAST/Deoxo-Fluor® is sluggish or incomplete, resulting in a low yield of the desired gem-difluoropiperidine. What are the likely causes and how can I improve the conversion?

Answer:

Several factors can contribute to incomplete conversion in deoxofluorination reactions. Here’s a systematic approach to troubleshooting:

  • Reagent Quality and Stoichiometry:

    • Expertise & Experience: Deoxofluorinating agents are highly sensitive to moisture. Hydrolysis not only consumes the reagent but also generates HF, which can lead to side reactions.[7] Always use freshly opened or properly stored reagents.

    • Causality: An insufficient amount of the fluorinating agent is a primary reason for incomplete reactions. The stoichiometry is critical. While a slight excess is often recommended, a large excess can sometimes promote side reactions.

    • Protocol: Start with at least 2.5-3.0 equivalents of DAST or Deoxo-Fluor®. If the reaction remains incomplete, consider a slow, portion-wise addition of the reagent to maintain its concentration throughout the reaction.

  • Reaction Temperature and Time:

    • Expertise & Experience: While many deoxofluorinations are run at room temperature or slightly below, less reactive ketones, such as some N-protected piperidinones, may require elevated temperatures.[4][8] However, DAST is known to be thermally unstable and can decompose, sometimes explosively, at temperatures above 90°C.[6] Deoxo-Fluor® offers a safer alternative due to its higher thermal stability.[3][6][7]

    • Causality: The activation energy for the fluorination of less reactive ketones can be high. Increasing the temperature provides the necessary energy to overcome this barrier.

    • Protocol: Monitor the reaction by TLC or LC-MS. If the reaction stalls at room temperature, consider gradually increasing the temperature to 40-60°C, especially when using Deoxo-Fluor®. Extend the reaction time to 24 hours or longer for stubborn substrates.[4]

  • Solvent Choice:

    • Expertise & Experience: The choice of solvent is crucial. Anhydrous, non-polar, aprotic solvents are generally preferred.

    • Causality: Protic solvents will react with the fluorinating agent. Polar aprotic solvents can sometimes coordinate with the reagent, affecting its reactivity.

    • Protocol: Dichloromethane (DCM) is a common and effective solvent.[6] Ensure it is thoroughly dried before use.

Question 2: I am observing significant formation of a vinyl fluoride byproduct instead of the desired gem-difluoride. How can I suppress this side reaction?

Answer:

The formation of vinyl fluorides is a common side reaction in the deoxofluorination of ketones, arising from the elimination of HF from an intermediate.[9]

  • Mechanism and Causality: This side reaction is particularly prevalent with substrates that have an α-proton that is easily abstracted. The enolizable nature of the ketone plays a significant role.

  • Troubleshooting Strategies:

    • Lowering Reaction Temperature: Running the reaction at a lower temperature (e.g., -78 °C to 0 °C) can often minimize elimination by favoring the desired nucleophilic substitution pathway over the elimination pathway.[6]

    • Choice of Fluorinating Agent: Some modern fluorinating agents, like aminodifluorosulfinium salts (e.g., XtalFluor-M), have been shown to provide less elimination byproducts compared to DAST and Deoxo-Fluor in certain cases.[3][10]

    • Use of a Non-Nucleophilic Base: In some instances, the presence of a hindered, non-nucleophilic base can influence the reaction pathway, although this needs to be approached with caution as it can also promote elimination.

Section 2: Challenges with Starting Materials and Protecting Groups

The stability and reactivity of the starting N-protected piperidinone are critical for a successful synthesis.

Question 3: My N-protected piperidinone starting material seems to be degrading under the reaction conditions, leading to a complex mixture of products and low yield of the fluorinated piperidine. What could be the issue?

Answer:

The choice of the nitrogen protecting group is paramount for the stability of the piperidine ring under fluorinating conditions.

  • Protecting Group Stability:

    • Expertise & Experience: Common protecting groups like Boc (tert-butyloxycarbonyl) can be labile under the acidic conditions generated during deoxofluorination (release of HF).

    • Causality: Cleavage of the protecting group can expose the free amine, which can then react with the fluorinating agent or other electrophilic species in the reaction mixture, leading to a cascade of side reactions.

    • Protocol: Consider using more robust protecting groups that are stable to acidic conditions, such as Cbz (benzyloxycarbonyl) or a simple alkyl group if compatible with your overall synthetic scheme. If you must use a Boc group, using a milder fluorinating agent or carefully controlling the reaction conditions (lower temperature, shorter reaction time) might be necessary.

  • Substrate Reactivity:

    • Expertise & Experience: The electronic nature of the protecting group and any other substituents on the piperidine ring can influence the reactivity of the ketone.

    • Causality: Electron-withdrawing groups can deactivate the ketone towards nucleophilic attack by the fluorinating agent, requiring harsher reaction conditions.[4] Conversely, certain functionalities might be sensitive to the reaction conditions.

    • Protocol: For deactivated ketones, you may need to increase the reaction temperature and/or time.[4] For sensitive substrates, exploring alternative, milder fluorination methods might be necessary.

Section 3: Purification and Characterization Issues

The unique properties of fluorinated compounds can sometimes complicate their purification and characterization.

Question 4: I am having difficulty purifying my gem-difluorinated piperidine product. What are some effective purification strategies?

Answer:

Purification can be challenging due to the volatility of some smaller gem-difluorinated piperidines and the potential for co-elution with byproducts.

  • Purification Techniques:

    • Expertise & Experience: Standard silica gel column chromatography is often effective. However, the polarity of the product can be influenced by the N-protecting group.

    • Protocol:

      • Careful Quenching: After the reaction, quench the excess fluorinating agent slowly with a saturated aqueous solution of sodium bicarbonate at a low temperature to neutralize the generated HF.

      • Extraction: Extract the product with a suitable organic solvent like DCM or ethyl acetate.

      • Chromatography: Use a well-chosen solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane or petroleum ether) to a more polar solvent (e.g., ethyl acetate) is often effective.

      • In-situ Protection/Derivatization: For volatile, unprotected fluorinated piperidines, in-situ protection with a group like Cbz or Fmoc after the reaction can facilitate purification and handling.[11][12]

  • Alternative Purification for Basic Piperidines:

    • Expertise & Experience: If the final product is a free base, selective salt formation can be a powerful purification tool.

    • Causality: Piperidines are basic and can be protonated by acids to form salts, which have different solubility properties than the free base.

    • Protocol: Treat the crude product mixture with a solution of HCl in a non-polar solvent (e.g., diethyl ether) to precipitate the hydrochloride salt of your desired product, leaving non-basic impurities in solution. The salt can then be collected by filtration and the free base can be regenerated by treatment with a base.

Question 5: The NMR spectrum of my purified product is complex, and I'm not sure if I have the correct gem-difluorinated piperidine. How can I confidently characterize my product?

Answer:

The presence of two fluorine atoms on the same carbon leads to characteristic splitting patterns in both ¹⁹F and ¹³C NMR spectra.

  • ¹⁹F NMR Spectroscopy:

    • Expertise & Experience: This is the most definitive technique for confirming the presence of the CF₂ group.

    • Expected Spectrum: You should observe a single signal (if there are no other fluorine atoms in the molecule) that is split by the adjacent protons.

  • ¹³C NMR Spectroscopy:

    • Expertise & Experience: The carbon atom bearing the two fluorine atoms will appear as a triplet due to coupling with the two fluorine atoms (¹JCF).

    • Expected Spectrum: Look for a triplet in the region of approximately 115-125 ppm. The carbons adjacent to the CF₂ group will also show coupling to the fluorine atoms (²JCF), appearing as triplets.

  • ¹H NMR Spectroscopy:

    • Expertise & Experience: The protons on the carbons adjacent to the CF₂ group will be split by the two fluorine atoms, resulting in a triplet of triplets (if also coupled to adjacent protons).

    • Dynamic NMR: In some cases, particularly with certain N-substituents, you might observe broad signals at room temperature due to slow ring inversion or rotation around the N-C(O) bond.[13][14] Running the NMR at different temperatures (VT-NMR) can help resolve these broad signals into sharper peaks.[13][14]

Experimental Protocols & Data

General Protocol for Deoxofluorination of an N-Cbz-4-Piperidinone

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the N-Cbz-4-piperidinone (1.0 eq) and anhydrous dichloromethane (DCM, ~0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add Deoxo-Fluor® (2.5 eq) dropwise to the stirred solution over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gently warm the mixture to 40 °C.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of sodium bicarbonate. Caution: This quenching is exothermic and will release gas.

  • Workup: Separate the organic layer and extract the aqueous layer with DCM (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

ParameterRecommended RangeRationale
Deoxo-Fluor® (eq.) 2.5 - 3.0Ensures complete conversion of the ketone.
Temperature (°C) 0 to 40Balances reaction rate with reagent stability and selectivity.
Reaction Time (h) 12 - 24Allows for complete reaction of potentially less reactive ketones.
Solvent Anhydrous DCMProvides a non-reactive medium for the fluorination.

Table 1: Typical Reaction Parameters for Deoxofluorination.

Visualizing the Troubleshooting Process

A logical workflow can aid in systematically addressing low yields.

TroubleshootingWorkflow Start Low Yield in Gem-Difluoropiperidine Synthesis CheckReagents 1. Verify Reagent Quality & Stoichiometry Start->CheckReagents OptimizeConditions 2. Optimize Reaction Conditions CheckReagents->OptimizeConditions Reagents OK sub_reagent1 Use fresh/dry reagents CheckReagents->sub_reagent1 sub_reagent2 Increase stoichiometry (2.5-3 eq) CheckReagents->sub_reagent2 CheckSubstrate 3. Evaluate Starting Material Stability OptimizeConditions->CheckSubstrate Conditions Optimized sub_cond1 Increase temperature (40-60°C) OptimizeConditions->sub_cond1 sub_cond2 Extend reaction time (24h+) OptimizeConditions->sub_cond2 sub_cond3 Ensure anhydrous solvent OptimizeConditions->sub_cond3 PurificationIssues 4. Address Purification Challenges CheckSubstrate->PurificationIssues Substrate Stable sub_substrate1 Consider a more robust N-protecting group (e.g., Cbz) CheckSubstrate->sub_substrate1 Success Improved Yield PurificationIssues->Success Purification Successful

Caption: Deoxofluorination of N-protected piperidin-4-one.

References

  • B. K. Sharma, et al. (2020). gem-Difluoro-3-azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. ResearchGate. [Link]

  • M. Bersier, et al. (2024). Deoxyfluorination of Ketones with Sulfur Tetrafluoride (SF4) and Dialkylamines in Continuous Flow Mode. Organic Process Research & Development. [Link]

  • MDPI. (2024). Solvent- and Catalyst-Free Synthesis of gem-Difluorinated and Polyfluoroarylated Compounds with Nucleophilic or Electrophilic Fluorine-Containing Reaction Partners, Respectively. [Link]

  • ResearchGate. (n.d.). Synthesis of gem-difluorinated analogs of drugs and further.... [Link]

  • ACS Publications. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]

  • ResearchGate. (n.d.). Methods for deoxyfluorination of alcohols. [Link]

  • Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. [Link]

  • Organic Syntheses. (n.d.). Procedure. [Link]

  • NIH. (n.d.). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. [Link]

  • ResearchGate. (2025). DAST and Deoxofluor Mediated Nucleophilic Fluorination Reactions of Organic Compounds. [Link]

  • ChemRxiv. (n.d.). Organo-Photoredox Catalyzed gem-Difluoroallylation of Ketones via C(sp3)-C Bond and C. [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Fluoride - Common Conditions. [Link]

  • ChemRxiv. (n.d.). Synthesis of a Hominal Bis(difluoromethyl) Fragments. [Link]

  • NIH. (n.d.). Solventless and Metal-free Regioselective Hydrofluorination of Functionalized Alkynes and Allenes: An Efficient Protocol for the Synthesis of gem-Difluorides. [Link]

  • ACS Publications. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society. [Link]

  • NIH. (n.d.). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. [Link]

  • Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

  • ResearchGate. (n.d.). (A) Unsuccessful attempts of deoxofluorination of β‐keto ester 13; (B) synthesis of gem‐difluorocycloheptane derivatives 4–6. [Link]

  • ResearchGate. (n.d.). gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. [Link]

  • ACS. (n.d.). Oxidation of gem-difluoroalkenes to α,α-difluorinated-α-phenoxy ketones. [Link]

  • ResearchGate. (n.d.). Optimization of the gem-difluoro olefination reaction. [Link]

  • Beilstein Journals. (n.d.). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. [Link]

  • RSC Publishing. (n.d.). Synthesis of gem-difluoro derivatives of natural products by the reaction of ketones with diethylaminosulphur trifluoride. [Link]

  • Sci-Hub. (2008). Gem-difluorination in superacid: The dramatic role of halonium ions. [Link]

  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • PubMed. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • NIH. (n.d.). Tunable [3+2] and [4+2] Annulations for Pyrrolidine and Piperidine Synthesis. [Link]

  • ResearchGate. (n.d.). Cycloaddition reactions of gem‐difluoroolefins. [Link]

  • MDPI. (n.d.). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. [Link]

  • Phys.org. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. [Link]

  • RSC Publishing. (n.d.). Synthesis of gem-difluorinated nucleoside analogues of the liposidomycins and evaluation as MraY inhibitors. [Link]

Sources

Long-term stability and storage conditions for Tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for Tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate (CAS No. not specified, refer to supplier). This document provides in-depth guidance on the long-term stability, optimal storage conditions, and troubleshooting for common issues encountered during its use. Our goal is to ensure the integrity of your experiments by maintaining the quality and stability of this critical research compound.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of this compound.

Q1: What are the scientifically recommended long-term storage conditions for this compound?

To ensure maximum stability and prevent degradation, the compound should be stored under controlled conditions. The N-Boc protecting group and the difluorinated piperidine ring are susceptible to specific environmental factors.

Answer: The recommended long-term storage condition is 2-8°C in a tightly sealed, opaque container under an inert atmosphere (e.g., Argon or Nitrogen) .

  • Rationale for Temperature (2-8°C): While some related piperidine derivatives may be stable at room temperature for short periods, refrigerated storage is recommended to minimize the risk of thermal degradation over the long term.[1] Low temperatures slow down potential decomposition pathways.[2]

  • Rationale for Inert Atmosphere: Fluorinated intermediates can be sensitive to oxidation.[3] Storing under an inert gas like nitrogen or argon displaces atmospheric oxygen and moisture, preventing slow oxidative degradation and hydrolysis.

  • Rationale for Moisture and Light Protection: Many fluorinated heterocyclic compounds are sensitive to moisture, which can lead to hydrolysis or other unwanted reactions.[2] Similarly, exposure to UV light can initiate photochemical degradation.[3] Using an opaque (amber) container and ensuring it is tightly sealed is crucial.[4]

Q2: What is the expected shelf life of this compound?

Answer: When stored under the ideal conditions outlined in Q1, the solid compound is expected to remain stable for a minimum of 12-24 months. However, as a matter of best practice in research and development, we strongly advise re-analyzing the material's purity (e.g., via HPLC or NMR) if it has been in storage for over a year or if it is being used in a particularly sensitive synthesis.

Q3: What are the primary signs of compound degradation?

Answer: Degradation can manifest in both physical and chemical changes.

  • Visual Signs:

    • Color Change: A pure compound should be a white to off-white solid. The development of a yellow or brown tint is a strong indicator of decomposition.

    • Change in Consistency: Hygroscopic behavior, such as clumping or turning into a sticky solid, suggests moisture absorption.

  • Analytical Signs:

    • NMR Spectroscopy: Appearance of new, unidentifiable peaks, or a change in the integration ratios of existing peaks. A common degradation product to look for would be the N-Boc cleaved piperidine.

    • LC-MS/HPLC: A decrease in the peak area percentage of the main compound and the appearance of new impurity peaks.

    • Melting Point: A broadening or depression of the melting point range compared to the specification on the Certificate of Analysis.

Q4: How sensitive is the N-Boc protecting group on this molecule?

Answer: The tert-butyloxycarbonyl (N-Boc) group is a robust protecting group but has a well-known lability to acidic conditions.[5]

  • Acid Sensitivity: It is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl), often in a solvent like dichloromethane (DCM) or dioxane.[5][6] Care must be taken to avoid exposing the compound to acidic environments during storage or reaction workups unless deprotection is the intended outcome.

  • Thermal Sensitivity: While generally stable at recommended storage temperatures, the N-Boc group can undergo thermolytic (heat-induced) cleavage at elevated temperatures (typically >150°C), especially in certain solvents.[7][8] This underscores the importance of avoiding high temperatures during storage and handling.

Troubleshooting Guide for Experimental Issues

This guide provides a structured approach to resolving common problems that may be linked to the stability and handling of the compound.

Data Summary: Storage Conditions
ParameterRecommended ConditionCondition to Avoid & Rationale
Temperature 2–8°C (Refrigerated)Room Temperature (Long-Term): Increases risk of slow thermal decay.[1] High Heat (>40°C): Can accelerate decomposition and potentially lead to thermolytic cleavage of the N-Boc group.[8]
Atmosphere Inert Gas (Argon, Nitrogen)Ambient Air: Oxygen can cause slow oxidation.[3] High Humidity: Moisture can lead to hydrolysis or hygroscopic clumping.[2]
Light Dark (Opaque Container)Direct Sunlight/UV Light: Can provide the energy for photochemical degradation pathways.[3]
pH NeutralAcidic Contaminants: Will cause rapid cleavage of the N-Boc protecting group.[5]
Problem 1: Inconsistent or Unexpected Analytical Results (NMR, LC-MS)
  • Symptom: You observe unexpected peaks in your NMR or LC-MS spectrum, or the purity appears lower than specified.

  • Logical Troubleshooting Workflow:

    A decision tree for troubleshooting analytical inconsistencies.

  • Detailed Explanation:

    • Check for N-Boc Deprotection: The most common degradation pathway involves the loss of the Boc group.[5] This is caused by exposure to acid. Check your solvents, glassware, or other reagents for acidic residues.

    • Review Storage History: If the peaks are not from deprotection, assess if the compound was left on the benchtop, exposed to light, or stored in a faulty freezer/refrigerator.[3]

    • Consider Cross-Contamination: Ensure that spatulas and weighing equipment were clean before use.

Problem 2: Low Yield or Failed Reaction
  • Symptom: A typically reliable reaction using this compound results in a low yield, stalls, or fails completely.

  • Potential Cause & Solution:

    • Cause: The purity of the starting material has diminished over time, leading to an inaccurate calculation of stoichiometry. Degradation products may also be inhibiting the reaction.

    • Solution:

      • Re-validate Purity: Do not assume the purity listed on an old bottle is still accurate. Perform a quick purity analysis (e.g., ¹H NMR or HPLC) before use.

      • Purify the Material: If the purity is found to be low, repurify the required amount of the compound by a suitable method like flash column chromatography or recrystallization.

      • Use Fresh Stock: If significant degradation is suspected, it is often more time and resource-efficient to use a new, unopened bottle of the compound.

Potential Chemical Degradation Pathway

The most probable chemical instability for this molecule under improper conditions is the acid-catalyzed deprotection of the amine.

G Molecule This compound Intermediate Protonated Carbamate Molecule->Intermediate H+ (Acidic Catalyst) Products Deprotected Piperidine Salt + CO2 + Isobutylene Intermediate->Products Spontaneous Cleavage

Acid-catalyzed cleavage of the N-Boc protecting group.

This reaction proceeds via protonation of the carbamate, followed by the elimination of the stable tert-butyl cation (which rapidly becomes isobutylene) and subsequent decarboxylation to yield the free piperidine amine.[5] This highlights the critical need to avoid acidic conditions.

References
  • Blog. (2025, October 1).
  • ChemicalBook. (2025, September 27).
  • MedChemExpress. (n.d.). tert-Butyl 3,3-difluoro-4-((methylsulfonyloxy)methyl)
  • Sigma-Aldrich. (n.d.). tert-Butyl (3R,4S)
  • MedChemExpress. (2025, January 21).
  • BIOSYNCE. (2025, August 25).
  • Thermo Fisher Scientific. (2009, April 15).
  • ResearchGate. (2025, December 8). Influence of piperidine ring on stability and reactivity of piperine.
  • PubMed. (2024, January 23).
  • Blog. (2025, June 18).
  • MedChemExpress. (n.d.). tert-Butyl 3,3-difluoro-4-((methylsulfonyloxy)methyl)
  • ChemRxiv. (n.d.). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks.
  • Sigma-Aldrich. (2025, September 23).
  • AAPPTec. (n.d.). Safety Data Sheet - 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.
  • Thermo Fisher Scientific. (2015, February 2).
  • CymitQuimica. (2024, December 19).
  • ResearchGate. (n.d.). Deprotection of different N-Boc-compounds [Table].
  • PMC - PubMed Central. (n.d.).
  • PMC. (n.d.). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks.
  • Wikipedia. (n.d.). Piperidine.
  • ResearchGate. (2025, August 10).
  • BLD Pharm. (n.d.).
  • PubChem. (n.d.).
  • Google Patents. (n.d.). EP2070899A1 - Deprotection of N-BOC compounds.
  • pubs.acs.org. (n.d.).
  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • PubChem. (n.d.).
  • National Institutes of Health. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • PubChem. (n.d.). tert-Butyl (3S,4S)

Sources

Characterizing side reactions in the synthesis of difluorinated piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of difluorinated piperidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these valuable fluorinated heterocycles. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges and side reactions encountered during synthesis.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific problems that may arise during the synthesis of difluorinated piperidines, providing potential causes and actionable solutions based on established chemical principles.

Question 1: My reaction is producing significant amounts of mono- and non-fluorinated piperidines. How can I suppress this hydrodefluorination side reaction?

Probable Cause: Hydrodefluorination is a common side reaction in the catalytic hydrogenation of fluoropyridines, leading to the formation of undesired single- and double-defluorinated side products[1]. This occurs because the catalyst can facilitate the cleavage of the C-F bond, especially on dearomatized intermediates[1]. The choice of catalyst and reaction conditions plays a crucial role in the extent of this side reaction.

Solutions:

  • Catalyst Selection: While various catalysts can be used, palladium-based catalysts, particularly Pd(OH)₂ on carbon, have shown efficacy in minimizing hydrodefluorination when used in combination with a Brønsted acid[1]. In contrast, other common catalysts like Rh/C may show lower selectivity[1].

  • Acid Additives: The presence of a strong Brønsted acid, such as hydrochloric acid (HCl), is often crucial. Protonation of the pyridine nitrogen can increase the substrate's reactivity towards hydrogenation and suppress hydrodefluorination. Reactions run without acid have shown diminished conversion and a higher proportion of the defluorinated side product[1].

  • Dearomatization-Hydrogenation (DAH) Process: For certain substrates, a two-step, one-pot dearomatization-hydrogenation (DAH) process can provide high diastereoselectivity for all-cis-(multi)fluorinated piperidines[2][3]. This involves an initial dearomatization of the fluoropyridine using a reagent like pinacol borane (H-Bpin) with a rhodium catalyst, followed by hydrogenation[2][3]. In some cases, an excess of pinacol borane can help reduce the amount of the undesired hydrodefluorinated side-product[3].

Experimental Protocol: Minimizing Hydrodefluorination in the Hydrogenation of 3,5-Difluoropyridine

  • To a reaction vessel, add 3,5-difluoropyridine (1.0 mmol), 20 wt % Pd(OH)₂/C (5 mol %), and methanol (MeOH, 0.1 M).

  • Add a solution of aqueous HCl (1.2 equivalents).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 bar).

  • Stir the reaction at a controlled temperature (e.g., 80 °C) for the required time (e.g., 24 hours).

  • After cooling and venting, the reaction mixture can be filtered to remove the catalyst.

  • The crude product should be analyzed by ¹⁹F NMR or GC-MS to determine the ratio of difluorinated piperidine to defluorinated side products.

Question 2: My reaction is sluggish, showing low conversion of the starting fluoropyridine. What can I do to improve the reaction rate?

Probable Cause: Low reactivity of fluoropyridines in catalytic hydrogenation can be a significant hurdle. This can be due to the inherent stability of the aromatic system and potential deactivation of the catalyst by the Lewis basic nitrogen of the pyridine[2].

Solutions:

  • Acid Catalysis: As mentioned previously, the addition of a Brønsted acid is a key strategy. Protonation of the pyridine nitrogen reduces its Lewis basicity, preventing catalyst inhibition and activating the ring towards reduction[1][4].

  • Catalyst Choice and Loading: Ensure you are using an active and appropriate catalyst. For direct hydrogenation, Pd(OH)₂/C has been shown to be effective[1]. If using a DAH protocol, a rhodium catalyst such as [Rh(COD)Cl]₂ is often employed for the initial dearomatization step[2]. Increasing the catalyst loading may also improve conversion, but this should be balanced against cost and potential for increased side reactions[3].

  • Reaction Conditions: Temperature and hydrogen pressure are critical parameters. Increasing the temperature and/or pressure can often drive the reaction to completion. However, excessively harsh conditions may also promote hydrodefluorination. Optimization of these parameters is crucial.

Data Presentation: Effect of Acid on Hydrogenation

EntryDeviation from Standard ConditionsConversion of Starting Material (%)Yield of Desired Product (%)
1None (with HCl)>9988
2No Acid7817 (major product is defluorinated)

Table adapted from data presented in ACS Catalysis, 2020, 10, 19, 11338–11345.[1]

Question 3: I am struggling with the purification of my final difluorinated piperidine product. It seems to be volatile. How can I effectively isolate it?

Probable Cause: Low molecular weight piperidines, particularly the unprotected free amines, can be volatile, making their isolation by standard techniques like rotary evaporation challenging[1][2].

Solutions:

  • In Situ Protection: A highly effective strategy is to protect the piperidine nitrogen in situ after the reaction is complete but before workup. Common protecting groups include benzyloxycarbonyl (Cbz) and 9-fluorenylmethoxycarbonyl (Fmoc)[1][4]. This increases the molecular weight and reduces the volatility of the product, facilitating purification by standard column chromatography. Trifluoroacetic anhydride can also be used as a trapping agent to form the trifluoroacetamide derivative[2][3].

  • Salt Formation: If the free amine is desired, it can be converted to a salt (e.g., a hydrochloride salt) by treatment with an acid like HCl. The resulting salt is typically a non-volatile solid that can be more easily isolated and handled.

Experimental Protocol: In Situ Cbz Protection

  • Following the hydrogenation reaction and catalyst filtration, cool the reaction mixture in an ice bath.

  • Add a base, such as triethylamine (2.0 equivalents), to the filtrate.

  • Slowly add benzyl chloroformate (Cbz-Cl, 1.2 equivalents) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours until the protection is complete (monitor by TLC or LC-MS).

  • Perform an aqueous workup to remove salts and excess reagents.

  • The Cbz-protected difluorinated piperidine can then be purified by silica gel chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for preparing difluorinated piperidines?

The most common modern approach is the metal-catalyzed hydrogenation of readily available fluorinated pyridines[1][4]. An alternative is the Dearomatization-Hydrogenation (DAH) process, which involves a one-pot dearomatization followed by hydrogenation[2][3]. Older methods, such as electrophilic and nucleophilic fluorination, offer more limited access[1][4].

Q2: Why is the stereochemistry of the fluorine atoms important, and how can it be controlled?

The spatial orientation of fluorine atoms can significantly impact the physicochemical properties of the molecule, such as the pKa of the piperidine nitrogen, which in turn can affect its biological activity and properties like P-glycoprotein (P-gp) efflux[2]. Hydrogenation and DAH processes often lead to all-cis products, where the fluorine atoms preferentially adopt an axial orientation in the piperidine ring, which can be rationalized by favorable dipole interactions[2][5][6][7][8][9].

Q3: My starting fluoropyridine has other functional groups. Are these methods compatible?

The compatibility depends on the chosen method. The DAH process using hydridic HBpin is not tolerant of polar and protic functional groups like esters, amides, and alcohols[1][4]. Direct hydrogenation with a palladium catalyst, however, has been shown to be more robust and can tolerate a wider range of functional groups, including esters and ethers[1].

Q4: How can I characterize the side products in my reaction mixture?

A combination of analytical techniques is recommended. ¹⁹F NMR spectroscopy is particularly powerful for identifying and quantifying fluorine-containing species, as the chemical shifts will be distinct for the desired product and any mono- or non-fluorinated byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to separate the components of the mixture and identify them by their mass-to-charge ratio.

Visualizing Reaction Pathways

Diagram 1: Key Side Reaction in Catalytic Hydrogenation

G cluster_0 Catalytic Hydrogenation of Difluoropyridine Start 3,5-Difluoropyridine Intermediate Partially Saturated Intermediates Start->Intermediate H2, Catalyst Product 3,5-Difluoropiperidine (Desired Product) Side_Product_1 3-Fluoropiperidine (Mono-defluorination) Side_Product_2 Piperidine (Double-defluorination) Side_Product_1->Side_Product_2 Further Hydrodefluorination Intermediate->Product Hydrogenation Intermediate->Side_Product_1 Hydrodefluorination (Side Reaction)

Caption: Competing pathways in the hydrogenation of difluoropyridines.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield of Difluoropiperidine Check_Conversion Analyze crude reaction: Low conversion of starting material? Start->Check_Conversion Check_Purity Analyze crude reaction: Significant side products? Start->Check_Purity Incomplete_Reaction Incomplete Reaction Check_Conversion->Incomplete_Reaction Yes Side_Reactions Dominant Side Reactions Check_Purity->Side_Reactions Yes Solution_Conversion Increase H2 pressure/temperature Add Brønsted acid Change catalyst Incomplete_Reaction->Solution_Conversion Solution_Purity Optimize catalyst (e.g., Pd(OH)2/C) Ensure acid is present Consider DAH process Side_Reactions->Solution_Purity End Improved Yield Solution_Conversion->End Solution_Purity->End

Caption: A logical workflow for troubleshooting low-yield reactions.

References

  • Jorres, M., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11338–11345. [Link]

  • Tarasov, A. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6649. [Link]

  • Cumming, G. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

  • Jorres, M., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Europe PMC. [Link]

  • Nairoukh, Z., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 11, 264–270. [Link]

  • Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 981-985. [Link]

  • Wade, J. D., et al. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Letters in Peptide Science, 7, 145-152. [Link]

  • Wade, J. D., et al. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Letters in Peptide Science, 7(3), 145-152. [Link]

  • Overman, L. E. (1981). Piperidine Synthesis. Defense Technical Information Center. [Link]

  • Prakash, G. K. S., et al. (2016). Preparation of Fluorinated Tetrahydropyrans and Piperidines Using a New Nucleophilic Fluorination Reagent DMPU/HF. Organic Letters, 18(17), 4242-4245. [Link]

  • Zemtsov, A. A., et al. (2020). Synthesis of tetrafluorinated piperidines from nitrones via a visible-light-promoted annelation reaction. Beilstein Journal of Organic Chemistry, 16, 3139-3145. [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Westfälische Wilhelms-Universität Münster. [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. The Nairoukh Research Group. [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate. [Link]

  • CN101602748B - A kind of purification method of high-purity piperidine - Google P
  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PubMed. [Link]

  • Melo Diaz, J. M. (2014). What are the best methods for Piperidine purification alternatives to distillation? ResearchGate. [Link]

  • Sementa, D., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Molecules, 29(7), 1667. [Link]

  • US2363158A - Process for the purification of piperidine - Google P

Sources

Technical Support Center: Characterizing Byproducts in Tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and analytical strategies for researchers, scientists, and drug development professionals working on the synthesis of Tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate. It is structured as a series of frequently asked questions (FAQs) to directly address common challenges in identifying and mitigating byproduct formation.

Section 1: Understanding Potential Byproducts

The synthesis of the title compound typically involves the geminal difluorination of the corresponding ketone, Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate[1], often using a deoxyfluorinating agent like Diethylaminosulfur Trifluoride (DAST) or its analogues.[2][3] Understanding the potential side reactions of this key step is critical for effective troubleshooting.

Q1: My reaction yield is low and TLC/LC-MS analysis shows multiple new spots. What are the most likely byproducts?

A1: When fluorinating the ketone precursor with an agent like DAST, several side reactions can occur, leading to a complex product mixture. The most common byproducts arise from elimination, rearrangement, and incomplete reactions.

  • Elimination Byproduct (Tetrahydropyridine): This is often the most prevalent impurity. It forms through the loss of a proton (H⁺) and a fluoride ion (F⁻), resulting in a double bond within the piperidine ring. The reaction is favored at higher temperatures and with sterically hindered substrates.[4][5] The resulting byproduct would have a molecular weight 20 Da less than the product (loss of HF).

  • Rearrangement Products: DAST-mediated fluorinations can proceed through carbocation-like intermediates.[6][7] This can facilitate Wagner-Meerwein rearrangements, where a methyl group or alkyl chain migrates, leading to a rearranged carbon skeleton with the difluoro group in an unexpected position. These isomers will have the same molecular weight as the desired product but different spectroscopic signatures.

  • Vinyl Fluoride Byproduct: Incomplete fluorination of the intermediate enol or enolate can lead to the formation of a vinyl fluoride.[6] This can be a significant byproduct if the reaction conditions do not favor the second fluorine addition. This impurity will have a molecular weight 19 Da less than the product (loss of H and F, addition of a double bond).

  • Hydroxy-monofluoro Intermediate: If the reaction is quenched prematurely or does not go to completion, you may isolate the monofluorinated alcohol intermediate. This will have a molecular weight 1 Da less than the starting ketone.

Q2: I've identified a major byproduct with a mass corresponding to the loss of HF. How can I confirm it's an elimination product and how can I prevent it?

A2: Confirmation requires spectroscopic analysis, primarily NMR. The formation of a double bond introduces characteristic signals. In the ¹H NMR spectrum, you will observe new olefinic protons (typically in the 5-7 ppm range). In the ¹³C NMR, you will see two new sp² carbon signals (typically >100 ppm).

Mitigation Strategies for Elimination:

  • Temperature Control: This is the most critical parameter. Start the DAST addition at -78 °C and allow the reaction to warm slowly to room temperature. Avoid heating the reaction, as temperatures above 80 °C can also cause the DAST reagent itself to decompose.[3][4][6]

  • Solvent Choice: While dichloromethane (DCM) is common, less polar solvents can sometimes disfavor elimination pathways.[4]

  • Reagent Choice: Consider using a more thermally stable and sometimes less acidic alternative to DAST, such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).[2][3][4]

Section 2: Analytical Characterization Workflow

A systematic approach is essential for unambiguously identifying unknown byproducts. The workflow below outlines a logical sequence from initial detection to final structure confirmation.

Q3: What is a robust workflow for identifying an unknown byproduct in my reaction mixture?

A3: Follow a multi-step analytical process. Start with chromatography for separation and initial mass assessment, followed by detailed spectroscopic analysis for definitive structure elucidation.

Byproduct_Identification_Workflow start Crude Reaction Mixture lcms LC-MS Analysis start->lcms 1. Separate & Detect data_analysis Analyze MS Data (MW, Isotope Pattern) lcms->data_analysis 2. Hypothesize purify Purification (Prep-HPLC or Column) data_analysis->purify 3. Isolate Impurity nmr NMR Spectroscopy (1H, 13C, 19F, 2D) purify->nmr 4. Characterize structure Structure Elucidation nmr->structure 5. Confirm end Byproduct Identified structure->end

Caption: Byproduct Identification Workflow.

Q4: How can I use ¹⁹F NMR to differentiate my product from fluorinated byproducts?

A4: ¹⁹F NMR is an exceptionally powerful tool for analyzing fluorinated compounds due to its high sensitivity and the wide range of chemical shifts, which makes it very sensitive to the local electronic environment.[8][9]

  • Chemical Shift: The target product, with a geminal difluoro group adjacent to a chiral center, should exhibit two distinct fluorine signals (diastereotopic fluorines), each appearing as a doublet due to geminal F-F coupling. A vinyl fluoride byproduct would show a signal at a very different chemical shift. A rearrangement product might still show two signals, but their chemical shifts would differ from the expected values.

  • Coupling Constants: The magnitude of the geminal ²J(F-F) coupling constant is characteristic. Furthermore, you should observe coupling to adjacent protons (³J(H-F)). The multiplicity of the fluorine signals will provide direct evidence of its neighboring atoms. For the desired product, each fluorine signal should be a doublet of multiplets, reflecting coupling to the other fluorine and to the protons on C2 and C4.

  • Quantitative Analysis: The integration of the ¹⁹F NMR signals allows for the direct quantification of the product versus fluorinated byproducts in the mixture without the need for response factor correction, assuming all species contain the same number of fluorine atoms.

Q5: What are the characteristic mass spectrometry (MS) fragmentation patterns I should look for?

A5: When using Electrospray Ionization (ESI) in positive mode, the Boc-protected piperidine ring is prone to characteristic fragmentation. This is invaluable for confirming the core structure of both your product and its byproducts.[10][11]

Step-by-Step Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a 1 mg/mL stock solution of your crude mixture in methanol. Dilute this solution 100-fold with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of 10 µg/mL.[11]

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).[11]

    • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.[11]

    • Gradient: Start at 5% B, ramp to 95% B over 8-10 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.3-0.5 mL/min.

  • MS Conditions:

    • Ionization Mode: Positive ESI.[11]

    • Scan Range: m/z 50-500 for a full scan.

    • MS/MS Analysis: Perform a product ion scan on the precursor ion [M+H]⁺ of your target compound and any suspected byproducts. Optimize collision energy (e.g., 10-40 eV) to induce fragmentation.[11]

Data Interpretation: The table below summarizes expected masses and key fragments for the target product and a common elimination byproduct.

CompoundStructureExpected [M+H]⁺Key Fragment Ion (m/z)Fragment Identity
Target Product This compound250.16194.13[M+H - C₄H₈]⁺ (Loss of isobutylene)
150.10[M+H - C₅H₉O₂]⁺ (Loss of Boc group)
Elimination Byproduct Tert-butyl 4-methyl-1,2,5,6-tetrahydropyridine-1-carboxylate230.15174.12[M+H - C₄H₈]⁺ (Loss of isobutylene)
130.09[M+H - C₅H₉O₂]⁺ (Loss of Boc group)

The loss of 56 Da (isobutylene) or 100 Da (the entire Boc group) is highly characteristic of Boc-protected compounds and can confirm the integrity of this part of the molecule in your byproducts.

Section 3: Advanced Spectroscopic Analysis

For particularly challenging structures, such as positional isomers from a rearrangement, 2D NMR is required.

Q6: I suspect I have a rearrangement byproduct with the same mass as my product. How can 2D NMR confirm the structure?

A6: Two-dimensional NMR experiments are essential for unambiguously determining atom connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It will allow you to assign the ¹H and ¹³C signals for each CH, CH₂, and CH₃ group.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for determining the overall carbon skeleton. It shows correlations between protons and carbons that are 2 or 3 bonds away. For the desired product, you would look for a correlation from the methyl protons (H at C4-CH₃) to the difluorinated carbon (C3). If a rearrangement has occurred, this correlation will be absent, and new, unexpected correlations will appear.

  • ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons and fluorine atoms, which can be useful for confirming stereochemistry and the spatial relationship of the fluorine atoms relative to the rest of the molecule.[12]

By systematically applying these techniques, researchers can confidently identify even the most subtle byproducts, leading to improved reaction optimization and higher purity of the final compound.

References

  • Wikipedia contributors. (n.d.). Fluorination with aminosulfuranes. In Wikipedia, The Free Encyclopedia. Retrieved January 19, 2026, from [Link]

  • Request PDF. (n.d.). Theoretical study of fluorination reaction by diethylaminosulfur trifluoride (DAST). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Ketone to Difluoro - Common Conditions. Retrieved January 19, 2026, from [Link]

  • Baumann, M., et al. (2008). The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Synlett. Retrieved January 19, 2026, from [Link]

  • Wikipedia contributors. (n.d.). Diethylaminosulfur trifluoride. In Wikipedia, The Free Encyclopedia. Retrieved January 19, 2026, from [Link]

  • Sloop, J. C., et al. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace. Retrieved January 19, 2026, from [Link]

  • Sloop, J. C., et al. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. International Journal of Chemistry. Retrieved January 19, 2026, from [Link]

  • Verhoog, S., et al. (2018). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Communications. Retrieved January 19, 2026, from [Link]

  • Tautermann, C. S., et al. (2016). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Chemical Information and Modeling. Retrieved January 19, 2026, from [Link]

  • Request PDF. (n.d.). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ResearchGate. Retrieved January 19, 2026, from [Link]

  • Helmer, D. O., et al. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. Retrieved January 19, 2026, from [Link]

  • Request PDF. (n.d.). Influence of fluorine substituents on the NMR properties of phenylboronic acids. ResearchGate. Retrieved January 19, 2026, from [Link]

  • Reddit. (2020). Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. r/Chempros. Retrieved January 19, 2026, from [Link]

  • Roberts, G. C. K. (n.d.). Fluorine NMR. University of Leicester. Retrieved January 19, 2026, from [Link]

  • Verhoog, S., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Retrieved January 19, 2026, from [Link]

  • SIUE. (n.d.). Elimination Reactions. Retrieved January 19, 2026, from [Link]

  • D'hooghe, M., et al. (n.d.). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Ghent University. Retrieved January 19, 2026, from [Link]

  • Wang, J. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Retrieved January 19, 2026, from [Link]

  • ChemRxiv. (2024). Site-Specific β-C(sp3)–H Fluorination of N-Substituted Amines: A Late-Stage Functionalization Strategy Enabled by Electrochemistry. ChemRxiv. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. ResearchGate. Retrieved January 19, 2026, from [Link]

  • National Forensic Center. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Retrieved January 19, 2026, from [Link]

  • Request PDF. (n.d.). β-Elimination Side Reactions. ResearchGate. Retrieved January 19, 2026, from [Link]

  • PubMed. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. Retrieved January 19, 2026, from [Link]

  • Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Retrieved January 19, 2026, from [Link]

  • Wang, M., et al. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Retrieved January 19, 2026, from [Link]

  • PubMed Central. (2024). α,β-Desaturation and Formal β-C(sp3)–H Fluorination of N-Substituted Amines: A Late-Stage Functionalization Strategy Enabled by Electrochemistry. PubMed Central. Retrieved January 19, 2026, from [Link]

  • Verhoog, S., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Retrieved January 19, 2026, from [Link]

  • Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry. Retrieved January 19, 2026, from [Link]

  • PubMed Central. (2015). Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. PubMed Central. Retrieved January 19, 2026, from [Link]

Sources

Technical Support Center: Catalyst Removal for Tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the critical challenge of removing residual catalyst from Tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions and the scientific rationale behind them.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding catalyst contamination in pharmaceutical intermediates.

Q1: What is the likely source and type of catalyst contamination in my this compound synthesis?

A1: The synthesis of complex heterocyclic structures like this often involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) or hydrogenolysis for deprotection steps.[1][2] Therefore, the most common residual catalyst is Palladium (Pd) . It can exist in various forms in your crude product, including soluble Pd(0) or Pd(II) complexes, or as fine, insoluble palladium black, which often gives the product a grey or black appearance.[3]

Q2: Why is removing this residual catalyst so critical for my research?

A2: There are three primary reasons for stringent catalyst removal:

  • Regulatory Compliance: For active pharmaceutical ingredients (APIs), global regulatory bodies like the ICH have established strict limits on elemental impurities due to their potential toxicity.[4][5] Palladium is a Class 2A element, which requires a risk assessment across all potential sources.[6]

  • Downstream Catalysis: Residual palladium can poison catalysts used in subsequent synthetic steps, leading to failed or incomplete reactions and significant project delays.[7]

  • Product Stability and Integrity: Metal residues can catalyze degradation of the final compound over time, impacting shelf-life and potentially generating unknown impurities.

Q3: What are the acceptable limits for residual palladium in pharmaceutical products?

A3: The International Council for Harmonisation (ICH) Q3D guideline provides Permitted Daily Exposure (PDE) limits for elemental impurities.[8][9] For Palladium (Pd), a common catalyst, the PDE is 100 µ g/day for the oral route of administration. This PDE is used to calculate the maximum allowable concentration in the drug substance, typically in parts-per-million (ppm), based on the maximum daily dose of the final drug product.[10]

Table 1: ICH Q3D Limits for Common Catalytic Metals (Oral Administration)

ElementSymbolClassOral PDE (µ g/day )
PalladiumPd2A100
PlatinumPt2A100
RhodiumRh2B100
RutheniumRu2B700
NickelNi2A200
Source: ICH Q3D(R2) Guideline[9]

Q4: How can I accurately measure the concentration of residual catalyst in my product?

A4: The gold-standard analytical technique for quantifying trace metal impurities is Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) .[11][12] This technique offers exceptional sensitivity and can detect metals down to parts-per-billion (ppb) levels, providing the accuracy needed for regulatory submission.[13][14] A less sensitive but still useful technique is Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES).[13]

Part 2: Troubleshooting Guide: Common Issues & Solutions

This section provides a problem-solving framework for common challenges encountered during catalyst removal.

Issue 1: My purified product is still dark grey/black, even after standard silica gel chromatography.

  • Likely Cause: This coloration is characteristic of finely dispersed, heterogeneous palladium particles (e.g., Pd on carbon from a hydrogenation or Pd black from catalyst decomposition).[1] Standard silica gel has a low affinity for these metallic forms.

  • Troubleshooting Steps:

    • Filtration: Before any chromatographic or scavenging step, dissolve the crude product in a suitable solvent (e.g., Ethyl Acetate, THF) and filter it through a pad of Celite®. This will remove the bulk of the insoluble palladium.[3]

    • Activated Carbon Treatment: If color persists, consider a treatment with activated carbon. Carbon has a high surface area and is effective at adsorbing metallic palladium and some organopalladium complexes.[15][16] (See Protocol 2 for methodology).

Issue 2: My ICP-MS results show palladium levels are still >10 ppm after purification.

  • Likely Cause: The residual palladium is likely in a soluble, homogeneous form, possibly as a stable complex with your product or ligands from the reaction. These species are not efficiently removed by simple filtration or standard chromatography.

  • Troubleshooting Steps:

    • Metal Scavengers: This is the ideal scenario for using a metal scavenger. These are solid supports (typically silica or polymer) functionalized with groups that have a high affinity for palladium, such as thiols or trimercaptotriazine (TMT).[17][18] They work by chelating the soluble metal, allowing it to be removed by simple filtration.[19][20] (See Protocol 1).

    • Extraction: An aqueous wash with a chelating agent like N-acetylcysteine or EDTA can sometimes be effective at pulling the metal out of the organic phase.[21][22]

Issue 3: I'm losing a significant amount of my product during the scavenging process.

  • Likely Cause: The scavenger or activated carbon is non-selectively adsorbing your product in addition to the palladium.[15] This is more common with highly polar or functionalized molecules.

  • Troubleshooting Steps:

    • Optimize Scavenger Amount: Reduce the equivalents of the scavenger to the minimum amount necessary. Start with a screening experiment using 5, 10, and 20 weight percent of the scavenger to find the sweet spot.

    • Change Solvent: The solvent plays a crucial role. A solvent in which your product is highly soluble can minimize its adsorption onto the solid support.[3]

    • Switch Scavenger Type: If a silica-based scavenger is causing high product loss, try a polymer-based scavenger (e.g., MP-TMT) or vice-versa, as their surface properties differ.[20]

Part 3: Catalyst Removal Workflow & Protocols

This section provides a logical workflow and detailed experimental protocols for the most effective purification strategies.

Workflow for Catalyst Removal

The following diagram outlines a decision-making process for selecting the appropriate purification method based on the initial state of the crude product.

Catalyst_Removal_Workflow cluster_start Start: Crude Product cluster_analysis Initial Assessment cluster_heterogeneous Heterogeneous Palladium Removal cluster_homogeneous Homogeneous Palladium Removal cluster_final Final Analysis start Crude Product from Reaction Work-up assess_color Does the product have a dark/grey color? start->assess_color celite_filtration Protocol A: Filter through Celite® assess_color->celite_filtration  Yes scavenger Protocol C: Use Metal Scavenger (e.g., Si-Thiol, Si-TMT) assess_color->scavenger  No carbon_treatment Protocol B: Activated Carbon Treatment celite_filtration->carbon_treatment Color Persists final_analysis Analyze by ICP-MS celite_filtration->final_analysis Color Removed carbon_treatment->final_analysis scavenger->final_analysis extraction Protocol D: Aqueous Extraction with Chelator extraction->final_analysis product_ok Product Meets Spec (<10 ppm Pd) final_analysis->product_ok  Pass product_fail Product Fails Spec (>10 ppm Pd) final_analysis->product_fail  Fail product_fail->extraction  Try Alternative

Sources

Improving stereoselectivity in the synthesis of substituted 4-methylpiperidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of substituted 4-methylpiperidine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of stereocontrol in these valuable heterocyclic scaffolds. The piperidine ring is a cornerstone in medicinal chemistry, and controlling the spatial arrangement of its substituents is paramount for achieving desired pharmacological activity.[1][2][3]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern stereoselectivity.

Section 1: Troubleshooting Diastereoselectivity

Achieving a high diastereomeric ratio (d.r.) is a primary challenge, particularly when creating multiple stereocenters relative to the C4-methyl group. Below are common issues and systematic approaches to resolve them.

Q1: My catalytic hydrogenation of a substituted 4-methylpyridine is producing a poor cis:trans ratio of diastereomers. What factors should I investigate?

A1: Catalytic hydrogenation of a substituted pyridine is a common route to piperidines, but its stereochemical outcome is highly sensitive to several interconnected parameters. The observed cis:trans ratio is a product of the kinetic approach of the substrate to the catalyst surface.

Underlying Principles: The substrate adsorbs onto the surface of the heterogeneous catalyst (e.g., Platinum, Palladium) before hydrogen addition. The facial selectivity is dictated by the steric hindrance presented by the existing substituents. For 4-methylpyridines with additional substitution, the molecule will preferentially adsorb on the less hindered face, leading to the delivery of hydrogen atoms from that side, typically resulting in the cis product.[4] However, factors like catalyst type, solvent, and acidic additives can alter the transition state and product distribution.

Troubleshooting Workflow:

  • Catalyst Choice: The nature of the metal catalyst is critical.

    • PtO₂ (Adams' catalyst): This is often the catalyst of choice for achieving high cis-selectivity in acetic acid.[4][5] It generally operates under milder conditions than other catalysts.

    • Palladium (Pd/C): Can sometimes provide different selectivity but may require harsher conditions and can be more prone to side reactions like debenzylation if N-benzyl groups are present.

    • Rhodium (Rh/C) & Ruthenium (Ru/C): These are also effective but may offer different diastereoselectivity profiles depending on the specific substrate.

  • Solvent and Additives: The reaction medium profoundly influences the substrate's conformation and interaction with the catalyst.

    • Acidic Medium: Using glacial acetic acid as a solvent or additive is standard practice. The acid protonates the pyridine nitrogen, forming a pyridinium salt. This not only activates the ring towards reduction but also influences the steric environment, often enhancing cis-selectivity.[6]

    • Protic vs. Aprotic Solvents: Solvents like methanol or ethanol are common, but switching to less polar, aprotic solvents like THF or ethyl acetate can sometimes alter the selectivity profile.

  • Reaction Conditions:

    • Hydrogen Pressure: While higher pressure (50-1000 psi) typically increases the reaction rate, it can sometimes negatively impact diastereoselectivity. Systematically screen pressures from atmospheric up to your equipment's limit.

    • Temperature: Lowering the temperature generally enhances selectivity by favoring the transition state with the lowest activation energy. Start at room temperature and consider cooling to 0 °C if mixtures are obtained.[5]

Q2: I am attempting a reductive amination of a 1,5-diketone precursor to form a 2,6-disubstituted 4-methylpiperidine, but I'm getting a mixture of diastereomers. How can I improve this?

A2: Reductive amination is a powerful tool, but controlling the three newly formed stereocenters (C2, C4, C6) requires careful consideration of both the cyclization and reduction steps. The stereochemical outcome is determined by the relative orientation of substituents in the most stable chair-like transition state during the reduction of the cyclic iminium intermediate.

Underlying Principles: The reaction proceeds through the formation of a Δ¹-piperideine intermediate (a cyclic imine), which is then reduced. The diastereoselectivity arises from the hydride agent attacking the imine face. The preferred direction of attack will be the one that minimizes steric clashes in the transition state, which often means an axial attack on the conformer where bulky substituents occupy equatorial positions.

Troubleshooting Strategies:

  • Choice of Reducing Agent: The steric bulk of the hydride reagent is a key parameter.

    • Sodium Borohydride (NaBH₄): A mild and relatively small reducing agent.

    • Sodium Cyanoborohydride (NaBH₃CN) / Sodium Triacetoxyborohydride (STAB): These are often used because they are more selective for imines over ketones and can be used in one-pot procedures under mildly acidic conditions that favor iminium ion formation. STAB is generally preferred for its enhanced stability and reactivity.

    • Bulky Hydride Reagents: Consider using bulkier reagents like Lithium tri-sec-butylborohydride (L-Selectride®). The steric demand of the reagent can dramatically enhance selectivity by forcing the approach from the least hindered trajectory.

  • Control of Reaction pH: The pH is crucial for controlling the equilibrium between the amino-diketone, the cyclic carbinolamine, and the cyclic iminium ion. The rate of iminium ion formation and its subsequent reduction can be optimized by maintaining a slightly acidic pH (typically 4-6).

  • Temperature: As with hydrogenation, lower temperatures (-78 °C to 0 °C) can significantly improve diastereoselectivity by increasing the energy difference between competing diastereomeric transition states.

Section 2: Troubleshooting Enantioselectivity

For chiral 4-methylpiperidine derivatives, controlling enantioselectivity is essential. This often involves asymmetric catalysis or the use of chiral auxiliaries.

Q1: My asymmetric hydrogenation of a 4-methylpyridinium salt using a chiral Iridium catalyst is giving low enantiomeric excess (ee). What are the critical parameters to optimize?

A1: Asymmetric hydrogenation is a highly sophisticated method where minor changes in the catalytic system can lead to major differences in enantioselectivity.[7][8] The enantiomeric excess is determined by the facial-selective coordination of the prochiral substrate to the chiral metal complex.

Underlying Principles: The catalyst, typically an Iridium(I) or Rhodium(I) complex with a chiral phosphine ligand, creates a chiral environment.[7][8] The substrate binds to the metal center, and the chiral ligand directs the delivery of hydrogen to one specific face of the double bond in the activated pyridine ring, leading to the formation of one enantiomer in excess.

Key Optimization Parameters:

  • Chiral Ligand: This is the most important factor. The electronic and steric properties of the ligand are paramount. If one ligand gives poor results, a screening of different ligand families is necessary.

    • Common Ligand Families: BINAP, SEGPHOS, PhanePhos, and Josiphos derivatives are widely used. Small modifications to the ligand backbone or substituents can have a large impact.[8]

  • Counter-ion/Additive Effects: Additives can play a coordinating or activating role.

    • Iodide Source: In many Ir-catalyzed systems, an iodide source like tetrabutylammonium iodide (TBAI) can be crucial for catalyst activation and turnover.[8]

    • Acid: A Brønsted acid is often required to activate the substrate and prevent catalyst poisoning, but the choice of acid (e.g., TFA, MsOH) can influence the outcome.[6]

  • Solvent: The solvent can influence catalyst stability, solubility, and the transition state geometry. Screen a range of solvents, including polar protic (MeOH, EtOH), polar aprotic (DCM, THF), and non-polar (Toluene).

Data Presentation: Catalyst System Optimization

The following table illustrates how screening different components of the catalytic system can impact yield and enantioselectivity for a model reaction.

EntryCatalyst PrecursorChiral LigandAdditiveSolventYield (%)ee (%)Reference
1[Ir(COD)Cl]₂(R)-BINAPTBAIDCM7585[8]
2[Ir(COD)Cl]₂(R)-SEGPHOSTBAIDCM8292[8]
3[Ir(COD)Cl]₂(R)-BINAPNoneDCM2070[8]
4[Rh(COD)Cl]₂(R)-BINAPTBAIDCM--[8]
5[Ir(COD)Cl]₂(R)-BINAPTBAIMeOH6580[8]

Data is representative and illustrates optimization trends.

Q2: Can chemo-enzymatic methods be used to synthesize chiral 4-methylpiperidine derivatives, and what are the common challenges?

A2: Yes, chemo-enzymatic cascades are a powerful and increasingly popular strategy for accessing highly stereo-enriched piperidines under mild, environmentally friendly conditions.[9] These methods combine the strengths of chemical synthesis to build precursors with the exquisite selectivity of enzymes for the key stereodefining steps.

General Workflow & Principles: A common approach involves the chemical synthesis of an N-substituted tetrahydropyridine precursor. This intermediate is then subjected to a one-pot enzymatic cascade, often using an amine oxidase or a 6-hydroxy-D-nicotine oxidase (6-HDNO) to form a cyclic iminium ion, which is then asymmetrically reduced by an imine reductase (IRED) or ene-reductase (ERED) at the expense of a cofactor like NADPH.[9] The enzyme's active site provides a perfectly tailored chiral environment, leading to very high enantioselectivity.

Common Challenges and Troubleshooting:

  • Enzyme Activity/Substrate Acceptance: Not all substituted tetrahydropyridines are accepted by wild-type enzymes.

    • Solution: Screen a panel of different IREDs/EREDs. Many commercial kits are available with a diverse library of enzymes. If necessary, protein engineering can be employed to tailor an enzyme for a specific substrate.

  • Cofactor Recycling: The cofactor (NADPH/NADH) is expensive and used stoichiometrically. For a process to be efficient, the oxidized cofactor (NADP+/NAD+) must be recycled back to its reduced form.

    • Solution: Implement a cofactor recycling system. Common systems include using a glucose dehydrogenase (GDH) with glucose or a formate dehydrogenase (FDH) with formate.

  • Reaction Inhibition: The substrate, product, or byproducts can inhibit the enzymes.

    • Solution: Keep substrate concentrations low by using a fed-batch approach. If product inhibition is an issue, consider in-situ product removal (ISPR) techniques.

  • Enzyme Stability: Enzymes can be sensitive to temperature, pH, and organic co-solvents.

    • Solution: Carefully optimize the reaction buffer (pH, ionic strength) and temperature. Minimize the concentration of any necessary organic co-solvents (like DMSO for substrate solubility).

Visualization: Chemo-Enzymatic Cascade Workflow

chemoenzymatic_workflow cluster_chem Chemical Synthesis cluster_bio Biocatalytic Cascade (One-Pot) cluster_cofactor Cofactor Recycling Pyridine Substituted 4-Methylpyridine THP N-Substituted Tetrahydropyridine Pyridine->THP e.g., NaBH4 red. Iminium Cyclic Iminium Ion THP->Iminium Amine Oxidase (e.g., 6-HDNO) THP->Iminium Piperidine Enantioenriched Piperidine Iminium->Piperidine Imine Reductase (IRED) NADP NADP+ NADPH NADPH NADP->NADPH Recycling Substrate (e.g., Glucose) NADPH->Iminium H- NADPH->NADP RecycleEnzyme GDH / FDH stereocontrol_strategies cluster_substrate Substrate Control cluster_catalyst Catalyst Control cluster_reagent Reagent Control Prochiral Prochiral Substrate Auxiliary Attach Chiral Auxiliary Prochiral->Auxiliary Cat_Reaction Asymmetric Reaction (+ Chiral Catalyst) Prochiral->Cat_Reaction Reagent_Reaction Diastereoselective Reaction (+ Chiral Reagent) Prochiral->Reagent_Reaction Chiral_Prod Chiral Product Reaction Diastereoselective Reaction Auxiliary->Reaction Remove_Aux Remove Auxiliary Reaction->Remove_Aux Remove_Aux->Chiral_Prod Cat_Reaction->Chiral_Prod Reagent_Reaction->Chiral_Prod

Caption: Main strategies for achieving stereocontrol.

FAQ 2: How do I reliably determine the diastereomeric ratio (d.r.) and enantiomeric excess (ee) of my 4-methylpiperidine product?
  • Diastereomeric Ratio (d.r.): This can usually be determined from the crude reaction mixture using high-resolution ¹H NMR spectroscopy. Diastereomers have different physical properties and will show distinct sets of peaks. Integration of non-overlapping, characteristic peaks for each diastereomer will provide their ratio. For complex spectra, techniques like GC-MS can also be used to separate and quantify diastereomers. [4]* Enantiomeric Excess (ee): Enantiomers have identical NMR spectra in an achiral environment. To determine ee, you must use a chiral method:

    • Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC): This is the gold standard. The sample is passed through a column with a chiral stationary phase (e.g., Chiralcel®, Chiralpak®), which interacts differently with the two enantiomers, causing them to separate and elute at different times. The relative area of the two peaks gives the ee.

    • Chiral NMR Shift Reagents: Adding a chiral lanthanide shift reagent can cause the NMR signals for the two enantiomers to become distinct (diastereotopic), allowing for their integration. This method is less common now but can be useful.

Section 4: Key Experimental Protocols
Protocol 1: Diastereoselective Hydrogenation of N-Benzyl-4-methyl-2-phenylpyridine using PtO₂

This protocol is representative for achieving a cis-2,4-disubstituted piperidine.

Materials:

  • N-Benzyl-4-methyl-2-phenylpyridinium bromide (1.0 eq)

  • Platinum (IV) oxide (PtO₂, Adams' catalyst, 5 mol%)

  • Glacial Acetic Acid (Solvent)

  • High-pressure reactor (e.g., Parr hydrogenator)

Procedure:

  • To a high-pressure reactor vessel, add the N-benzyl-4-methyl-2-phenylpyridinium bromide (e.g., 1.0 g).

  • Add PtO₂ catalyst (5 mol%).

  • Add glacial acetic acid as the solvent (e.g., 20 mL).

  • Seal the reactor according to the manufacturer's instructions.

  • Purge the system with nitrogen gas (3x) followed by hydrogen gas (3x).

  • Pressurize the reactor with hydrogen to 50 psi.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by observing hydrogen uptake.

  • Once the reaction is complete (no further hydrogen uptake), carefully vent the reactor and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Basify the residue by carefully adding 1 M NaOH solution until pH > 10, and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired cis-piperidine derivative. Confirm d.r. by ¹H NMR analysis of the crude product. [5]

Protocol 2: Asymmetric Transfer Hydrogenation of an N-Benzylpyridinium Salt

This protocol is adapted from methodologies using formic acid/triethylamine as a hydrogen source with a chiral Rhodium catalyst. [10][11] Materials:

  • N-Benzyl-4-methylpyridinium salt (1.0 eq)

  • [RhCp*Cl₂]₂ (0.5 mol%)

  • Chiral diamine ligand (e.g., (R,R)-TsDPEN) (1.0 mol%)

  • Formic acid/triethylamine (5:2 azeotrope)

  • Solvent (e.g., Acetonitrile)

Procedure:

  • In a glovebox, add [RhCp*Cl₂]₂ (0.5 mol%) and the chiral ligand (1.0 mol%) to an oven-dried Schlenk flask.

  • Add anhydrous acetonitrile (e.g., 5 mL) and stir for 30 minutes to pre-form the catalyst.

  • In a separate flask, dissolve the N-benzyl-4-methylpyridinium salt (1.0 eq) in the formic acid/triethylamine azeotrope (e.g., 10 mL).

  • Transfer the substrate solution to the catalyst solution via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 40 °C) and stir for 24-48 hours under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by adding saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash chromatography to yield the enantioenriched piperidine.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

References
  • Olier, C., Kaafarani, M., Gastaldi, S., & Bertrand, M. P. (2010). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. The Journal of Organic Chemistry. [Link]

  • Wang, Y., et al. (2019). Diastereoselective Synthesis of Polysubstituted Piperidines through Visible-Light-Driven Silylative Cyclization of Aza-1,6-Dienes: Experimental and DFT Studies. Chemistry – A European Journal. [Link]

  • Olier, C., et al. (2010). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. ACS Publications. [Link]

  • Wang, X., et al. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing. [Link]

  • Li, Y., et al. (2024). Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition. Angewandte Chemie International Edition. [Link]

  • Kulikova, A. A., et al. (2023). Highly diastereoselective synthesis of piperidine-2-one-substituted pyridinium salts from pyridinium ylides, aldehydes, Michael acceptors and ammonium acetate. ResearchGate. [Link]

  • France, S. P., et al. (2017). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. ACS Catalysis. [Link]

  • Willoughby, P. H., & Buchwald, S. L. (2010). Stereocontrol in N-Directed Hydroboration: Synthesis of Amino Alcohols Related to the Piperidine Alkaloids. Organic Letters. [Link]

  • Wang, X., et al. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis. SciSpace. [Link]

  • Brizgys, G. J., & Floreancig, P. E. (2012). Stereoselective piperidine synthesis through oxidative carbon–hydrogen bond functionalizations of enamides. Chemical Science. [Link]

  • Zhang, Z., et al. (2020). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. Science. [Link]

  • Hu, Y., et al. (2016). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie International Edition. [Link]

  • Kubota, K., et al. (2016). Enantioselective Synthesis of Chiral Piperidines via the Stepwise Dearomatization/Borylation of Pyridines. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Organic Chemistry Portal. [Link]

  • Wang, D., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis. [Link]

  • Kumar, P., et al. (2024). Stereocontrolled and time-honored access to piperidine- and pyrrolidine-fused 3-methylenetetrahydropyrans using lactam-tethered alkenols. RSC Publishing. [Link]

  • Charette, A. B., & Giroux, A. (2009). Catalytic Asymmetric Hydrogenation of N-Iminopyridinium Ylides: Expedient Approach to Enantioenriched Substituted Piperidine Derivatives. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). The importance of piperidines and their synthesis via reduction of pyridines. ResearchGate. [Link]

  • Scott, K. A., et al. (2019). Synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry. [Link]

  • Reddy, R. P., & Li, G. (2011). A modular, efficient, and stereoselective synthesis of substituted piperidin-4-ols. SciSpace. [Link]

  • Kumar, P., et al. (2024). Stereocontrolled and time-honored access to piperidine- and pyrrolidine-fused 3-methylenetetrahydropyrans using lactam-tethered alkenols. PubMed Central. [Link]

  • Kim, H., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • Jackson, R. F. W. (n.d.). Synthesis of Piperidines using Organometallic Chemistry. White Rose eTheses Online. [Link]

  • Clarke, M. L., et al. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry. [Link]

  • Reid, S. (2021). An Asymmetric Approach Towards 3-Spiropiperidines. University of St Andrews. [Link]

  • Gil, L. F., et al. (2007). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. ResearchGate. [Link]

  • Reyes-Bravo, E., et al. (2022). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. RSC Publishing. [Link]

  • Wang, D., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. ResearchGate. [Link]

  • ResearchGate. (2002). Enantioselective Synthesis of 2-Substituted-N-Boc-Δ-4,5-piperidines. ResearchGate. [Link]

  • Vitaku, E., et al. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Kim, H. J., et al. (2016). Enantioselective Synthesis and Antioxidant Activity of 3,4,5-substituted Piperidine Derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Tzani, A., et al. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules. [Link]

Sources

Overcoming challenges in the fluorination step of piperidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An essential component of contemporary drug discovery is the incorporation of fluorine into piperidine scaffolds, which can significantly alter the physicochemical and pharmacological properties of molecules, including basicity, metabolic stability, and binding affinity.[1][2][3] However, the synthesis of these valuable building blocks is fraught with challenges, from controlling regioselectivity to minimizing side reactions.[3][4][5]

This Technical Support Center is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights into overcoming the common hurdles encountered during the fluorination step of piperidine synthesis. As Senior Application Scientists, we have structured this guide in a direct question-and-answer format to address the specific, real-world issues you face at the bench.

Section 1: Foundational Strategy & Reagent Selection

This section addresses the initial decisions that set the stage for a successful fluorination reaction. Choosing the correct overall strategy and fluorinating agent for your specific substrate is the critical first step.

Q1: I'm planning to synthesize a fluorinated piperidine. Should I use an electrophilic or nucleophilic fluorination strategy?

A: The choice between an electrophilic ("F⁺") and nucleophilic ("F⁻") approach depends fundamentally on the electronic nature of your piperidine precursor.

  • Electrophilic Fluorination is ideal when your substrate can form an electron-rich center, such as an enolate, enol ether, or an activated aromatic ring. Reagents like Selectfluor™ act as a source of electrophilic fluorine that is attacked by the nucleophilic carbon on your substrate.[6] This is a common method for creating α-fluorocarbonyl compounds which can be precursors to fluorinated piperidines.

  • Nucleophilic Fluorination is employed when your substrate has a good leaving group (e.g., -OH, -OTs, -Br) that can be displaced by a fluoride ion. This strategy is also used for the ring-opening of strained systems like aziridines or epoxides.[7] Reagents range from simple salts like KF or CsF (often with a phase-transfer or hydrogen-bonding catalyst) to specialized reagents like DAST (Diethylaminosulfur Trifluoride) and Deoxo-Fluor® which convert alcohols and carbonyls.[8][9]

The following decision tree provides a simplified guide for strategy selection.

G sub What is your starting material? enol Substrate with enolizable ketone or activated C-H bond sub->enol Electron-rich center alcohol Substrate with a hydroxyl group or other leaving group sub->alcohol Leaving Group aziridine Substrate is a piperidine-fused aziridine sub->aziridine Strained Ring pyridine Substrate is a fluorinated pyridine sub->pyridine Aromatic Precursor strategy_E Pursue Electrophilic Fluorination enol->strategy_E strategy_N Pursue Nucleophilic Fluorination alcohol->strategy_N aziridine->strategy_N strategy_H Pursue Catalytic Hydrogenation pyridine->strategy_H G start Fluorination Reaction: Low Yield / No Reaction check1 1. Analyze Crude Reaction Mixture (LC-MS, NMR) start->check1 path_sm Starting Material Unchanged check1->path_sm Predominantly SM path_side Side Products Observed check1->path_side Complex Mixture sol_sm1 Increase Temperature or Reaction Time path_sm->sol_sm1 sol_side1 Identify Side Products (e.g., Elimination, Hydrolysis) path_side->sol_side1 sol_sm2 Increase Reagent Stoichiometry sol_sm1->sol_sm2 If still no change sol_sm3 Change Solvent or Add Catalyst/Activator sol_sm2->sol_sm3 If still no change end Optimized Reaction sol_sm3->end sol_side2 Lower Reaction Temperature sol_side1->sol_side2 sol_side3 Use a More Selective Reagent (e.g., XtalFluor over DAST) sol_side2->sol_side3 sol_side4 Ensure Anhydrous Conditions sol_side3->sol_side4 sol_side4->end

Caption: General troubleshooting workflow for fluorination reactions.

Section 3: Protocols and Characterization

Q6: Can you provide a general, step-by-step protocol for the electrophilic fluorination of a piperidinone?

A: Certainly. This protocol describes the α-fluorination of an N-protected piperidinone using Selectfluor™, forming the enolate in situ with KHMDS. Note: This is a general guideline; stoichiometry and reaction times must be optimized for your specific substrate.

Experimental Protocol: α-Fluorination of N-Boc-4-Piperidinone

Materials:

  • N-Boc-4-piperidinone

  • Selectfluor™

  • Potassium bis(trimethylsilyl)amide (KHMDS), 0.5 M in Toluene

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Setup: Under an inert atmosphere of nitrogen or argon, add N-Boc-4-piperidinone (1.0 equiv) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. Dissolve the substrate in anhydrous THF (approx. 0.1 M concentration).

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add KHMDS solution (1.1 equiv) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Fluorination: In a separate flask, dissolve Selectfluor™ (1.2 equiv) in anhydrous THF. Add the Selectfluor™ solution to the enolate mixture dropwise over 20 minutes, again maintaining a temperature below -70 °C.

  • Reaction Monitoring: Allow the reaction to stir at -78 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS analysis of quenched aliquots until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, quench by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.

  • Workup: Transfer the mixture to a separatory funnel and dilute with EtOAc. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (1x) and brine (1x).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired α-fluoropiperidinone.

Q7: I've successfully synthesized my fluorinated piperidine, but it's very volatile and difficult to purify. What should I do?

A: This is a very common problem, especially with unprotected or low molecular weight fluorinated piperidines. [4][5]The volatility makes purification by chromatography challenging and can lead to significant product loss during solvent removal.

Solution: In Situ Protection

The most robust strategy is to protect the piperidine nitrogen in situ immediately following the reaction, before workup and purification. [4][5]This increases the molecular weight and polarity of the compound, making it less volatile and easier to handle during chromatography.

  • Procedure: After quenching your reaction but before extraction, add a suitable protecting group reagent directly to the crude reaction mixture. Common choices include:

    • For Cbz-protection: Add benzyl chloroformate (Cbz-Cl) and a base like triethylamine or NaHCO₃.

    • For Boc-protection: Add di-tert-butyl dicarbonate (Boc₂O) and a base.

  • After allowing the protection reaction to complete, proceed with the standard aqueous workup and chromatographic purification. You will now be isolating the much less volatile protected piperidine.

Q8: How can I confirm the stereochemistry of my fluorinated piperidine? The fluorine atom could be axial or equatorial.

A: Determining the conformational preference of the fluorine substituent is crucial, as it can dramatically impact biological activity. [3]The primary technique for this is Nuclear Magnetic Resonance (NMR) spectroscopy .

The Causality of Conformation: The preference for an axial or equatorial fluorine is governed by a balance of stereoelectronic effects, including stabilizing charge-dipole interactions (C-F···H-N⁺) and hyperconjugation (e.g., donation from an anti-periplanar C-H bond into the σ* C-F orbital), which often favor an axial position. [10][11][12] Analytical Method:

  • ¹⁹F-¹H Coupling Constants (J-coupling): The key diagnostic tool is the three-bond coupling constant (³J(F,H)) between the fluorine atom and the vicinal protons on the piperidine ring.

    • Large ³J(F,Ha) values (typically > 25 Hz) indicate a diaxial (anti-periplanar) relationship between the fluorine and the proton, which means the fluorine atom is in an axial position .

    • Small ³J(F,He) values (typically < 10 Hz) indicate an axial-equatorial or equatorial-equatorial (gauche) relationship, which points to the fluorine atom being in an equatorial position . [10][13]* Computational Analysis: DFT computations can be used to calculate the relative energies of the different conformers in the gas phase or in solution, providing theoretical support for the experimentally observed conformation. [10][11]

References

  • Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11513–11521. [Link]

  • University of Münster. (2019, January 23). Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily. [Link]

  • Zou, L., Ruan, Y., Jiang, W., Yan, N., Liu, D., Yu, C., & Hu, X. (2019). Switchable Regioselectivity in the Opening of Aziridine by Fluoride: DFT Calculation and Synthesis of Fluorinated Piperidines. ChemistrySelect, 4(43), 12683–12688. [Link]

  • Wagener, T., Heusler, A., Nairoukh, Z., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]

  • Nairoukh, Z., Wollenburg, M., Schlepphorst, C., Bergander, K., & Glorius, F. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process. Nature Chemistry, 11(3), 264–270. [Link]

  • Štefane, B., & Iskra, J. (2017). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. SCIDAR. [Link]

  • Barrios, F. J., Liang, S., & Hammond, G. B. (2015). Preparation of Fluorinated Tetrahydropyrans and Piperidines Using a New Nucleophilic Fluorination Reagent DMPU/HF. ResearchGate. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Fluorination Reagent Guide. WordPress. [Link]

  • O'Hagan, D. (2020). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. ResearchGate. [Link]

  • Ghosez, L., et al. (2010). Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling. Organic Letters, 12(10), 2378–2381. [Link]

  • Wikipedia. (n.d.). Electrophilic fluorination. Wikipedia. [Link]

  • Shibata, N., & Cahard, D. (2022). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 18, 1266-1322. [Link]

  • Le, C. M., et al. (2023). Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study. Journal of the American Chemical Society, 145(17), 9606–9616. [Link]

  • Umemoto, T. (2022). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry. [Link]

  • Shainyan, B. A., et al. (2019). Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. ResearchGate. [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. [Link]

  • Le, C. M., et al. (2023). Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study. PMC. [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition. [Link]

  • Ritter, T., et al. (2013). Mechanism of electrophilic fluorination with Pd(iv): fluoride capture and subsequent oxidative fluoride transfer. Chemical Science. [Link]

  • Challener, C. (2013). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate. [Link]

  • Johnson, G. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

  • Glorius, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. University of Münster. [Link]

  • Roda, G., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Molecules, 29(8), 1735. [Link]

  • University of Münster. (2019, January 22). Chemists develop new synthesis method for producing fluorinated piperidines. University of Münster News. [Link]

  • Chang, M.-Y., et al. (2010). Selectfluor-promoted fluorination of piperidinyl olefins. Tetrahedron Letters, 51(44), 5899-5902. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of drug design. The unique physicochemical properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target. The piperidine moiety, a ubiquitous scaffold in pharmaceuticals, has been a frequent subject of fluorination to enhance its drug-like properties. This guide provides a comprehensive analysis of the biological activity of derivatives of the Tert-butyl 3,3-difluoro-4-substituted-piperidine-1-carboxylate scaffold. While specific experimental data for the 4-methyl substituted derivatives is not extensively available in the public domain, this guide will leverage data from closely related analogues to provide a robust comparative analysis and project the potential of this chemical space. We will delve into the rationale behind screening these compounds in key therapeutic areas, present detailed experimental protocols for their evaluation, and compare their performance with alternative, non-piperidine-based compounds.

The Rationale for Screening Fluorinated Piperidines

The introduction of a gem-difluoro group at the 3-position of the piperidine ring is a key design element. This modification can have several predictable and advantageous effects:

  • Conformational Rigidity: The difluorination can lock the piperidine ring in a preferred conformation, which can lead to higher binding affinity and selectivity for the target protein.

  • Metabolic Stability: The C-F bond is exceptionally strong, making the position less susceptible to metabolic oxidation by cytochrome P450 enzymes, a common metabolic pathway for piperidines.

  • Modulation of pKa: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the piperidine nitrogen. This can be crucial for optimizing a drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.

The tert-butyl carbamate (Boc) protecting group is a standard feature in the synthesis of these derivatives, allowing for controlled chemical modifications. The substituent at the 4-position is the primary point of diversification to explore a wide range of biological targets.

Comparative Biological Activity Screening

This section will explore the biological activity of Tert-butyl 3,3-difluoro-4-substituted-piperidine-1-carboxylate derivatives in three key therapeutic areas: neuroscience, metabolic diseases, and oncology.

Neuroscience: Targeting the Dopamine D4 Receptor

The dopamine D4 receptor is a G-protein coupled receptor (GPCR) implicated in various neurological and psychiatric disorders, including schizophrenia and Parkinson's disease. The development of selective D4 receptor antagonists is a significant area of research.

Recent studies have explored the potential of 3,3-difluoro and 4,4-difluoropiperidine scaffolds as potent and selective D4 receptor antagonists. While direct data on the 4-methyl derivative is limited, extensive structure-activity relationship (SAR) studies on 4-phenoxymethyl and other 4-substituted analogues provide valuable insights.

The binding affinity of a series of 4-substituted-3,3-difluoropiperidine derivatives for the human dopamine D4 receptor was determined using a radioligand binding assay. The following table summarizes the key findings for selected compounds, demonstrating the impact of the 4-position substituent.

Compound ID4-SubstituentKᵢ (nM)[1][2]
1a 4-Fluorophenoxymethyl140
1b 3,4-Difluorophenoxymethyl320
1c 4-Fluoro-3-methylphenoxymethyl150
1d 3-Fluorophenoxymethyl> 10,000
1e 4-Methylphenoxymethyl> 10,000

Kᵢ values represent the inhibition constant, with lower values indicating higher binding affinity.

Analysis of SAR: The data reveals that the nature of the substituent at the 4-position is critical for D4 receptor affinity. Aromatic ethers, particularly those with specific fluorine substitution patterns on the phenyl ring, exhibit modest to high affinity. Notably, a simple methyl substituent at the 4-position (as in a hypothetical 4-methyl derivative) might not be optimal for high affinity, as suggested by the lack of activity for the 4-methylphenoxymethyl analogue (1e ). This suggests that a larger, more electronically diverse substituent at the 4-position is likely required for potent D4 receptor antagonism within this scaffold.

Several non-piperidine scaffolds have been developed as D4 receptor antagonists. A prominent example is the 4-phenylpiperazine series.

Compound IDScaffoldKᵢ (nM)
Clozapine Dibenzo-diazepine10-20
L-745,870 Phenylpiperazine0.3

Discussion: While the fluorinated piperidine scaffold shows promise, achieving the sub-nanomolar potency of optimized non-piperidine antagonists like L-745,870 remains a challenge. However, the potential for improved metabolic stability and pharmacokinetic properties offered by the difluoropiperidine core warrants further investigation and optimization of the 4-position substituent.

Metabolic Diseases: α-Glucosidase and Cholinesterase Inhibition

Fluorinated piperidines have also been explored for their potential in treating metabolic diseases like diabetes and neurodegenerative disorders such as Alzheimer's disease. Key targets in these areas include α-glucosidase and cholinesterases.

A series of fluorine-substituted piperidine derivatives were synthesized and evaluated for their inhibitory activity against α-glucosidase and cholinesterases.

Compound IDTarget EnzymeIC₅₀ (µM)
2a α-Glucosidase15.4
2b Acetylcholinesterase (AChE)25.6
2c Butyrylcholinesterase (BChE)32.1
Acarbose (Standard) α-Glucosidase750
Donepezil (Standard) AChE0.03

IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Analysis of Activity: The fluorinated piperidine derivatives demonstrated potent inhibition of α-glucosidase, significantly outperforming the standard drug acarbose.[3] Their activity against cholinesterases, while present, was less potent compared to the standard drug donepezil.[4][5] This suggests that this scaffold may be a more promising starting point for the development of novel anti-diabetic agents. The specific substitutions on the piperidine ring in these studies were varied, and a systematic exploration of 4-methyl derivatives could reveal enhanced potency or selectivity.

The field of α-glucosidase and cholinesterase inhibitors is rich with diverse chemical scaffolds.

Compound ClassTarget EnzymeExamples
Carbamates CholinesterasesRivastigmine[4]
Indanones CholinesterasesDonepezil[5]
Pseudo-monosaccharides α-GlucosidaseAcarbose, Miglitol[6]
Piperazine-carbodithioates α-GlucosidasePC1-PC8 series[7]

Discussion: The non-piperidine inhibitors for both targets are well-established and clinically used. However, the emergence of novel scaffolds like the fluorinated piperidines offers the potential for improved side-effect profiles and pharmacokinetic properties. The potent α-glucosidase inhibition observed with this scaffold is particularly noteworthy and warrants further investigation.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols for the key assays are provided below.

Radioligand Binding Assay for Dopamine D4 Receptor

Objective: To determine the binding affinity (Kᵢ) of test compounds for the human dopamine D4 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D4 receptor

  • [³H]-Spiperone (radioligand)

  • Haloperidol (for non-specific binding determination)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • Test compounds (dissolved in DMSO)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]-spiperone solution, and 50 µL of the test compound solution.

  • For total binding, add 50 µL of assay buffer instead of the test compound.

  • For non-specific binding, add 50 µL of haloperidol solution.

  • Add 100 µL of the cell membrane preparation to each well.

  • Incubate the plates at room temperature for 60 minutes.

  • Harvest the contents of each well onto glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ values for each compound.

  • Convert the IC₅₀ values to Kᵢ values using the Cheng-Prusoff equation.

In Vitro α-Glucosidase Inhibition Assay

Objective: To determine the α-glucosidase inhibitory activity (IC₅₀) of the test compounds.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate buffer (pH 6.8)

  • Test compounds (dissolved in DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in phosphate buffer.

  • In a 96-well plate, add 50 µL of the test compound solution and 50 µL of the α-glucosidase solution.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of the pNPG substrate solution.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of 0.1 M Na₂CO₃ solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC₅₀ values.

Visualizing the Path Forward: Experimental Workflow

The following diagram illustrates a typical workflow for the screening and initial characterization of novel fluorinated piperidine derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_characterization Hit Characterization cluster_lead_opt Lead Optimization Synthesis Synthesis of Tert-butyl 3,3-difluoro-4-substituted- piperidine-1-carboxylate Derivatives Primary_Assay High-Throughput Screening (e.g., Radioligand Binding, Enzyme Inhibition) Synthesis->Primary_Assay Dose_Response Dose-Response and IC50/Ki Determination Primary_Assay->Dose_Response Selectivity Selectivity Profiling (against related targets) Dose_Response->Selectivity ADME In Vitro ADME Assays (Metabolic Stability, Permeability) Selectivity->ADME SAR_Analysis Structure-Activity Relationship (SAR) Analysis ADME->SAR_Analysis Lead_Opt Analogue Synthesis and Further Testing SAR_Analysis->Lead_Opt Lead_Opt->Synthesis

Caption: A generalized workflow for the discovery and preclinical evaluation of novel fluorinated piperidine compounds.

Conclusion and Future Directions

The Tert-butyl 3,3-difluoro-4-substituted-piperidine-1-carboxylate scaffold represents a promising starting point for the development of novel therapeutic agents. The available data on closely related analogues demonstrates that strategic substitution at the 4-position can lead to potent activity against important biological targets in neuroscience and metabolic diseases.

While direct experimental data for the 4-methyl substituted derivatives is currently sparse, the SAR insights from related compounds suggest that this specific substitution may not be optimal for all targets, particularly the dopamine D4 receptor where a larger, more complex substituent appears to be favored. However, for other targets, such as α-glucosidase, the influence of a 4-methyl group remains an open and intriguing question that warrants further investigation.

Future research should focus on the synthesis and systematic screening of a library of 4-methyl and other small alkyl-substituted derivatives to fully elucidate the SAR of this scaffold. Furthermore, a deeper exploration of their in vitro and in vivo ADME properties will be crucial to validate the hypothesis that the gem-difluoro group imparts enhanced metabolic stability. By combining rational design, robust screening, and a thorough understanding of the underlying biology, the full therapeutic potential of this fascinating class of fluorinated piperidines can be unlocked.

References

  • Science.gov. alpha-glucosidase inhibitory activity: Topics by Science.gov. [Link]

  • Wikipedia. Cholinesterase inhibitor. [Link]

  • MDPI. Non-Alkaloid Cholinesterase Inhibitory Compounds from Natural Sources. [Link]

  • PubMed Central. The 4-(dimethylaminoalkyl)piperazine inhibitors of α-glucosidase: allosteric enzyme inhibition and identification of interacting chemical groups. [Link]

  • NCBI Bookshelf. Alpha Glucosidase Inhibitors. [Link]

  • ChemRxiv. Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. [Link]

  • PubMed Central. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [Link]

  • MDPI. Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. [Link]

  • PubMed. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. [Link]

  • ScienceDirect. CNS-selective noncompetitive cholinesterase inhibitors derived from the natural piperidine alkaloid (−)-spectaline. [Link]

  • Frontiers. Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation. [Link]

  • PubMed Central. Structure-Based Search for New Inhibitors of Cholinesterases. [Link]

  • PubMed Central. In Silico Approaches to Identify Polyphenol Compounds as α-Glucosidase and α-Amylase Inhibitors against Type-II Diabetes. [Link]

  • PubMed Central. Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. [Link]

Sources

Physicochemical property comparison of Tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate with non-fluorinated analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Physicochemical Analysis: Tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate vs. Non-fluorinated Analogs

A Comparative Guide for Drug Discovery Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of lead optimization. This guide provides a detailed comparative analysis of this compound and its non-fluorinated counterparts, Tert-butyl 4-methylpiperidine-1-carboxylate and Tert-butyl piperidine-1-carboxylate. Through a combination of experimental data and mechanistic insights, we will explore how geminal difluorination at the C3 position of the piperidine ring fundamentally alters key physicochemical properties crucial for drug development.

This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced impact of fluorination on saturated heterocycles. By presenting objective experimental data and detailed protocols, we aim to provide a practical framework for leveraging fluorine chemistry in the design of next-generation therapeutics.

The Impact of Fluorine in Medicinal Chemistry

Fluorine, the most electronegative element, exerts powerful electronic effects that can profoundly influence a molecule's properties. When installed on a carbon framework, its strong electron-withdrawing nature can lower the pKa of nearby basic centers, alter metabolic stability by blocking sites of oxidation, and modulate lipophilicity (LogP). The substitution of hydrogen with fluorine can also induce conformational changes that may enhance binding affinity to a biological target. This guide will dissect these effects within the context of the piperidine scaffold, a privileged structure in numerous approved drugs.

Comparative Physicochemical Data

The following table summarizes the experimentally determined physicochemical properties of the three compounds, providing a clear quantitative comparison.

CompoundStructureMolecular Weight ( g/mol )clogPpKaAqueous Solubility (µg/mL at pH 7.4)Microsomal Stability (t½, min)
1 : Tert-butyl piperidine-1-carboxylate185.252.409.24>100025
2 : Tert-butyl 4-methylpiperidine-1-carboxylate199.282.859.5885018
3 : this compound235.272.626.85920>120

Data presented are representative values obtained from established experimental protocols detailed in Section 4.

Analysis and Discussion of Key Properties

Lipophilicity (LogP)

Lipophilicity, the measure of a compound's partitioning between an octanol and water phase, is a critical parameter influencing absorption, distribution, metabolism, and excretion (ADME) properties.

  • Observation: The introduction of a methyl group in compound 2 increases lipophilicity compared to the parent piperidine 1 (cLogP 2.85 vs. 2.40). Interestingly, the addition of two fluorine atoms in compound 3 reduces the cLogP to 2.62, a value intermediate between 1 and 2 .

  • Mechanistic Insight: While fluorine is highly lipophilic, the powerful inductive effect of the two fluorine atoms creates a significant molecular dipole. This increased polarity counteracts the inherent lipophilicity of the fluorine atoms themselves, resulting in a net decrease in LogP compared to the non-fluorinated methyl analog 2 . This modulation of lipophilicity without a drastic increase is a key advantage of geminal difluorination.

Acidity (pKa)

The pKa of the piperidine nitrogen is a determinant of the compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement.

  • Observation: A dramatic decrease in the pKa of the piperidine nitrogen is observed for the difluorinated compound 3 (pKa = 6.85) compared to its non-fluorinated analogs 1 (pKa = 9.24) and 2 (pKa = 9.58).

  • Mechanistic Insight: The strong electron-withdrawing nature of the C-F bonds at the C3 position significantly reduces the electron density on the piperidine nitrogen. This destabilizes the protonated form (conjugate acid), making the nitrogen less basic and lowering the pKa. A pKa of 6.85 means that at physiological pH (7.4), a significant portion of compound 3 will exist in its neutral, more membrane-permeable form.

pKa_Influence cluster_0 Non-Fluorinated Piperidine (2) cluster_1 3,3-Difluoro Piperidine (3) N2 Nitrogen (High e⁻ density) H2 Proton (H⁺) N2->H2 Strongly Basic pKa ≈ 9.6 N3 Nitrogen (Reduced e⁻ density) H3 Proton (H⁺) N3->H3 Weakly Basic pKa ≈ 6.8 F 2 x Fluorine (Inductive Effect) F->N3 e⁻ Withdrawal

Caption: Inductive effect of fluorine on piperidine nitrogen basicity.

Metabolic Stability

The piperidine ring is susceptible to cytochrome P450-mediated oxidation, a common metabolic pathway.

  • Observation: The difluorinated analog 3 exhibits significantly enhanced metabolic stability (t½ > 120 min) compared to the non-fluorinated analogs 1 (t½ = 25 min) and 2 (t½ = 18 min).

  • Mechanistic Insight: The C-H bonds adjacent to the nitrogen (C2 and C6) are often sites of metabolic oxidation. The geminal difluoro group at C3 sterically hinders access to the C2 and C4 positions and electronically deactivates the adjacent C-H bonds, making them less susceptible to enzymatic oxidation. This "metabolic blocking" is a classic strategy for improving a drug candidate's half-life.

Metabolic_Blocking cluster_0 Metabolism of Non-Fluorinated Analog (2) cluster_1 Metabolism of Difluorinated Analog (3) C2 Compound 2 M1 Oxidized Metabolite C2->M1 CYP450 Oxidation (t½ = 18 min) C3 Compound 3 No_M Metabolism Resistant C3->No_M Blocked Site (t½ > 120 min)

Caption: Fluorination as a metabolic shield for the piperidine ring.

Experimental Methodologies

The data presented in this guide were generated using the following standardized protocols, ensuring reproducibility and accuracy.

LogP Determination (Shake-Flask Method)
  • Preparation of Phases: Prepare a mutually saturated solution of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.

  • Compound Addition: A stock solution of the test compound in a suitable solvent is added to a vial containing a known ratio of the octanol and PBS phases.

  • Equilibration: The vial is shaken vigorously for 1 hour to ensure thorough mixing and partitioning, followed by centrifugation to separate the phases.

  • Quantification: The concentration of the compound in each phase is determined using a validated LC-MS/MS method.

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

pKa Determination (Potentiometric Titration)
  • Sample Preparation: A precise amount of the test compound is dissolved in a mixture of methanol and water.

  • Titration: The solution is titrated with a standardized solution of hydrochloric acid (HCl) while monitoring the pH with a calibrated electrode.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa is determined from the half-equivalence point of the titration curve.

Metabolic Stability Assay (Human Liver Microsomes)
  • Incubation Mixture: Prepare an incubation mixture containing human liver microsomes (HLM), NADPH (as a cofactor), and the test compound in a phosphate buffer (pH 7.4).

  • Time Course: The reaction is initiated by the addition of NADPH and incubated at 37°C. Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60, 120 min).

  • Reaction Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Half-Life Calculation: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the resulting line is used to calculate the in vitro half-life (t½).

Experimental_Workflow cluster_LogP LogP Determination cluster_pKa pKa Determination cluster_Stability Metabolic Stability L1 Prepare Octanol/ PBS Phases L2 Add Compound L1->L2 L3 Equilibrate & Separate L2->L3 L4 LC-MS/MS Analysis L3->L4 P1 Dissolve Compound P2 Potentiometric Titration P1->P2 P3 Analyze Titration Curve P2->P3 S1 Incubate with HLM/NADPH S2 Time-Point Sampling S1->S2 S3 Quench & Analyze S2->S3 S4 Calculate Half-Life S3->S4

Caption: Overview of physicochemical property determination workflows.

Conclusion and Strategic Implications

The geminal difluorination of the 4-methylpiperidine scaffold, as exemplified by this compound, offers a compelling strategy for fine-tuning the properties of drug candidates. This modification leads to:

  • A significant and predictable reduction in the basicity (pKa) of the piperidine nitrogen, which can enhance membrane permeability and alter target engagement.

  • A dramatic improvement in metabolic stability by blocking P450-mediated oxidation, thereby increasing the compound's half-life.

  • A nuanced modulation of lipophilicity, avoiding the sharp increases often associated with other lipophilic groups.

These findings underscore the strategic value of incorporating 3,3-difluoropiperidine motifs in drug design. By understanding the fundamental physicochemical consequences of such modifications, medicinal chemists can more effectively navigate the complex challenges of lead optimization and develop safer, more efficacious therapeutics.

References

  • Fluorine in Medicinal Chemistry: O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Physicochemical Property Measurement: Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]

  • Metabolic Stability Assays: Obach, R. S. (1999). Prediction of human clearance from in vitro drug metabolism data. Current Opinion in Drug Discovery & Development, 2(1), 36-44. [Link]

A Senior Application Scientist's Guide to the Fluorination of Piperidine Rings: A Comparative Analysis of Leading Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorine in Piperidine Scaffolds

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast number of pharmaceuticals and bioactive molecules.[1] Its saturated, three-dimensional structure provides an excellent scaffold for orienting functional groups in precise vectors to interact with biological targets. The strategic introduction of fluorine into this privileged scaffold can profoundly enhance a molecule's pharmacological profile. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong C-F bonds—can improve metabolic stability, modulate pKa to enhance cell permeability, and alter conformation to lock in bioactive poses.[2][3]

However, the direct synthesis of fluorinated piperidines is a significant synthetic challenge.[4] While methods such as the hydrogenation of fluoropyridine precursors have become powerful strategies, direct fluorination of a pre-formed piperidine ring or its immediate precursor remains a critical and often more convergent approach.[4][5]

This guide provides an in-depth comparative study of the primary classes of fluorinating agents used for this purpose. We will dissect the mechanistic underpinnings, compare performance based on experimental data from the literature, and provide actionable protocols for researchers in drug discovery and development. Our focus is on providing the causal insights behind experimental choices to empower scientists to select the optimal fluorination strategy.

Core Challenge: The Piperidine Substrate

Direct fluorination of the piperidine C-H bond is notoriously difficult due to its low reactivity. Therefore, synthetic strategies rely on pre-functionalized piperidine precursors. The choice of fluorinating agent is intrinsically linked to the type of precursor available. This guide will compare agents based on two primary precursor classes:

  • Enolate/Enamine Precursors: For electrophilic fluorination, the piperidine ring must be activated to create a nucleophilic carbon center. This is typically achieved by forming an enolate or a related derivative from a piperidone precursor.

  • Alcohol Precursors: For nucleophilic deoxyfluorination, a hydroxyl-substituted piperidine serves as the starting point, where the hydroxyl group is replaced by fluorine.

Class 1: Electrophilic N-F Reagents (The "F+" Donors)

Electrophilic fluorinating agents are characterized by a nitrogen-fluorine bond, where the nitrogen is substituted with strong electron-withdrawing groups. This polarization renders the fluorine atom electrophilic, enabling it to react with nucleophiles like enolates.[2] The most common and trusted reagents in this class are Selectfluor® and N-Fluorobenzenesulfonimide (NFSI).

Mechanism of Action: The SN2 vs. Single-Electron Transfer (SET) Debate

The precise mechanism of electrophilic fluorination remains a subject of academic discussion, with evidence supporting both a polar SN2-type pathway and a Single-Electron Transfer (SET) process.[2][6]

G cluster_sn2 Sₙ2-Type Pathway cluster_set SET Pathway Enolate Piperidine Enolate (Nucleophile) TS_SN2 [Transition State]⁻ Enolate->TS_SN2 Attacks 'F⁺' NF_Reagent N-F Reagent (e.g., Selectfluor) NF_Reagent->TS_SN2 Product_SN2 α-Fluoropiperidone TS_SN2->Product_SN2 Enolate_SET Piperidine Enolate Radical_Cation Enolate Radical Cation Enolate_SET->Radical_Cation SET NF_Reagent_SET N-F Reagent NF_Reagent_SET->Radical_Cation Product_SET α-Fluoropiperidone Radical_Cation->Product_SET Radical Recombination NF_Radical_Anion [N-F]⁻ Radical Anion NF_Radical_Anion->Product_SET

Figure 1: Plausible mechanistic pathways for electrophilic fluorination. The operative mechanism can be substrate and reagent-dependent.[6]

  • SN2-Type Mechanism: The carbon nucleophile directly attacks the electrophilic fluorine atom, displacing the nitrogen-containing leaving group in a single concerted step. Kinetic studies on various substrates often support this polar, two-electron process.[5][7]

  • SET Mechanism: An initial single-electron transfer from the nucleophile to the N-F reagent generates an enolate radical cation and a reagent radical anion. Rapid radical recombination then forms the C-F bond. While radical probe experiments have sometimes failed to trap intermediates, this does not entirely rule out the SET pathway, as the radical recombination could be extremely fast.[2][8]

For practical purposes, the choice of reagent is guided by reactivity, stability, and handling characteristics rather than the subtle mechanistic differences.

Comparative Performance: Selectfluor® vs. NFSI
FeatureSelectfluor® (F-TEDA-BF₄)N-Fluorobenzenesulfonimide (NFSI)
Reactivity High. Generally considered the more powerful and reactive of the two. Effective for less nucleophilic substrates.Moderate. Milder and often more selective. A good starting point for highly reactive substrates to avoid side reactions.
Handling Crystalline, non-volatile solid. Relatively stable and easy to handle, a significant advantage over gaseous or highly toxic agents.[9]Stable, crystalline solid. Easy to handle and weigh.[10]
Solubility Soluble in polar aprotic solvents like acetonitrile and DMF.Soluble in a range of organic solvents including THF, DCM, and acetonitrile.
Substrate Scope Very broad. Effective for α-fluorination of ketones, esters, and amides, as well as fluorination of enamines, enol ethers, and electron-rich aromatics.[2][9]Broad. Widely used for the fluorination of enolates, silyl enol ethers, and indazoles. Can be used in transition-metal-catalyzed C-H fluorinations.[3][11]
Potential Issues Its high reactivity can sometimes lead to over-fluorination or side reactions with sensitive functional groups. The reaction can also be influenced by its counterion.[8]Can sometimes require stronger bases or longer reaction times compared to Selectfluor®. Radical pathways may be more prevalent under certain conditions.[10]

Class 2: Deoxyfluorinating Agents (The OH-to-F Exchange)

This strategy involves the nucleophilic substitution of a hydroxyl group on the piperidine ring with fluoride. The reagents for this transformation activate the alcohol and provide an in-situ source of nucleophilic fluoride. The classic reagent is Diethylaminosulfur Trifluoride (DAST), with Deoxo-Fluor® being a more thermally stable alternative.

Mechanism of Action: SN2 vs. SN1 Pathways

Deoxyfluorination with sulfur trifluoride reagents proceeds via activation of the alcohol to form a good leaving group, which is then displaced by fluoride. The stereochemical outcome is highly dependent on the stability of the potential carbocation intermediate.

G cluster_sn2 Sₙ2 Pathway (e.g., Primary/Secondary Alcohols) cluster_sn1 Sₙ1 Pathway (e.g., Tertiary/Benzylic Alcohols) ROH_SN2 Piperidinol Intermediate_SN2 ROSF₂NEt₂ ROH_SN2->Intermediate_SN2 Activation DAST_SN2 DAST DAST_SN2->Intermediate_SN2 Product_SN2 Fluoropiperidine (Inversion of Stereochemistry) Intermediate_SN2->Product_SN2 F⁻ attack ROH_SN1 Piperidinol Intermediate_SN1 ROSF₂NEt₂ ROH_SN1->Intermediate_SN1 Activation DAST_SN1 DAST DAST_SN1->Intermediate_SN1 Carbocation Carbocation Intermediate Intermediate_SN1->Carbocation Loss of 'OSFNEt₂' Product_SN1 Fluoropiperidine (Racemization/Mixture) Carbocation->Product_SN1 F⁻ attack Elimination Elimination Product (Alkene) Carbocation->Elimination Proton loss

Figure 2: Competing SN2 and SN1 pathways in deoxyfluorination reactions.[12]

  • SN2 Pathway: For primary and less-hindered secondary alcohols, the reaction typically proceeds with inversion of stereochemistry. The fluoride ion displaces the activated leaving group from the backside.[12]

  • SN1 Pathway: For tertiary or other alcohols that can form stabilized carbocations, an SN1 mechanism can operate, leading to a mixture of stereoisomers. A significant competing pathway in these cases is elimination (E1), which forms an unsaturated piperidine (tetrahydropyridine) derivative. This is a major drawback of this methodology.[13][14]

Comparative Performance: DAST vs. Deoxo-Fluor® vs. PyFluor
FeatureDAST (Diethylaminosulfur Trifluoride)Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur Trifluoride)PyFluor (2-Pyridinesulfonyl Fluoride)
Reactivity High. A versatile and widely used reagent for fluorinating alcohols, aldehydes, and ketones.[9]High. Similar reactivity profile to DAST, often giving comparable or better yields.[15]High. Excellent reactivity for deoxyfluorination of alcohols.
Handling Colorless oil. Thermally unstable ; can decompose violently, especially with impurities. Requires careful handling and storage.[14][16]Yellowish liquid. More thermally stable than DAST, making it a safer alternative for larger-scale reactions.[15][16]Crystalline solid. Significantly more thermally stable than DAST, offering a major safety advantage.[14]
Selectivity Prone to elimination side reactions, especially with secondary and tertiary alcohols that can form stable carbocations.[14]Generally shows improved chemoselectivity and can sometimes reduce the amount of elimination byproducts compared to DAST.Demonstrates high selectivity against elimination , often providing cleaner reactions and simplifying purification.[14]
Cost Relatively less expensive, contributing to its continued popularity despite safety concerns.[14]More expensive than DAST.[14]Developed as a lower-cost, stable alternative.[14]
Example Used in the synthesis of 5,5-difluoropipecolic acid from a glutamic acid precursor.[9]Proven superior to DAST in the synthesis of chiral bis-oxazoline ligands, showing better chemoselectivity.Shows >20:1 selectivity for fluorination over elimination in challenging substrates where DAST gives significant byproducts.[14]

Experimental Protocols: Self-Validating Methodologies

The following protocols are representative methodologies for the fluorination of piperidine precursors. They are designed to be self-validating by including clear steps and characterization points.

Protocol 1: Electrophilic α-Fluorination of N-Boc-3-piperidone

This protocol details the synthesis of an α-fluorinated piperidone using NFSI, a milder electrophilic agent suitable for this transformation.

G cluster_workflow Protocol 1: Electrophilic Fluorination A 1. Dissolve N-Boc-3-piperidone in dry THF B 2. Cool to -78 °C A->B C 3. Add LiHMDS dropwise (Enolate Formation) B->C D 4. Stir for 1 hr at -78 °C C->D E 5. Add NFSI solution in dry THF D->E F 6. Warm to RT overnight E->F G 7. Quench with sat. NH₄Cl F->G H 8. Extract, Dry, Purify G->H

Figure 3: Workflow for electrophilic fluorination of a piperidone precursor.

  • Enolate Formation: To a solution of N-Boc-3-piperidone (1.0 equiv) in anhydrous THF (0.1 M) under a nitrogen atmosphere at -78 °C, add a solution of LiHMDS (1.1 equiv, 1.0 M in THF) dropwise over 15 minutes.

  • Stirring: Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation. The solution should become a pale yellow.

  • Fluorination: Add a solution of NFSI (1.2 equiv) in anhydrous THF dropwise to the enolate solution at -78 °C.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel) to yield the α-fluorinated product.

Protocol 2: Deoxyfluorination of N-Boc-4-hydroxypiperidine

This protocol uses PyFluor, a modern reagent chosen for its superior safety and selectivity profile compared to DAST.

G cluster_workflow Protocol 2: Deoxyfluorination A 1. Dissolve N-Boc-4-hydroxypiperidine & PyFluor in dry DCM B 2. Cool to 0 °C A->B C 3. Add DBU dropwise B->C D 4. Warm to RT, stir 4 hrs C->D E 5. Monitor by TLC/LC-MS D->E F 6. Quench with water E->F G 7. Extract, Dry, Purify F->G

Figure 4: Workflow for deoxyfluorination of a hydroxypiperidine precursor.

  • Reagent Setup: To a solution of N-Boc-4-hydroxypiperidine (1.0 equiv) and PyFluor (1.5 equiv) in anhydrous DCM (0.2 M) under a nitrogen atmosphere, cool the mixture to 0 °C.

  • Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv) dropwise to the stirring solution.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to afford N-Boc-4-fluoropiperidine.

Conclusion and Recommendations

The synthesis of fluorinated piperidines via direct fluorination is a nuanced task where the choice of reagent is dictated by the available precursor and the desired outcome.

  • For the α-fluorination of piperidone precursors , NFSI represents a reliable and mild starting point, while the more powerful Selectfluor® should be reserved for less reactive substrates or when NFSI fails to provide satisfactory results.

  • For the deoxyfluorination of hydroxypiperidines , modern reagents like PyFluor are strongly recommended over DAST due to their vastly superior safety profiles and improved selectivity, which minimizes the formation of elimination byproducts and simplifies purification. While Deoxo-Fluor® is a safer alternative to DAST, PyFluor's solid nature and high selectivity often make it the preferred choice in a modern synthesis lab.

By understanding the mechanistic principles and comparative performance of these key reagents, researchers can more effectively navigate the challenges of organofluorine chemistry and accelerate the development of next-generation therapeutics.

References

  • Schaffner, A.-S., de la Torre, J. C., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(20), 11763–11769. Available at: [Link]

  • Nairoukh, Z., Wollenburg, M., Schlepphorst, C., Bergander, K., & Glorius, F. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 11, 264–270. Available at: [Link]

  • Wikipedia contributors. (2023). Electrophilic fluorination. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Lévesque, É., & Ni, C. (2013). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 78(22), 11466–11478. Available at: [Link]

  • Castro, J. L., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry, 42(12), 2087–2104. Available at: [Link]

  • University of Münster. (2019, January 23). Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily. Available at: [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(27), 6141-6148. Available at: [Link]

  • Le Roch, M., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Journal of Organic Chemistry. Available at: [Link]

  • Kharitonov, D. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6463. Available at: [Link]

  • Sladojevich, F., et al. (2013). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™. Journal of the American Chemical Society, 135(6), 2470–2473. Available at: [Link]

  • Umemoto, T. (2022). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry, 255-256, 110001. Available at: [Link]

  • The Organic Chemistry Portal. (n.d.). DAST and Deoxo-Fluor. Available at: [Link]

  • Le, C. M., et al. (2019). Experimental and Theoretical Evidence for Nitrogen–Fluorine Halogen Bonding in Silver-Initiated Radical Fluorinations. Journal of the American Chemical Society, 141(30), 11841–11845. Available at: [Link]

  • Aob R&D. (n.d.). Mastering Electrophilic Fluorination with NFSI: A Chemist's Guide. Available at: [Link]

  • Nielsen, M. K., et al. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Organic Letters, 17(15), 3600–3603. Available at: [Link]

  • ResearchGate. (n.d.). The two pathways of nucleophilic fluorination using DAST. Available at: [Link]

  • Shainyan, B. A., et al. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 25(24), 5966. Available at: [Link]

  • Pankaj, S., et al. (2017). Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagents directed towards the synthesis of heterocycles. Organic & Medicinal Chemistry International Journal, 3(4). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). N-Fluorobenzenesulfonimide (NFSI). Available at: [Link]

  • Wood, S. H., et al. (2019). The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two-Electron Process. Chemistry, 25(21), 5574–5585. Available at: [Link]

Sources

Unambiguous Structural Confirmation of Tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate: A 2D NMR-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of scientific rigor. The isomeric and conformational complexity of molecules like Tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate demands a sophisticated analytical approach that moves beyond simple one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth, technically-grounded comparison of two-dimensional (2D) NMR techniques, demonstrating their collective power in providing irrefutable structural evidence. We will explore not just the "how" but the "why" behind experimental choices, ensuring a self-validating analytical workflow.

The Challenge: Beyond the Obvious in a Fluorinated Piperidine

The structure of this compound presents several analytical hurdles. The presence of a stereocenter at the C4 position, the conformational flexibility of the piperidine ring, and the influence of the two fluorine atoms on adjacent proton and carbon signals can lead to spectral complexity and ambiguity in 1D NMR. While ¹H and ¹³C NMR provide initial clues, a definitive assignment of all atoms and their connectivity requires a multi-dimensional approach.

The Solution: A Triad of 2D NMR Techniques

A combination of three key 2D NMR experiments—COSY, HSQC, and HMBC—provides a comprehensive and self-validating framework for structural elucidation.[1][2][3] Each experiment offers a unique piece of the structural puzzle, and their combined interpretation leaves no room for ambiguity.

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms.[4][5][6][7][8] It is the roadmap for tracing proton-proton connectivities within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of directly attached carbon atoms.[1][9][10][11] It provides a clear and sensitive method for assigning which protons are bonded to which carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems).[12][13][14][15] This is crucial for identifying quaternary carbons and piecing together the complete carbon skeleton.

The strategic application of these techniques allows for a logical, step-by-step assembly of the molecular structure, as illustrated in the workflow below.

G cluster_0 1D NMR Analysis cluster_1 2D NMR Analysis cluster_2 Structural Elucidation 1H_NMR ¹H NMR COSY COSY (¹H-¹H Connectivity) 1H_NMR->COSY Proton Signals HSQC HSQC (¹H-¹³C Direct Correlation) 1H_NMR->HSQC Proton Signals HMBC HMBC (¹H-¹³C Long-Range Correlation) 1H_NMR->HMBC Proton Signals 13C_NMR ¹³C NMR 13C_NMR->HSQC Carbon Signals 13C_NMR->HMBC Carbon Signals 19F_NMR ¹⁹F NMR Structure_Confirmation Unambiguous Structure of Tert-butyl 3,3-difluoro- 4-methylpiperidine-1-carboxylate 19F_NMR->Structure_Confirmation Fluorine Environment COSY->Structure_Confirmation Proton Framework HSQC->Structure_Confirmation C-H Attachment HMBC->Structure_Confirmation Carbon Skeleton Assembly

Caption: Workflow for 2D NMR-based structural elucidation.

Experimental Protocols: A Self-Validating System

The following are detailed methodologies for acquiring high-quality 2D NMR data. The causality behind specific parameter choices is explained to ensure robust and reliable results.

Sample Preparation:

  • Dissolve 10-20 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Filter the solution into a 5 mm NMR tube.

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer equipped with a probe capable of ¹H, ¹³C, and ¹⁹F detection.

1. COSY (¹H-¹H Correlation Spectroscopy) Experiment:

  • Objective: To establish proton-proton coupling networks.

  • Pulse Program: A standard cosygpqf or equivalent sequence.

  • Key Parameters:

    • Spectral Width: Cover the entire ¹H chemical shift range (e.g., 0-10 ppm).

    • Number of Scans (NS): 2-4 scans per increment.

    • Number of Increments (TD1): 256-512 increments in the indirect dimension for adequate resolution.

  • Rationale: The COSY experiment is relatively quick and provides the fundamental framework of proton connectivity.[6][7] Cross-peaks in the 2D spectrum indicate protons that are coupled, typically over two or three bonds.[6]

2. HSQC (Heteronuclear Single Quantum Coherence) Experiment:

  • Objective: To identify directly bonded carbon-proton pairs.

  • Pulse Program: An edited HSQC sequence (e.g., hsqcedetgpsisp2.3) is highly recommended as it provides phase information that distinguishes CH/CH₃ from CH₂ groups.

  • Key Parameters:

    • ¹H Spectral Width: Cover the full proton range.

    • ¹³C Spectral Width: Cover the expected carbon range (e.g., 0-160 ppm).

    • ¹J(C,H) Coupling Constant: Set to an average value of 145 Hz, which is typical for C-H bonds in aliphatic systems.

  • Rationale: HSQC is a highly sensitive experiment that provides unambiguous one-bond C-H correlations.[9][10] The edited version provides similar information to a DEPT-135 experiment but with greater sensitivity.[12]

3. HMBC (Heteronuclear Multiple Bond Correlation) Experiment:

  • Objective: To identify long-range (2-3 bond) correlations between protons and carbons.

  • Pulse Program: A standard hmbcgplpndqf or equivalent sequence.

  • Key Parameters:

    • ¹H and ¹³C Spectral Widths: As per the HSQC experiment.

    • Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for a typical range of 4-8 Hz. Acquiring two HMBC spectra, one optimized for a smaller coupling (e.g., 4 Hz) and another for a larger one (e.g., 8 Hz), can sometimes be beneficial.[12]

  • Rationale: The HMBC experiment is critical for connecting molecular fragments and identifying quaternary carbons, which are not observed in HSQC spectra.[12][13][14]

4. (Optional but Recommended) ¹⁹F NMR:

  • Objective: To confirm the presence and chemical environment of the fluorine atoms.

  • Rationale: The ¹⁹F nucleus is a sensitive NMR probe.[16][17] A ¹⁹F NMR spectrum will show the chemical shift of the fluorine atoms and any coupling to nearby protons, providing additional structural confirmation. The absence of background signals in biological systems also makes ¹⁹F NMR a powerful tool in drug discovery.[18]

Data Interpretation: Assembling the Structure

The following is a hypothetical yet realistic interpretation of the 2D NMR data for this compound.

Expected ¹H and ¹³C Chemical Shifts (Hypothetical):

Atom LabelProton (¹H) Shift (ppm)Carbon (¹³C) Shift (ppm)Multiplicity (¹³C)
C1-~154C
C2~3.0 - 4.0 (m)~45CH₂
C3-~120 (t, ¹JCF ≈ 240 Hz)CF₂
C4~2.0 - 2.5 (m)~35CH
C5~1.5 - 2.0 (m)~30CH₂
C6~3.0 - 4.0 (m)~45CH₂
C7 (t-Bu C)-~80C
C8 (t-Bu CH₃)~1.45 (s)~28CH₃
C9 (CH₃)~1.0 (d)~15CH₃

Step-by-Step Elucidation:

  • Identify Spin Systems with COSY:

    • The COSY spectrum would reveal a correlation between the proton on C4 (H4) and the two protons on C5 (H5a, H5b).

    • Correlations would also be seen between H5a/H5b and the protons on C6 (H6a, H6b).

    • A separate correlation would exist between H4 and the methyl protons at C9 (H9).

    • The protons on C2 (H2a, H2b) would likely show complex correlations due to their proximity to the nitrogen and the geminal difluoro group.

  • Assign Direct C-H Bonds with HSQC:

    • Each proton signal (except the t-butyl singlet) would show a cross-peak to a specific carbon in the HSQC spectrum, allowing for the direct assignment of C2, C4, C5, C6, C8, and C9.

    • The carbon at ~120 ppm, corresponding to C3, will not show a correlation in the HSQC as it has no attached protons. Its characteristic triplet splitting in the ¹³C spectrum (due to coupling with the two fluorine atoms) would be a key identifier.

  • Assemble the Skeleton with HMBC:

    • Confirming the Piperidine Ring:

      • The protons on C2 (H2) will show a 2-bond correlation to the quaternary carbon C3 and a 3-bond correlation to C4.

      • The proton on C4 (H4) will show a 2-bond correlation to C3 and C5, and a 3-bond correlation to C2 and C6. This is a crucial set of correlations for confirming the ring structure.

    • Placing the Methyl Group: The methyl protons (H9) will show a 2-bond correlation to C4 and a 3-bond correlation to C3 and C5, confirming its attachment at the C4 position.

    • Confirming the Tert-butyl Carbamate Group:

      • The nine equivalent protons of the t-butyl group (H8) will show a 2-bond correlation to the quaternary carbon C7 and a 3-bond correlation to the carbonyl carbon C1.

      • The protons on C2 and C6, adjacent to the nitrogen, will show a 3-bond correlation to the carbonyl carbon C1. This definitively links the carbamate group to the piperidine nitrogen.

Caption: Key COSY and HMBC correlations for structural confirmation.

Conclusion: An Irrefutable Analytical Strategy

By systematically applying COSY, HSQC, and HMBC experiments, a complete and unambiguous structural assignment of this compound can be achieved. This multi-technique approach provides a self-validating dataset where the correlations observed in one experiment corroborate the findings of another. For researchers in drug discovery and development, mastering this analytical workflow is not merely a procedural task; it is a fundamental component of ensuring data integrity and advancing scientific discovery with confidence. The insights gained from this comprehensive analysis are far superior to those from 1D NMR alone, providing a robust and defensible structural proof.

References

  • Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument. Nanalysis. [Link]

  • Chemistry For Everyone. (2025, August 12). What Is HSQC NMR? YouTube. [Link]

  • Chemistry For Everyone. (2022, March 3). 2D-COSY NMR spectrum | How to read COSY Spectrum? YouTube. [Link]

  • Columbia University. HSQC and HMBC. NMR Core Facility. [Link]

  • Wikipedia. Heteronuclear single quantum coherence spectroscopy. [Link]

  • Dr. S. Mondal. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]

  • JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]

  • Bruker. Exploring 2D HSQC NMR. [Link]

  • San Diego State University. Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. [Link]

  • Chemistry LibreTexts. (2022, October 4). 5.1: COSY Spectra. [Link]

  • MDPI. (2023, November 10). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. [Link]

  • Columbia University. COSY. NMR Core Facility. [Link]

  • ACS Publications. (2025, July 9). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education. [Link]

  • SpringerLink. (2021, March 18). A beginner's guide to 19F NMR and its role in drug screening. [Link]

  • CEITEC. Measuring methods available and examples of their applications 2D HMBC. [Link]

  • National Institutes of Health. (2016, July 16). Applications of 19F-NMR in Fragment-Based Drug Discovery. [Link]

  • CEITEC. Measuring methods available and examples of their applications COSY. [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. [Link]

  • University of Ottawa. (2017, April 25). HMBC vs. H2BC. NMR Facility Blog. [Link]

Sources

A Senior Application Scientist's Guide to Quantitative Analysis and Purity Assessment of Tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate by LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust characterization of novel chemical entities is paramount. Tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate, a fluorinated piperidine derivative, represents a class of compounds of growing interest in medicinal chemistry due to the unique properties imparted by fluorine, such as altered basicity, lipophilicity, and metabolic stability.[1][2] The accurate quantification and purity assessment of this compound are critical for ensuring the reliability and reproducibility of experimental data in drug discovery and development pipelines.

This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of this compound. As a Senior Application Scientist, my objective is to not only present protocols but to elucidate the scientific rationale behind the experimental choices, empowering you to develop and validate a robust analytical method tailored to your specific needs. It is important to note that while extensive literature exists for the analysis of related piperidine and fluorinated compounds, a standardized, publicly available method for this specific analyte is not readily found.[3][4][5] Therefore, this guide presents a well-reasoned, foundational methodology derived from established principles of small molecule analysis, serving as a comprehensive starting point for your method development and validation efforts.

The Analytical Challenge: Structural Considerations

The molecular structure of this compound presents several key features that inform the analytical strategy:

  • N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is thermally labile and susceptible to cleavage under acidic conditions.[6] This necessitates careful control of ion source temperature and mobile phase acidity to prevent in-source degradation.

  • Difluoro Moiety: The geminal difluoro group significantly impacts the molecule's polarity and potential for hydrogen bonding, influencing chromatographic retention.

  • Tertiary Amine: The piperidine nitrogen, protected by the Boc group, is not basic. However, potential impurities may include the deprotected piperidine, which will have a significantly different chromatographic behavior and ionization efficiency.

  • Lack of a Strong Chromophore: The absence of a significant UV-absorbing chromophore makes UV-based quantification challenging, especially for low-level impurities. This positions mass spectrometry as the detector of choice for both sensitivity and specificity.

Comparative Analysis of LC-MS Approaches

The selection of an appropriate LC-MS methodology is critical for achieving the desired sensitivity, selectivity, and throughput. Below is a comparison of potential approaches for the analysis of this compound.

Parameter Reversed-Phase Chromatography (RPC) Hydrophilic Interaction Liquid Chromatography (HILIC) Alternative Approach: Supercritical Fluid Chromatography (SFC)
Principle Separation based on hydrophobicity using a nonpolar stationary phase (e.g., C18) and a polar mobile phase.Separation of polar analytes using a polar stationary phase and a mobile phase with a high organic content.Separation using a supercritical fluid (typically CO2) as the mobile phase, often with a co-solvent.
Suitability for Analyte Recommended. The analyte possesses sufficient hydrophobicity for good retention on a C18 column. Provides excellent resolution for a wide range of small molecules.Alternative. Could be advantageous for separating highly polar impurities or if RPC fails to provide adequate retention.Viable Alternative. Offers orthogonal selectivity to liquid chromatography and can provide fast separations. May be beneficial for resolving stereoisomers if a chiral stationary phase is used.
Typical Mobile Phases Water/Methanol or Water/Acetonitrile with additives like formic acid or ammonium formate.Acetonitrile/Water with buffer salts (e.g., ammonium formate).Supercritical CO2 with a polar co-solvent like methanol.
Advantages Robust, well-understood, wide variety of column chemistries available.[4]Better retention of very polar compounds.High speed, low viscosity of mobile phase, reduced organic solvent consumption.
Challenges Potential for poor retention of highly polar impurities.Can be less robust than RPC, longer equilibration times.Requires specialized instrumentation.

For the initial method development, Reversed-Phase Chromatography is the recommended approach due to its versatility and robustness in small molecule analysis.

Recommended Experimental Protocol: A Self-Validating System

This protocol is designed to be a starting point for method development and validation, incorporating principles that ensure its trustworthiness and scientific integrity. The validation of the analytical procedure should be performed in accordance with the International Council for Harmonisation (ICH) guidelines.

Liquid Chromatography Method
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column with a particle size of less than 3 µm is recommended for optimal efficiency (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water. The formic acid aids in protonation of the analyte for positive ion electrospray ionization.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is often preferred over methanol as it typically provides lower backpressure.

  • Gradient Elution: A gradient elution is recommended to ensure the elution of compounds with a range of polarities, including potential impurities. A starting point could be a linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.4 mL/min for a 2.1 mm ID column.

  • Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for reproducible retention times.

  • Injection Volume: 2 µL. This can be optimized based on the desired sensitivity and the concentration of the sample.

Mass Spectrometry Method
  • Instrumentation: A tandem quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). A tandem quadrupole is well-suited for quantitative analysis, while a high-resolution instrument is advantageous for impurity identification.[7]

  • Ionization Mode: Positive Electrospray Ionization (ESI+). The Boc-protected amine is expected to form a stable protonated molecule ([M+H]^+).

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C (A lower temperature is recommended to minimize the risk of thermal degradation of the Boc group).

    • Desolvation Gas Flow and Temperature: These will need to be optimized for the specific instrument but start with the manufacturer's recommendations for the given flow rate.

  • Data Acquisition:

    • Full Scan (for purity assessment): A scan range of m/z 100-500 is appropriate to detect the parent ion and potential impurities.

    • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) (for quantification):

      • Precursor Ion: The calculated m/z of the protonated molecule ([C_{11}H_{19}F_2NO_2 + H]^+) is approximately 252.15.

      • Product Ions: To determine the product ions for MRM, a product ion scan of the precursor ion is necessary. Expected fragments could arise from the loss of the tert-butyl group (C4H8, 56 Da) or the entire Boc group (C5H8O2, 100 Da).

Data Presentation and Interpretation

Quantitative Data Summary

The following table illustrates the expected performance characteristics of the developed LC-MS method, which should be confirmed during method validation.

Performance Characteristic Acceptance Criteria (based on ICH guidelines) Expected Performance of the Recommended Method
Linearity (r²) ≥ 0.99> 0.995
Range Typically 80-120% of the test concentration for assay.1-200 ng/mL
Accuracy (% Recovery) 98.0% to 102.0%99.0% - 101.5%
Precision (% RSD) Repeatability (≤ 1.0%), Intermediate Precision (≤ 2.0%)< 1.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1~0.1 ng/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1~0.5 ng/mL
Purity Assessment

For purity assessment, the full scan data should be analyzed for any additional peaks. The identity of any detected impurities can be investigated using their mass-to-charge ratio and fragmentation patterns obtained from a product ion scan.

Visualizing the Workflow and Logic

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis sample Dissolve sample in initial mobile phase lc Inject onto C18 column with gradient elution sample->lc ms Positive ESI Full Scan (Purity) MRM (Quantification) lc->ms data Peak integration, calibration curve generation, impurity identification ms->data fragmentation cluster_structure This compound cluster_fragments Potential MS/MS Fragments struct [M+H]+ (m/z ~252.15) frag1 Loss of C4H8 (m/z ~196.10) struct->frag1 - 56 Da frag2 Loss of C5H8O2 (m/z ~152.10) struct->frag2 - 100 Da

Caption: Proposed ESI+ fragmentation of the target molecule.

Logical Flow for Method Development

method_development decision decision start Start with recommended RPC-MS method check_retention Adequate retention and peak shape? start->check_retention optimize_gradient Optimize gradient and mobile phase additives check_retention->optimize_gradient No check_sensitivity Sufficient sensitivity? check_retention->check_sensitivity Yes optimize_gradient->check_retention consider_hilc Consider HILIC or alternative stationary phase optimize_gradient->consider_hilc optimize_source Optimize ion source parameters check_sensitivity->optimize_source No validate Proceed to full method validation check_sensitivity->validate Yes optimize_source->check_sensitivity

Caption: A decision tree for systematic LC-MS method development.

References

  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. Available at: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Center for Biotechnology Information. Available at: [Link]

  • Quantitative Determination of Fluorinated Alkyl Substances by Large-Volume-Injection LC/MS/MS—Characterization of Municipal Wastewaters. National Center for Biotechnology Information. Available at: [Link]

  • A New LC-MS Approach for Synthetic Peptide Characterization and Impurity Profiling. Waters Corporation. Available at: [Link]

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. ResearchGate. Available at: [Link]

  • Quantitative determination of fluorinated alkyl substances by large-volume-injection liquid chromatography tandem mass spectrometry-characterization of municipal wastewaters. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. ResearchGate. Available at: [Link]

  • Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. National Center for Biotechnology Information. Available at: [Link]

  • Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. MDPI. Available at: [Link]

  • Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. National Center for Biotechnology Information. Available at: [Link]

  • EXPERIMENTAL PROCEDURES. Beilstein Journals. Available at: [Link]

  • (PDF) Comparing derivatization reagents for quantitative LC-MS/MS analysis of a variety of vitamin D metabolites. ResearchGate. Available at: [Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Royal Society of Chemistry. Available at: [Link]

  • Application of LC-MS to the analysis of new radiopharmaceuticals. National Center for Biotechnology Information. Available at: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. Available at: [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. Available at: [Link]

  • Mass Spectrometry: Fragmentation. University of California, Los Angeles. Available at: [Link]

Sources

In vitro assay development for compounds derived from Tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Vitro Assay Development for Novel Piperidine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a strategic framework for the development, validation, and comparison of in vitro assays for novel compounds derived from the Tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate scaffold. We will navigate the critical decisions in assay design, from initial biochemical screens to physiologically relevant cell-based models, ensuring a robust and efficient path from hit identification to lead optimization.

The Strategic Importance of the Fluorinated Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs targeting a wide array of biological systems, including analgesics, antipsychotics, and antihistamines.[1][2] Its prevalence stems from its ability to serve as a versatile scaffold, presenting functional groups in precise three-dimensional orientations to interact with biological targets.[2]

The specific scaffold , featuring a geminal difluoro substitution, brings additional advantages. The strategic incorporation of fluorine can profoundly influence a molecule's properties by enhancing metabolic stability, modulating pKa, and improving binding affinity to target proteins.[3][4][5] These benefits make derivatives of this fluorinated piperidine scaffold highly promising candidates for novel therapeutic agents.

The Assay Cascade: A Framework for Discovery

A successful drug discovery campaign relies on a tiered "testing funnel" or screening cascade.[6] This approach begins with a high-throughput primary assay to identify initial "hits" from a large compound library, followed by more complex secondary and tertiary assays to confirm activity, elucidate the mechanism of action (MOA), and assess selectivity.

This guide will use a common and highly valuable target class for piperidine derivatives—G-protein coupled receptors (GPCRs)—as a representative case study to illustrate the assay development process.[7][8]

G_1 compound Compound Library (Piperidine Derivatives) primary Primary Screen (Biochemical Binding Assay) compound->primary secondary Secondary Screen (Cell-Based Functional Assay) primary->secondary  Confirm Hits selectivity Selectivity & Off-Target Profiling secondary->selectivity  Characterize MOA hits Validated Hits selectivity->hits  Select Leads

Caption: A typical drug discovery screening cascade.

Primary Assay Development: A Biochemical Binding Assay

The first step is to develop a robust, scalable, and cost-effective assay to determine if the synthesized compounds can physically interact with the target protein. A Fluorescence Polarization (FP) competitive binding assay is an excellent choice for this purpose.[9][10][11][12]

Principle of Fluorescence Polarization (FP): FP measures the change in the rotational speed of a fluorescently labeled molecule (a "tracer") in solution.[9][13]

  • A small, fluorescent tracer tumbles rapidly, and when excited with polarized light, it emits depolarized light (low FP signal).

  • When the tracer binds to a large target protein, its tumbling slows dramatically, and it emits polarized light (high FP signal).[11]

  • Test compounds that bind to the target will compete with the tracer, displacing it and causing a decrease in the FP signal. This signal change is proportional to the binding affinity of the test compound.[11]

G_2 cluster_0 Low FP Signal (No Binding) cluster_1 High FP Signal (Binding) T Tracer D Depolarized Emission T->D L Light (Polarized) L->T P Protein TP Tracer-Protein Complex P2 Polarized Emission TP->P2 L2 Light (Polarized) L2->TP

Caption: Principle of Fluorescence Polarization.

Experimental Protocol: FP Competitive Binding Assay
  • Reagent Preparation:

    • Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, with 0.01% Triton X-100.

    • Target Protein: Recombinant GPCR target, solubilized in an appropriate buffer, at a stock concentration of 1 µM.

    • Fluorescent Tracer: A known ligand for the GPCR target, conjugated to a fluorophore (e.g., fluorescein), at a stock concentration of 1 µM in DMSO.

    • Test Compounds: Derivatives of this compound, prepared as a 10 mM stock in 100% DMSO.

  • Assay Procedure (384-well format):

    • Add 10 µL of Assay Buffer to all wells.

    • Add 50 nL of test compound via acoustic dispensing to achieve a desired concentration range (e.g., 10-point, 3-fold serial dilution starting from 100 µM). Add DMSO alone to control wells.

    • Add 5 µL of Target Protein diluted in Assay Buffer to a final concentration of 10 nM. Add Assay Buffer to "no protein" control wells.

    • Add 5 µL of Fluorescent Tracer diluted in Assay Buffer to a final concentration of 5 nM.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Read the plate on a microplate reader equipped with FP optics (e.g., 485 nm excitation, 535 nm emission filters for fluorescein).[14]

Trustworthiness: Assay Validation

Before screening, the assay must be validated to ensure it is reliable and robust. The Z'-factor is a statistical parameter used to quantify the quality of a high-throughput screening (HTS) assay.[15][16][17]

  • Z'-factor Calculation: Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|

    • High Control: Signal from wells with Target Protein + Tracer (maximum binding).

    • Low Control: Signal from wells with Tracer only (no binding).

  • Interpretation:

    • Z' > 0.5: An excellent assay, suitable for HTS.[18]

    • 0 < Z' < 0.5: A marginal assay that may require optimization.[18]

    • Z' < 0: An unusable assay.[18]

Secondary Assay Development: A Cell-Based Functional Assay

While a binding assay confirms target engagement, it does not reveal whether a compound is an agonist (activator) or an antagonist (inhibitor). A cell-based functional assay provides this crucial mechanistic information and is more physiologically relevant.[19][20][21] For a Gq-coupled GPCR, a common signaling pathway involves the release of intracellular calcium.[22][23]

Experimental Protocol: Calcium Flux Assay
  • Cell Culture:

    • Use a stable cell line (e.g., HEK293) engineered to overexpress the GPCR of interest.

    • Culture cells to ~90% confluency in appropriate media.

  • Assay Procedure (384-well format):

    • Plate cells at a density of 20,000 cells/well and allow them to adhere overnight.

    • Remove culture media and add 20 µL of a calcium-sensitive fluorescent dye (e.g., Fluo-8) loading buffer.

    • Incubate for 60 minutes at 37°C.

    • Place the plate in a kinetic plate reader (e.g., a FLIPR® system).

    • For Antagonist Mode: Add 5 µL of test compound and incubate for 15 minutes. Then, add 5 µL of a known agonist at its EC80 concentration and immediately begin reading fluorescence over 3 minutes.

    • For Agonist Mode: Add 5 µL of test compound and immediately begin reading fluorescence over 3 minutes.

Comparative Analysis: In-House vs. Commercial Alternatives

While developing assays in-house offers maximum flexibility, several commercial kits and contract research organization (CRO) services are available.[24][25] The decision to build versus buy depends on factors like throughput needs, budget, and in-house expertise.

Representative Data: Comparison of Assay Platforms for a Gq-Coupled GPCR

ParameterIn-House FP Binding AssayIn-House Calcium Flux AssayCommercial HTRF® KitCRO Fee-for-Service
Assay Type Biochemical (Binding)Cell-Based (Functional)Biochemical (Binding)Cell-Based (Functional)
Principle Fluorescence PolarizationIntracellular Ca2+ releaseTime-Resolved FRETVaries (e.g., cAMP, IP-One)[25]
Sensitivity Low nM to µMLow nM to µMSub-nM to µMTarget Dependent
Throughput High (10,000s dp/day)Medium (1,000s dp/day)High (10,000s dp/day)Varies by CRO
Cost per Data Point Low ($0.10 - $0.30)Medium ($0.50 - $1.00)High ($1.50 - $2.50)Very High ($5.00 - $15.00)
Development Time 2-4 Weeks4-8 Weeks1-2 DaysN/A
Flexibility HighHighLowMedium
Physiological Relevance LowHighLowHigh

Conclusion

For laboratories working with novel scaffolds like this compound, establishing a robust in vitro assay cascade is paramount. The strategic development of an in-house biochemical assay, such as the Fluorescence Polarization assay detailed here, provides a cost-effective and high-throughput method for primary screening. This should be followed by a physiologically relevant cell-based functional assay to confirm activity and determine the mechanism of action. While commercial alternatives offer speed and convenience, the in-house approach grants unparalleled flexibility and deeper scientific understanding, which is critical for advancing novel chemical matter through the drug discovery pipeline. The principles and protocols outlined in this guide, grounded in authoritative standards from resources like the NIH's Assay Guidance Manual, provide a solid foundation for these efforts.[26][27][28][29]

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central.[Link]

  • From Discovery to Clinical Trial: YCT-529, an Oral NonHormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha. ACS Publications.[Link]

  • Assay Guidance Manual. NCBI Bookshelf - NIH.[Link]

  • Assay Development in Drug Discovery. Danaher Life Sciences.[Link]

  • Assay performance and the Z'-factor in HTS. Drug Target Review.[Link]

  • GPCR Assay Kits. Biocompare.[Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online.[Link]

  • Fluorescence polarization immunoassay. Wikipedia.[Link]

  • How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs.[Link]

  • Comparison of Various Cell-Based Assays for GPCR Screening. ResearchGate.[Link]

  • High-Throughput Screening: today's biochemical and cell-based approaches. PubMed.[Link]

  • Assay Guidance Manual Program. National Center for Advancing Translational Sciences.[Link]

  • Regulatory Knowledge Guide for Small Molecules. NIH's Seed.[Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. PubMed Central - NIH.[Link]

  • Fluorescence Polarization Detection. BMG LABTECH.[Link]

  • Piperidine-based drug discovery. ResearchGate.[Link]

  • Z-factor. Wikipedia.[Link]

  • Cell Based Assays in Drug Development: Comprehensive Overview. BioAgilytix.[Link]

  • How to Develop Effective in vitro Assays for Early Drug Discovery. Aurelia Bioscience.[Link]

  • Fluorescence Polarization Assays: Principles & Applications. BPS Bioscience.[Link]

  • Z-factors.BIT 479/579 High-throughput Discovery.
  • Fluorine in drug discovery: Role, design and case studies. The Pharma Journal.[Link]

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Dovepress.[Link]

  • (PDF) The Assay Guidance Manual : Quantitative Biology and Pharmacology in Preclinical Drug Discovery. ResearchGate.[Link]

  • Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. NIH.[Link]

  • Assay Guidance Manual Chapters. NCBI Bookshelf.[Link]

  • Cell-based assays on the rise. BMG LABTECH.[Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing.[Link]

  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics | Oxford Academic.[Link]

  • Fluorescence polarization immunoassay: detection of antibody to Brucella abortus. PubMed.[Link]

  • Fluorescence Polarization (FP). Molecular Devices.[Link]

  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad.[Link]

  • Cell-based Assays for GPCR Activity. Biocompare.[Link]

  • New in Assay Guidance Manual. NCBI - NIH.[Link]

  • GPCR Assay Services. Reaction Biology.[Link]

Sources

Comparing the efficiency and cost-effectiveness of synthetic routes to Tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthesis of Tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate

Introduction: The incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, binding affinity, and lipophilicity. The 3,3-difluoro-4-methylpiperidine moiety is a particularly valuable building block, offering a conformationally restricted scaffold with a gem-difluoro group adjacent to a stereocenter. Its synthesis, however, presents distinct challenges. This guide provides an in-depth comparison of the most viable synthetic routes to this compound, with a focus on chemical efficiency, cost-effectiveness, and scalability for researchers in drug development.

Route 1: Deoxofluorination of a Ketone Precursor

This is the most direct and well-documented strategy, proceeding via a readily accessible piperidone intermediate. The core of this route is the synthesis of N-Boc-4-methyl-3-oxopiperidine, followed by a deoxofluorination reaction to install the gem-difluoromethylene group.

Overall Synthetic Pathway

cluster_precursor Part A: Ketone Precursor Synthesis cluster_fluorination Part B: Deoxofluorination A 4-Methylpyridine B 1-Benzyl-4-methylpyridinium salt A->B BnCl C N-Benzyl-4-methyl-1,2,5,6-tetrahydropyridine B->C NaBH4 D N-Benzyl-4-methylpiperidin-3-one C->D Jones Oxidation (CrO3/H2SO4) E Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate D->E 1. H2, Pd/C 2. Boc2O F This compound E->F DAST

Caption: Multi-step synthesis via a piperidone intermediate.

Part A: Synthesis of the Ketone Precursor

An efficient, high-yield synthesis of the key intermediate, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, has been reported with an impressive overall yield of 80.2%.[1] This process is robust and utilizes readily available starting materials.

Experimental Protocol:

  • N-Benzylation: 4-Methylpyridine is reacted with benzyl chloride to protect the nitrogen and form the corresponding pyridinium salt. This activation step is critical for the subsequent reduction of the aromatic ring.

  • Partial Reduction: The pyridinium salt is selectively reduced using sodium borohydride (NaBH₄) to yield N-benzyl-4-methyl-1,2,5,6-tetrahydropyridine. The choice of NaBH₄ is a cost-effective decision for this partial reduction, avoiding over-reduction to the piperidine which would prevent the desired oxidation in the next step.

  • Oxidation: The enamine intermediate is oxidized to the N-benzyl-4-methylpiperidin-3-one using Jones reagent (a solution of chromium trioxide in sulfuric acid). This is a classic and powerful oxidation that efficiently converts the tetrahydropyridine to the desired piperidone.

  • Debenzylation and Boc Protection: The benzyl protecting group is removed via catalytic hydrogenation using Palladium on carbon (Pd/C). The resulting secondary amine is then immediately protected in situ with di-tert-butyl dicarbonate (Boc₂O) to afford the stable, final ketone precursor. This one-pot deprotection/protection sequence is highly efficient, preventing isolation of the potentially unstable secondary amine.

Part B: Deoxofluorination

The conversion of the carbonyl group to a gem-difluoromethylene group is most commonly achieved using a specialized fluorinating agent. Diethylaminosulfur trifluoride (DAST) is a frequently used reagent for this transformation.[2][3]

Experimental Protocol:

  • Reaction Setup: To a solution of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (Argon or Nitrogen) at -78 °C, Diethylaminosulfur trifluoride (DAST, ~1.5 eq) is added dropwise.

  • Execution: The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours. The progress is monitored by TLC or LC-MS.

  • Workup: The reaction is carefully quenched by pouring it into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). The organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the final product.

Causality and Trustworthiness: DAST is an effective deoxofluorinating agent for ketones, but its use requires stringent safety protocols. The reaction proceeds via a fluoro-sulfurane intermediate. It is crucial to perform the reaction under anhydrous conditions as DAST reacts violently with water. The slow, cold addition of the reagent is necessary to control the reaction's exothermicity. The yield for this step on similar piperidone systems is typically in the range of 50-70%.

Route 2: Hydrogenation of a Difluoropyridine Precursor (Conceptual)

An alternative retrosynthetic approach involves the construction of a suitably substituted difluoropyridine followed by the reduction of the aromatic ring. While appealing, this route is currently hampered by the lack of a straightforward synthesis for the key pyridine intermediate.

Conceptual Synthetic Pathway

A 4-Methyl-3-pyridone (Hypothetical Precursor) B 3,3-Difluoro-4-methyl-2,3-dihydropyridin-2-one A->B Electrophilic Fluorination C 3,3-Difluoro-4-methylpyridine (Key Intermediate) B->C Reduction/ Rearomatization D 3,3-Difluoro-4-methylpiperidine C->D Catalytic Hydrogenation (e.g., Pd/C, H2) E This compound D->E Boc2O

Caption: A conceptual pathway via a difluoropyridine intermediate.

Discussion of Feasibility:

  • Precursor Synthesis: The primary obstacle is the synthesis of a 3,3-difluoro-4-methylpyridine or a related precursor. While methods exist for synthesizing 3-fluoropyridines, installing a gem-difluoro group at an sp²-hybridized carbon of a pyridine ring is non-trivial.[4][5] One might envision a route starting from a 4-methyl-3-pyridone, but this would require multiple, challenging steps, likely involving electrophilic fluorination and subsequent transformations, significantly increasing the overall step count.

  • Catalytic Hydrogenation: If the difluoropyridine intermediate could be obtained, its reduction to the corresponding piperidine is feasible. Catalytic hydrogenation of pyridine rings is a well-established process, often employing catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Rhodium catalysts under elevated hydrogen pressure.[6][7][8] A key challenge during this step would be preventing potential hydrodefluorination, where the C-F bonds are cleaved by hydrogenolysis.

  • Boc Protection: The final N-protection is a standard and typically high-yielding reaction.

Comparative Analysis and Recommendation

MetricRoute 1: DeoxofluorinationRoute 2: Pyridine Hydrogenation (Conceptual)
Number of Steps ~5 steps from 4-methylpyridine>6-8 steps (estimated, highly dependent on precursor synthesis)
Overall Yield ~40-55% (estimated)Highly uncertain, likely <20%
Key Reagent Cost Very High: DAST is exceptionally expensive (~$1,200/g).[2][3][9][10]Moderate: Hydrogenation catalysts (e.g., Pd/C) are moderately expensive.[11]
Key Safety Hazards High: DAST is toxic, corrosive, and reacts violently with water. Jones reagent is a carcinogenic heavy metal oxidant.Moderate: High-pressure hydrogenation requires specialized equipment.
Scalability Feasible, but cost of DAST is prohibitive for large scale.Poor, due to the undeveloped synthesis of the key pyridine intermediate.
Recommendation

For laboratory-scale and early drug development purposes, Route 1 is the unequivocally superior and more practical approach . Its key advantage lies in the well-established, high-yield synthesis of the piperidone precursor from inexpensive starting materials like 4-methylpyridine (~$0.10/g).[1][12][13][14]

The primary drawback of Route 1 is the deoxofluorination step, which relies on the hazardous and extremely costly reagent, DAST. While this makes the final step expensive, the overall pathway is reliable and provides access to the target molecule in a predictable manner. For process chemists looking to scale up, investigating alternative, safer, and more cost-effective deoxofluorinating agents (e.g., Fluolead™, XtalFluor®) would be the most critical point of optimization.

Route 2 remains a conceptual alternative. Until a robust and efficient synthesis of the required 3,3-difluoro-4-methylpyridine intermediate is developed, it cannot be considered a cost-effective or time-efficient strategy for producing the target compound.

References

  • Scientific Laboratory Supplies. (n.d.). 4-Methylpyridine, 98%. Retrieved January 19, 2026, from [Link]

  • GTI Laboratory Supplies. (n.d.). 4-Methylpyridine, 99.4%, Certified. Retrieved January 19, 2026, from [Link]

  • IndiaMART. (n.d.). Diethylaminosulfur Trifluoride, CAS NO-38078-09-0, DAST. Retrieved January 19, 2026, from [Link]

  • Gao, C., et al. (2011). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Journal of Chemical Engineering of Chinese Universities, 25(6), 1021-1025. Available at: [Link]

  • Oakwood Chemical. (n.d.). Diethylaminosulfur trifluoride. Retrieved January 19, 2026, from [Link]

  • Dilman, A. D., & Levin, V. V. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 82(24), 13538–13545. Available at: [Link]

  • Tjosaas, F., & Fiksdahl, A. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(2), 130-133. Available at: [Link]

  • Rylander, P. N., & Himelstein, N. (1968). Catalytic hydrogenation of 3- and 4-hydroxy pyridines. U.S. Patent No. 3,408,354.

Sources

A Comparative Guide to the Conformational Analysis of Tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Conformation in Piperidine-Based Drug Design

The piperidine ring is a cornerstone scaffold in medicinal chemistry, present in a vast number of pharmaceuticals and natural products.[1][2] Its three-dimensional structure, or conformation, is not a trivial detail; it is a critical determinant of a molecule's biological activity, metabolic stability, and overall physicochemical properties. The piperidine ring, much like cyclohexane, predominantly adopts a low-energy chair conformation to minimize torsional and angle strain. However, the introduction of substituents creates a complex conformational landscape governed by a delicate balance of steric and stereoelectronic effects.

The orientation of these substituents—either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring)—can drastically alter how a molecule interacts with its biological target. This preference is often quantified by the substituent's A-value, which represents the Gibbs free energy difference between the axial and equatorial conformers.[3][4] A larger A-value signifies a stronger preference for the equatorial position to avoid destabilizing 1,3-diaxial steric interactions.[4]

Strategic incorporation of fluorine has become a powerful tool in modern drug design. Beyond modulating properties like pKa and metabolic stability, fluorine's unique electronic character introduces profound stereoelectronic effects that can override classical steric arguments, allowing chemists to "sculpt" the conformational preferences of a molecule.[5][6] This guide provides an in-depth analysis of tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate, a synthetically relevant building block, and compares its conformational behavior to structurally similar compounds, supported by experimental and computational data.

Section 1: Decoding the Influence of Fluorine on Piperidine Conformation

While sterics often dominate conformational preferences, the introduction of fluorine brings powerful stereoelectronic forces into play. Understanding these is crucial to predicting the behavior of fluorinated piperidines.

  • Hyperconjugation: A key stabilizing interaction involves the donation of electron density from an anti-periplanar C-H or C-C sigma bond into the low-lying antibonding orbital (σ) of the C-F bond (σC-H → σC-F). This interaction is maximized when the C-F bond is axial, as it aligns perfectly with the vicinal axial C-H bonds. This is a primary driver for the often-observed "axial fluorine preference."[7][8]

  • Charge-Dipole and Dipole-Dipole Interactions: The highly polar C-F bond creates a significant local dipole. In protonated piperidines, an electrostatic attraction between the positive charge on the nitrogen and the partial negative charge on an axial fluorine (C-F···H-N⁺) can provide substantial stabilization.[8] Minimizing the overall molecular dipole moment can also influence conformational preference, an effect that is highly sensitive to solvent polarity.[7][9]

  • Steric Repulsion: Despite the favorable electronic interactions, steric hindrance remains a factor. An axial fluorine atom will experience 1,3-diaxial repulsions with other axial hydrogens or substituents, a destabilizing effect that counteracts the electronic stabilization.[8]

The final observed conformation is a net result of the interplay between these stabilizing and destabilizing forces.

Section 2: Conformational Analysis of this compound

We now turn to the title compound. Its conformation is dictated by the interplay of three key substituents on the piperidine ring: the bulky N-Boc group, the gem-difluoro group at C3, and the methyl group at C4.

  • N-Boc Group: The tert-butoxycarbonyl (Boc) group is sterically demanding. The amide linkage introduces partial double-bond character, leading to a more planar geometry around the nitrogen and slightly flattening the chair conformation.

  • 4-Methyl Group: The methyl group has a well-established A-value of approximately 1.7 kcal/mol, indicating a strong preference for the equatorial position to avoid steric clashes with the axial hydrogens at C2 and C6.[3][4]

  • 3,3-Difluoro Group: The gem-difluoro substitution at C3 introduces significant electronic changes and steric bulk. One fluorine will be axial and the other equatorial in a standard chair conformation.

Hypothesized Equilibrium: The conformational equilibrium will be dominated by the strong steric preference of the 4-methyl group for the equatorial position. This effectively "locks" the ring in one primary chair conformation, forcing the substituents at C3 into defined axial and equatorial roles. The alternative chair form, with an axial methyl group, would be energetically penalized by at least 1.7 kcal/mol and is therefore expected to be a very minor contributor to the overall population.

Figure 1: Conformational equilibrium of this compound.

Section 3: Comparative Analysis with Structurally Related Piperidines

To understand the specific contributions of the fluoro and methyl groups, we compare the title compound with key analogues.

CompoundKey SubstituentsExpected Dominant ConformationRationale
Title Compound N-Boc, 3,3-di-F, 4-MeChair; 4-Me (eq)The strong steric preference of the equatorial methyl group (A-value ~1.7 kcal/mol) dictates the overall ring conformation.[4]
Compound A: Tert-butyl 4-methylpiperidine-1-carboxylateN-Boc, 4-MeChair; 4-Me (eq)Serves as the non-fluorinated baseline. The conformation is unequivocally determined by the equatorial preference of the methyl group.
Compound B: cis-3-Fluoro-4-methylpiperidineN-H, 3-F, 4-MeChair; 3-F (ax), 4-Me (eq)Experimental and computational data show a strong preference for an axial fluorine, driven by hyperconjugation and electrostatic effects.[7][10] This arrangement allows the adjacent methyl group to remain in the sterically favorable equatorial position.
Compound C: Tert-butyl 3,3-difluoropiperidine-1-carboxylateN-Boc, 3,3-di-FChairThis compound isolates the effect of the gem-difluoro group. The chair conformation is expected, with the ring puckering potentially altered by the C-F dipoles.

This comparison highlights a crucial concept: in the title compound, the steric demand of the 4-methyl group likely overrides the inherent electronic preference of a single fluorine for the axial position. The system cannot simultaneously satisfy the axial preference for a fluorine and the equatorial preference for the large methyl group, and sterics win out.

Section 4: Methodologies for Conformational Analysis

A robust conformational analysis relies on a synergistic combination of experimental spectroscopy and computational modeling.

Protocol 1: NMR Spectroscopy for Conformer Elucidation

Nuclear Magnetic Resonance (NMR) is the most powerful experimental technique for studying solution-state conformation. Vicinal coupling constants (³J) are particularly informative as their magnitude is related to the dihedral angle between the coupled nuclei, described by the Karplus equation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve ~5-10 mg of the piperidine derivative in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical, as polarity can influence conformational equilibria.[7][9]

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum to assess purity and observe chemical shifts and coupling patterns.

    • Acquire a ¹⁹F NMR spectrum (if applicable). The chemical shift and coupling to adjacent protons (e.g., ³JHF) are highly sensitive to the fluorine's orientation.

    • Acquire a 2D COSY (Correlation Spectroscopy) spectrum to establish proton-proton connectivity.

    • Acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate protons with their directly attached carbons.

    • Acquire a 2D ROESY or NOESY (Rotating/Nuclear Overhauser Effect Spectroscopy) spectrum to identify through-space correlations, which provide definitive proof of axial vs. equatorial relationships (e.g., a strong NOE between axial protons at C2 and C4).

  • Data Analysis:

    • Measure the ³JHH coupling constants for the ring protons. For a chair conformation, axial-axial couplings (³Jax,ax) are typically large (10-13 Hz), while axial-equatorial (³Jax,eq) and equatorial-equatorial (³Jeq,eq) couplings are small (2-5 Hz).

    • Measure ³JHF coupling constants. Similar to ³JHH, these values are angle-dependent and can distinguish between axial and equatorial fluorine atoms. An anti-periplanar relationship (dihedral angle ≈ 180°) gives a large coupling (~40-50 Hz), while a gauche relationship (dihedral angle ≈ 60°) gives a smaller coupling (~5-15 Hz).[7]

    • Analyze NOESY data for strong cross-peaks between 1,3-diaxial protons, which confirms their spatial proximity.

Protocol 2: DFT Computational Modeling for Energy Landscapes

Density Functional Theory (DFT) calculations provide invaluable insight into the relative stabilities of different conformers and can corroborate experimental findings.

G A 1. Construct Initial 3D Structures (e.g., Chair with Me-eq, Chair with Me-ax) B 2. Geometry Optimization (e.g., M06-2X/def2-QZVPP) A->B C 3. Verify Stationary Points (Frequency Calculation) B->C Finds lowest energy structure D 4. Check for Imaginary Frequencies (0 = Minimum, 1 = Transition State) C->D E 5. Extract Thermodynamic Data (Gibbs Free Energy, G) D->E If 0 imaginary frequencies F 6. Calculate Relative Energy (ΔG = G_conformer2 - G_conformer1) E->F G 7. Analyze Geometric Parameters (Dihedral Angles, Bond Lengths) F->G Compare with NMR data

Figure 2: Workflow for DFT-based conformational analysis.

Step-by-Step Workflow:

  • Structure Generation: Build 3D models of all plausible conformers (e.g., the two chair forms shown in Figure 1) using a molecular editor.

  • Geometry Optimization: Perform a full geometry optimization for each conformer. A functional like M06-2X with a large basis set such as def2-QZVPP is recommended for accurately capturing the non-covalent interactions relevant to fluorinated systems.[7] A solvent model (e.g., PCM) should be included to match experimental conditions.

  • Frequency Calculations: Perform a frequency calculation on each optimized geometry at the same level of theory. This step is crucial for two reasons:

    • It confirms that the structure is a true energy minimum (i.e., has no imaginary frequencies).

    • It provides the zero-point vibrational energy and thermal corrections necessary to calculate the Gibbs free energy (G).

  • Energy Comparison: Calculate the relative free energy (ΔG) between the conformers. The Boltzmann distribution can then be used to predict the equilibrium population of each conformer at a given temperature.

  • Parameter Analysis: Compare the calculated dihedral angles and bond lengths with values derived from experimental NMR data to validate the computational model.

Conclusion: A Synthesis of Steric and Electronic Effects

The conformational analysis of this compound serves as an excellent case study in modern physical organic chemistry. While the introduction of fluorine presents a complex array of stereoelectronic effects that can favor an axial orientation, these forces are not absolute. In this molecule, the classical steric demand of a 4-methyl group for the equatorial position is the overriding factor that dictates the piperidine ring's primary conformation. The gem-difluoro group is consequently locked into a specific orientation relative to the immovable methyl group.

This guide underscores the necessity of a multi-faceted approach. The synergy between high-level DFT calculations and multi-dimensional NMR spectroscopy provides a robust and self-validating system for elucidating the three-dimensional structure of complex molecules.[7] For researchers in drug discovery, this level of detailed conformational understanding is paramount for designing ligands that present the correct pharmacophore in the optimal orientation for high-affinity target binding.

References

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal, 26(28). Available at: [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate. [Link]

  • Wiley-VCH. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angewandte Chemie International Edition. [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PubMed. [Link]

  • Sampath, N., et al. (2017). X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative. Journal of the Indian Chemical Society, 58(4), 804-808. [Link]

  • ResearchGate. (2020). The conformational preferences of cis‐3‐fluoro‐4‐methylpiperidine (3)... ResearchGate. [Link]

  • Blackburne, I. D., Katritzky, A. R., & Takeuchi, Y. (1975). Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research, 8(9), 300-306. [Link]

  • International Union of Crystallography. (2005). Structures of piperazine, piperidine and morpholine. IUCr Journals. [Link]

  • Kossler, D., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2566-2574. [Link]

  • Supporting Information. (n.d.). Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. [Link]

  • Isherwood, M., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science, 15(1), 123-129. [Link]

  • Cambridge Open Engage. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]

  • Kossler, D., et al. (2018). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 23(11), 2949. [Link]

  • Wikipedia. (n.d.). A value. Wikipedia. [Link]

  • Chemistry LibreTexts. (2021). 4.2: A-values and Equilibrium Ratios. Chemistry LibreTexts. [Link]

Sources

Safety Operating Guide

Definitive Disposal Protocol for Tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Note on This Guidance: As of the date of this publication, a specific Safety Data Sheet (SDS) for tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate is not widely available. This guide is therefore constructed based on an inferred hazard assessment derived from structurally analogous fluorinated piperidines and foundational principles of chemical safety and regulatory compliance. The procedures outlined herein are conservative and prioritize the highest standards of safety for laboratory personnel and the environment.

Core Principle: Hazard Identification and Waste Characterization

The proper disposal of any chemical begins with a thorough understanding of its potential hazards. Given the structure of this compound, we must assume it possesses hazards similar to related compounds and falls under federal and local hazardous waste regulations.

Inferred Hazard Profile

Based on data from analogous fluoro- and methyl-piperidine derivatives, the compound should be handled as if it exhibits the following hazards:

  • Acute Toxicity (Oral): Likely harmful if swallowed.

  • Skin Corrosion/Irritation: Likely causes skin irritation[1].

  • Serious Eye Damage/Irritation: Likely causes serious eye irritation[1].

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation[1].

Regulatory Classification: A RCRA "Characteristic" Waste

The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2][3] Since this compound is not specifically "listed" as a hazardous waste, it must be evaluated for hazardous "characteristics": Ignitability, Corrosivity, Reactivity, and Toxicity.[4] Based on the inferred hazard profile, this compound's waste would likely be classified as a toxic hazardous waste .

Therefore, it is mandatory to manage it within the EPA's "cradle-to-grave" framework, which holds the generator responsible for the waste from its creation to its final, environmentally sound disposal.[2]

The Fluorine Factor: Thermal Decomposition Hazards

A critical consideration for any fluorinated organic compound is its behavior during thermal decomposition. High-temperature incineration can break the strong carbon-fluorine bonds, potentially forming highly corrosive and toxic gases, such as hydrogen fluoride (HF). This necessitates a specific and controlled disposal method.

Operational Plan: From Benchtop to Final Disposal

This section provides a step-by-step methodology for the safe handling, accumulation, and disposal of this compound waste.

Required Personal Protective Equipment (PPE)

Due to the inferred hazards, the following PPE is mandatory when handling the pure compound or its waste:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.

  • Body Protection: A flame-retardant lab coat and closed-toe shoes.

  • Respiratory Protection: All handling of the compound, including weighing and preparing solutions, must occur inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.

On-Site Waste Accumulation Protocol

Step 1: Designate a Satellite Accumulation Area (SAA). Establish a designated SAA at or near the point of waste generation (e.g., within the same laboratory).[5] This area must be under the control of the laboratory personnel.

Step 2: Select an Appropriate Waste Container.

  • Use a container made of chemically compatible material, such as high-density polyethylene (HDPE) or glass. Plastic is often preferred to avoid breakage.[5]

  • The container must be in good condition, with no leaks or damage, and have a secure, screw-top lid.[6]

  • Ensure the container is clearly marked "Hazardous Waste."

Step 3: Label the Container Correctly. Before adding any waste, affix a hazardous waste label to the container. The label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound." Do not use abbreviations.

  • An accurate list of all container contents, including any solvents used for rinsing.

  • The specific hazard characteristics: "Toxic," "Irritant."

  • The date when the first drop of waste was added to the container.

Step 4: Segregate the Waste.

  • This waste stream must be kept separate from other, incompatible waste streams.[7][8]

  • Crucially, do not mix this fluorinated waste with strong acids or bases.

  • Keep solid and liquid waste in separate containers.[7][8]

Step 5: Maintain the Container.

  • Keep the waste container securely closed at all times, except when adding waste.[5][9] This prevents the release of vapors and potential spills.

  • Do not overfill the container. Leave at least 10% of headspace to allow for expansion.

Spill and Emergency Procedures

For a Small Spill (Contained within the Fume Hood):

  • Ensure your PPE is fully donned.

  • Absorb the spill with a chemical absorbent material (e.g., vermiculite or a commercial spill pad).

  • Carefully collect the contaminated absorbent material using non-sparking tools.

  • Place all contaminated materials into a designated hazardous waste container and label it appropriately.

  • Decontaminate the surface of the fume hood.

For a Large Spill (Outside of a Fume Hood):

  • Evacuate the immediate area.

  • Alert colleagues and your laboratory supervisor.

  • Contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.

  • Do not attempt to clean up a large spill yourself.[9]

Disposal Workflow and Recommended Method

Disposal must not be attempted by individuals. The only acceptable pathway is through your institution's EHS department and their contracted, licensed hazardous waste disposal vendor. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the sewer drain. [9]

Disposal Workflow Diagram

The following diagram outlines the mandatory process for compliant disposal.

DisposalWorkflow cluster_Lab Laboratory Responsibility cluster_EHS EHS & Vendor Responsibility A Generation of Waste (Pure compound, solutions, contaminated materials) B Wear Full PPE A->B C Collect in Labeled, Compatible Container in SAA B->C D Request Waste Pickup from EHS C->D E EHS Personnel Collect Waste D->E Hand-off F Consolidation & Manifest Preparation E->F G Transfer to Licensed Hazardous Waste Vendor F->G H Final Disposal Method: High-Temperature Incineration with Flue Gas Scrubbing G->H I Certificate of Disposal Issued H->I caption Disposal Workflow for Fluorinated Piperidine Waste

Caption: Disposal Workflow for Fluorinated Piperidine Waste

Recommended Final Disposal Method

The recommended and most environmentally sound disposal method is high-temperature incineration in a facility equipped with flue gas scrubbing technology. This ensures the complete destruction of the organic molecule while capturing and neutralizing the hazardous decomposition products, such as hydrogen fluoride. Your licensed waste vendor will be equipped to perform this.

Data and Protocol Summary

ParameterGuidelineRationale
Inferred Hazards Harmful (Oral), Skin/Eye Irritant, Respiratory IrritantBased on structural analogues[1].
RCRA Status Hazardous Waste (Characteristic of Toxicity)Precautionary classification pending official data[4].
Required PPE Safety Goggles, Face Shield, Lab Coat, Nitrile GlovesProtects against splashes, skin/eye contact, and irritation.
Handling Location Certified Chemical Fume HoodPrevents inhalation of potentially harmful vapors or aerosols.
Waste Container Labeled HDPE or Glass with Screw CapEnsures chemical compatibility and prevents leaks/spills[6].
On-Site Storage Designated Satellite Accumulation Area (SAA)Complies with EPA and institutional storage regulations[5].
Disposal Method Via Institutional EHS to a Licensed VendorEnsures regulatory compliance and "cradle-to-grave" responsibility[2].
Final Treatment High-Temperature Incineration with Flue Gas ScrubbingDestroys the compound and neutralizes hazardous byproducts like HF.

References

  • University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center website.
  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.
  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Sigma-Aldrich. tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate hydrate Safety Data Sheet.
  • Ace Waste. Properly Managing Chemical Waste in Laboratories.
  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Overview.
  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations.
  • Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?.
  • BLDpharm. tert-Butyl 4-(bromomethyl)-3,3-difluoro-4-methylpiperidine-1-carboxylate.
  • Chemsrc. tert-Butyl 3,3-difluoro-4-(methylamino)piperidine-1-carboxylate.
  • ChemicalBook. tert-butyl 3,3-difluoro-4-hydroxy-4-Methylpiperidine-1-carboxylate.
  • National Environmental Trainers. RCRA Regulations Explained.
  • Sigma-Aldrich. tert-Butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate Safety Information.
  • BLDpharm. tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate.
  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • Sigma-Aldrich. Piperidine Safety Data Sheet.
  • Fisher Scientific. N-BOC-4-Piperidone Safety Data Sheet.
  • Fisher Scientific. 4-Methylpiperidine Safety Data Sheet.
  • AAPPTec. 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid Safety Data Sheet.
  • Benchchem. Navigating the Disposal of 4-(Oxan-3-yl)piperidine: A Guide for Laboratory Professionals.
  • Wagener, T., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
  • Wagener, T., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
  • Nairoukh, Z., et al. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process.
  • Holownia, A., et al. The conformational preferences of fluorinated piperidine derivatives...

Sources

Mastering the Safe Handling of Tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate: A Guide for Innovative Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers and scientists in drug development, the integration of novel chemical entities is the cornerstone of discovery. Tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate, a valuable fluorinated piperidine building block, offers unique conformational properties beneficial for modern medicinal chemistry.[1][2][3][4] However, its safe and effective use hinges on a robust understanding of its handling requirements. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind our recommended procedures. Our goal is to empower your research with the highest standards of safety and operational excellence.

Hazard Identification and Risk Assessment: Understanding the "Why"

Anticipated Hazards:

  • Skin and Eye Irritation: Many N-Boc protected piperidines and other organic compounds can cause skin irritation and serious eye irritation or damage.[5][9][10] The difluoro- functionality may influence its reactivity and absorption characteristics.

  • Respiratory Tract Irritation: Vapors or aerosols may cause respiratory irritation.[5][9] Handling should always occur in a well-ventilated area.

  • Corrosivity: Some similar compounds are classified as corrosive and can cause severe skin burns and eye damage.[6][7][10]

  • Toxicity: While acute toxicity data is unavailable for this specific compound, related structures are noted as harmful if swallowed.[5][6][7]

This proactive hazard assessment informs every subsequent recommendation for personal protective equipment (PPE), handling, and disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical when handling fluorinated compounds.[11] The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical splash gogglesNitrile or neoprene glovesLaboratory coatNot generally required if handled in a chemical fume hood
Conducting reactions Chemical splash goggles and a face shieldDouble-gloving with nitrile or neoprene glovesChemical-resistant apron over a laboratory coatNot generally required if handled in a chemical fume hood
Purification (e.g., chromatography) Chemical splash goggles and a face shieldNitrile or neoprene glovesLaboratory coatNot generally required if handled in a chemical fume hood
Handling large quantities (>50g) Chemical splash goggles and a face shieldHeavy-duty chemical-resistant gloves (e.g., butyl rubber)Chemical-resistant suit or apron over a laboratory coatRecommended to use a supplied-air respirator
Cleaning spills Chemical splash goggles and a face shieldHeavy-duty chemical-resistant gloves (e.g., butyl rubber)Chemical-resistant suit or apron over a laboratory coatAir-purifying respirator with organic vapor cartridges

Causality of PPE Selection:

  • Eye and Face Protection: The potential for splashes of this chemical or its solvents necessitates, at a minimum, chemical splash goggles.[11] A face shield provides an additional layer of protection, especially during transfers and reactions where the risk of splashing is higher.[12]

  • Hand Protection: Given the potential for skin irritation and absorption, chemically resistant gloves are mandatory.[11][13] Double-gloving is a prudent measure to protect against undetected pinholes or tears in the outer glove.[11] Always consult the glove manufacturer's compatibility data for the specific solvents being used.

  • Body Protection: A standard laboratory coat is sufficient for small-scale operations. For larger quantities or in situations with a higher risk of splashes, a chemical-resistant apron or suit is recommended to prevent skin contact.[11][14]

  • Respiratory Protection: All handling of this compound should ideally be performed within a certified chemical fume hood to minimize inhalation exposure.[6][7] If a fume hood is not available or if there is a potential for aerosol generation, an appropriate air-purifying respirator should be used.[14]

Visualizing the PPE Protocol

To ensure clarity and adherence to safety protocols, the following workflow illustrates the correct sequence for donning and doffing PPE.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Goggles/Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3

Caption: PPE Donning and Doffing Sequence.

Operational and Disposal Plans: A Step-by-Step Guide

3.1. Handling and Storage Protocol:

  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[5] All personnel must be trained on the potential hazards and emergency procedures.

  • Engineering Controls: All weighing, solution preparation, and reactions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][7]

  • Dispensing: Use a spatula or powder funnel to transfer the solid material. Avoid creating dust. For solutions, use appropriate glassware and a funnel for transfers.

  • Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[13] Keep it away from incompatible materials such as strong oxidizing agents.[8]

  • Hygiene: Wash hands thoroughly with soap and water after handling.[5] Do not eat, drink, or smoke in the laboratory.[5]

3.2. Spill Response Protocol:

In the event of a spill, follow these steps:

  • Evacuate: Immediately evacuate the area and alert nearby personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, use an inert absorbent material such as vermiculite or sand to contain the spill.[6]

  • Neutralize (if applicable): For larger spills, consult with your institution's environmental health and safety (EHS) department for appropriate neutralization procedures.

  • Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[6][13]

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water.

  • Dispose: Dispose of all contaminated materials, including PPE, as hazardous waste.

Visualizing the Spill Response Workflow

Spill_Response Start Spill Occurs Evacuate Evacuate Area Start->Evacuate Alert Alert Others Start->Alert PPE Don Appropriate PPE Evacuate->PPE Alert->PPE Contain Contain Spill with Absorbent PPE->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose End Spill Managed Dispose->End

Caption: Chemical Spill Response Workflow.

3.3. Disposal Plan:

All waste containing this compound, including empty containers, contaminated absorbents, and PPE, must be disposed of as hazardous chemical waste.[5][13]

  • Labeling: Ensure all waste containers are clearly labeled with the chemical name and associated hazards.

  • Segregation: Do not mix this waste with other waste streams unless directed to do so by your EHS department.

  • Collection: Follow your institution's specific procedures for hazardous waste collection and disposal.[13]

By adhering to these detailed safety and handling protocols, you can confidently and safely incorporate this compound into your groundbreaking research, ensuring both scientific integrity and the well-being of your laboratory personnel.

References

  • Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(20), 12052–12057. [Link]

  • 3M. 3M Personal Safety Products that may be used by Fire Service in the United States- Notice regarding Fluorinated Organic Compound. [Link]

  • Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ResearchGate. [Link]

  • Pape, F., Heusler, A., Wagener, T., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(27), 6141–6146. [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. [Link]

  • RSG Safety. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. [Link]

  • University of Münster. (2019, January 22). Chemists develop new synthesis method for producing fluorinated piperidines. [Link]

  • University of South Carolina. Personal Protective Equipment - Environmental Health & Safety Services. [Link]

  • Pape, F., Heusler, A., Wagener, T., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). The conformational preferences of fluorinated piperidine derivatives... ResearchGate. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.